Sulfatides
Description
Properties
CAS No. |
85496-63-5 |
|---|---|
Molecular Formula |
C42H80NNaO11S |
Molecular Weight |
830 (stearoyl) Na+ Salt |
Appearance |
Unit:50 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
Ceramide-galactoside-3-sulfate; Cerebroside sulfate |
Origin of Product |
United States |
Foundational & Exploratory
what is the structure of sulfatide
An In-depth Technical Guide to the Structure of Sulfatide
Introduction to Sulfatide
Sulfatide, chemically known as 3-O-sulfogalactosylceramide, is a sulfated glycosphingolipid that stands as a critical component of cellular membranes, particularly within the nervous system.[1][2] It was first isolated from the human brain by Johann Ludwig Wilhelm Thudichum in 1884.[1][3] As a major constituent of the myelin sheath produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), sulfatide accounts for approximately 4-7% of total myelin lipids.[2][3] Beyond its structural role in myelin, sulfatide is a multifunctional molecule involved in a variety of biological processes, including protein trafficking, cell adhesion, immune response modulation, and insulin (B600854) secretion.[1][2] Dysregulation of its metabolism is implicated in severe pathologies such as the demyelinating disorder metachromatic leukodystrophy (MLD), Alzheimer's disease, and Parkinson's disease.[1][2] This guide provides a detailed examination of its molecular structure, heterogeneity, biosynthesis, and the experimental methods used for its characterization.
Core Molecular Structure
Sulfatide is an amphipathic molecule composed of three primary components: a ceramide backbone, a galactose sugar moiety, and a sulfate (B86663) group.[4][5]
-
Ceramide Backbone: This lipid core consists of a long-chain sphingoid base (like sphingosine) linked to a fatty acid via an amide bond.[4] The ceramide portion anchors the molecule within the lipid bilayer of the cell membrane.
-
Galactose Moiety: A galactose sugar is attached to the C1 hydroxyl group of the ceramide backbone through a β-glycosidic linkage.[6][7]
-
Sulfate Group: The defining feature of sulfatide is a sulfate group attached to the 3rd carbon of the galactose ring (3-O-sulfation), which imparts a net negative charge to the molecule.[2][6][8]
The fundamental structure is a ceramide molecule glycosylated with a 3'-sulfated galactose.[3]
References
- 1. Sulfatide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipotype.com [lipotype.com]
- 5. researchgate.net [researchgate.net]
- 6. The structure and chemistry of sulfatides | Semantic Scholar [semanticscholar.org]
- 7. Structural basis for CD1d presentation of a sulfatide derived from myelin and its implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure and chemistry of this compound | Scilit [scilit.com]
sulfatide biosynthesis pathway in oligodendrocytes
An in-depth technical guide on the core for researchers, scientists, and drug development professionals.
Executive Summary
Sulfatide (3-O-sulfogalactosylceramide) is a major glycosphingolipid of the myelin sheath, produced by oligodendrocytes in the central nervous system (CNS).[1] It plays a critical role in myelin formation, maintenance, and function, including the stabilization of axo-glial junctions and the organization of membrane microdomains known as lipid rafts.[2][3][4] The biosynthesis of sulfatide is a two-step enzymatic process localized within the endoplasmic reticulum and Golgi apparatus. This pathway is tightly regulated and its dysregulation is associated with severe neurological disorders, such as Metachromatic Leukodystrophy (MLD). This document provides a detailed overview of the core biosynthetic pathway, its regulatory mechanisms, quantitative data, and key experimental protocols for its study.
The Core Biosynthesis Pathway in Oligodendrocytes
The synthesis of sulfatide from its ceramide precursor involves two key enzymatic steps that take place in distinct subcellular compartments.[1]
Step 1: Synthesis of Galactosylceramide (GalC)
The pathway begins in the endoplasmic reticulum (ER) with the synthesis of galactosylceramide (GalC), the direct precursor to sulfatide.[1][5]
-
Enzyme: UDP-galactose:ceramide galactosyltransferase (CGT), encoded by the UGT8 gene.[6]
-
Reaction: CGT catalyzes the transfer of a galactose moiety from the activated sugar donor, UDP-galactose, to the C1 hydroxyl group of ceramide.[5][7]
Following its synthesis, GalC is transported from the ER to the Golgi apparatus for the subsequent and final step in sulfatide formation.[1][5]
Step 2: Sulfation of GalC to form Sulfatide
In the Golgi apparatus, GalC is sulfated to produce sulfatide.[8]
-
Enzyme: 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST), also known as galactose-3-O-sulfotransferase 1 (Gal3ST1), encoded by the GAL3ST1 gene.[6][8][9]
-
Reaction: CST catalyzes the transfer of a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose residue of GalC.[8][10]
The resulting sulfatide is then transported to the plasma membrane, where it becomes a major component of the myelin sheath.[5]
Caption: Core .
Regulation of Sulfatide Biosynthesis
The production of sulfatide is a highly regulated process, influenced by developmental stage, growth factor signaling, and feedback mechanisms.
Transcriptional and Developmental Regulation
The expression of the enzymes CGT and CST is developmentally regulated and tissue-specific. CGT expression, in particular, is a key determinant of the tissue distribution of sulfatide.[1] During oligodendrocyte development, the synthesis of sulfatides with shorter fatty acid chains (C16-C18) is detected in early progenitor cells, while longer-chain fatty acids (C22-C24) become predominant during active myelination.[1][11]
Growth Factor Signaling
Several growth factors known to influence oligodendrocyte proliferation and maturation also regulate sulfatide synthesis.
-
Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF) have been shown to significantly enhance the activity of CST in cultured oligodendrocytes.[12] This suggests a link between mitogenic signaling and the production of myelin lipids.[12]
Caption: Growth factor regulation of Cerebroside Sulfotransferase (CST) activity.
Negative Feedback on Differentiation
Studies using knockout mouse models have revealed a surprising role for sulfatide as a negative regulator of oligodendrocyte terminal differentiation.[13][14]
-
Mice deficient in CST (Cst-/-), which lack sulfatide but express GalC, exhibit a two- to three-fold increase in the number of terminally differentiated oligodendrocytes.[13]
-
Similarly, Cgt-/- mice, which lack both GalC and sulfatide, also show enhanced differentiation.[13][14]
This suggests that sulfatide itself, once synthesized, generates a signal that slows the rate of progenitor differentiation, possibly to ensure that maturation is properly coordinated with axonal signals.[14]
Caption: Sulfatide as a negative regulator of oligodendrocyte differentiation.
Quantitative Data on Sulfatide Synthesis and Function
Quantitative analysis from various studies provides insight into the abundance and metabolic dynamics of sulfatide.
| Parameter | Finding | Organism/System | Reference |
| Myelin Composition | Sulfatide constitutes 4-7% of the total lipid weight in the CNS myelin sheath. | Mammalian CNS | [1][15][16] |
| Effect of CST Knockout | A 2- to 3-fold enhancement in the number of terminally differentiated oligodendrocytes is observed in Cst-/- mice. | Mouse (in vivo and in culture) | [13] |
| Growth Factor Regulation | In cultured oligodendrocytes, bFGF (15 ng/ml) and PDGF (0.75 U/ml) increase CST specific activity by 90% and 72%, respectively. | Rat (in vitro) | [12] |
| Synthesis Upregulation | Overexpression of Gal3st1 (CST) in ASA-deficient mice resulted in an approximate two-fold increase in sulfatide synthesis. | Mouse (in vivo) | [8] |
Key Experimental Protocols
Studying the sulfatide biosynthesis pathway involves a range of biochemical and cell biology techniques.
Protocol 1: Myelin Purification by Sucrose (B13894) Density Gradient Centrifugation
This protocol is based on the method of Norton and Poduslo (1973) and is used to isolate highly purified myelin from brain tissue for subsequent lipid analysis.[8]
-
Homogenization: Homogenize fresh brain tissue in 0.32 M sucrose solution.
-
Crude Myelin Isolation: Centrifuge the homogenate at low speed. Resuspend the pellet and layer it over 0.85 M sucrose. Centrifuge at high speed (e.g., 75,000 x g for 30 min). The crude myelin will collect at the interface.
-
Osmotic Shock: Resuspend the crude myelin in distilled water to lyse trapped axoplasm and centrifuge to pellet the myelin. Repeat this step twice.
-
Gradient Centrifugation: Resuspend the osmotically shocked myelin in 0.32 M sucrose and layer it onto a discontinuous sucrose gradient (e.g., layers of 0.85 M, 0.70 M, 0.55 M sucrose).
-
Collection: Centrifuge at high speed (e.g., 75,000 x g for 1 hour). Purified myelin will band at the interfaces of the sucrose layers. Collect the bands, wash with distilled water, and pellet for storage or analysis.
Protocol 2: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This method is used to separate and quantify sulfatide and its precursor, GalC, from purified myelin or total brain samples.[8]
-
Lipid Extraction: Homogenize the tissue or myelin sample in 20 volumes of chloroform:methanol (2:1, v/v).
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Drying and Resuspension: Evaporate the solvent from the organic phase under a stream of nitrogen gas. Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1).
-
TLC Separation: Spot the lipid extract onto a high-performance TLC (HPTLC) plate. Develop the plate in a chromatography tank containing a solvent system appropriate for separating polar lipids, such as chloroform:methanol:water (65:25:4, v/v/v).
-
Visualization and Quantification: After development, dry the plate and visualize the lipids by staining with a reagent like primuline (B81338) spray or copper sulfate charring. Sulfatide and GalC standards should be run in parallel for identification. Quantify the lipid spots using densitometry.
Protocol 3: Assay of Cerebroside Sulfotransferase (CST) Activity
This assay measures the enzymatic activity of CST in cell lysates or tissue homogenates by quantifying the incorporation of radioactive sulfate into GalC.
-
Substrate Preparation: Prepare a reaction mixture containing a known amount of GalC (the acceptor substrate), a buffer (e.g., Tris-HCl, pH 6.5), and detergents (to solubilize the lipid substrate).
-
Enzyme Preparation: Prepare a homogenate or cell lysate from oligodendrocytes or brain tissue. The protein concentration should be determined (e.g., by Bradford assay).
-
Initiation of Reaction: Add the enzyme preparation to the reaction mixture. Start the reaction by adding the radioactive sulfate donor, [³⁵S]PAPS.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Extraction: Stop the reaction by adding chloroform:methanol (2:1). Perform a lipid extraction as described in Protocol 2 to separate the radiolabeled sulfatide product from the unreacted [³⁵S]PAPS, which will remain in the aqueous phase.
-
Quantification: Spot the organic phase onto a TLC plate for separation. Visualize the sulfatide spot (e.g., with iodine vapor) and scrape it into a scintillation vial. Quantify the radioactivity using a liquid scintillation counter.
-
Calculation: Express the CST specific activity as pmol of sulfate incorporated per mg of protein per hour.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Importance of Lipids for Nervous System Integrity: Cooperation between Gangliosides and this compound in Myelin Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of 3-O-Sulfogalactosylceramide, Sulfatide, in the Lateral Organization of Myelin Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role and Metabolism of Sulfatide in the Nervous System - ProQuest [proquest.com]
- 5. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Increasing Sulfatide Synthesis in Myelin-Forming Cells of Arylsulfatase A-Deficient Mice Causes Demyelination and Neurological Symptoms Reminiscent of Human Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. GGDB: GAL3ST1 [acgg.asia]
- 11. Sulfatide species with various fatty acid chains in oligodendrocytes at different developmental stages determined by imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of cerebroside sulfotransferase activity in cultured oligodendrocytes: effect of growth factors and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfatide is a negative regulator of oligodendrocyte differentiation: development in sulfatide-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Negative Regulation of Oligodendrocyte Differentiation by Galactosphingolipids | Journal of Neuroscience [jneurosci.org]
- 15. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sulfatides in Myelin Sheath Integrity and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfatides, a class of sulfoglycosphingolipids, are integral components of the myelin sheath, the insulating layer that ensheathes neuronal axons. Comprising approximately 4% of total myelin lipids, these molecules are not merely structural elements but are crucial for the formation, maintenance, and function of this vital component of the nervous system.[1][2] This technical guide provides an in-depth exploration of the multifaceted functions of this compound in the myelin sheath, detailing their biosynthesis, their role in myelin stability and axo-glial interactions, and their involvement in key signaling pathways. Furthermore, this document outlines detailed experimental protocols for the study of this compound and presents quantitative data from key studies, offering a comprehensive resource for researchers in neuroscience and drug development.
Introduction: The Significance of this compound in Myelin Biology
Myelin is a complex, lipid-rich membrane that facilitates the rapid saltatory conduction of nerve impulses.[3] Its unique composition, with lipids accounting for roughly 70% of its dry weight, underscores the importance of these molecules in its structure and function.[4] Among the diverse lipid species, this compound (3'-sulfated galactosylceramides) stand out for their critical roles in maintaining the integrity of the myelin sheath.
Synthesized from galactosylceramide (GalC) by the enzyme cerebroside sulfotransferase (CST), this compound are predominantly found in the extracellular leaflet of the plasma membrane of myelin-producing cells: oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[1][2] While not essential for the initial wrapping of axons by myelin, this compound are indispensable for the long-term stability and proper functioning of the sheath.[5] Their absence leads to a cascade of pathological changes, including myelin thinning, decompaction, and eventual degeneration, highlighting their significance in both health and demyelinating diseases such as multiple sclerosis.[6][7]
Biosynthesis and Degradation of this compound
The metabolic pathway of this compound is a tightly regulated process involving both synthesis and degradation, primarily occurring in the endoplasmic reticulum and Golgi apparatus for synthesis, and lysosomes for degradation.
Biosynthesis Pathway
The synthesis of sulfatide begins with the formation of its precursor, galactosylceramide (GalC). Ceramide is first synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus. Here, UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the addition of a galactose moiety to ceramide, forming GalC. Subsequently, the enzyme 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST) facilitates the transfer of a sulfate (B86663) group to the 3'-position of the galactose ring, yielding sulfatide.[2]
Degradation Pathway
The catabolism of sulfatide occurs in the lysosomes. The enzyme arylsulfatase A (ASA), with the assistance of the activator protein saposin B, hydrolyzes the sulfate ester bond, converting sulfatide back to GalC.[5] GalC can then be further degraded into ceramide and galactose. Deficiencies in ASA lead to the lysosomal storage disease metachromatic leukodystrophy (MLD), characterized by the accumulation of sulfatide and progressive demyelination.
Core Functions of this compound in the Myelin Sheath
This compound execute a range of critical functions that are essential for the structural integrity and proper physiological role of the myelin sheath.
Myelin Compaction and Stability
While initial myelin formation can proceed in the absence of this compound, its long-term maintenance is severely compromised. Studies using CST knockout (CST-/-) mice, which completely lack this compound, have demonstrated age-dependent myelin abnormalities, including:
-
Thinner myelin sheaths: A significant reduction in the thickness of the myelin layer.
-
Myelin decompaction: A loosening of the tightly wrapped myelin lamellae.
-
Vacuolar degeneration: The formation of vacuoles within the myelin sheath.[1]
-
Redundant myelin: The presence of excessive, irregularly folded myelin.
These structural defects underscore the role of this compound in maintaining the compact and stable architecture of the myelin sheath.
Axo-Glial Interactions and Nodal Organization
This compound are crucial for the organization of the nodes of Ranvier, the gaps in the myelin sheath that are essential for saltatory conduction. They play a key role in the formation and maintenance of the paranodal junctions, the regions where the myelin sheath attaches to the axon. This compound are involved in the clustering and stabilization of key proteins at the paranode, including:
-
Neurofascin 155 (NF155): A glial adhesion molecule that interacts with axonal proteins to form the paranodal axo-glial junction.[8][9][10]
-
Myelin-Associated Glycoprotein (MAG): A protein involved in the initial stages of myelination and in maintaining the axo-glial space.[8]
The absence of this compound leads to the disorganization of these proteins, disrupting the integrity of the paranodal seal and impairing nerve impulse conduction.[8]
Regulation of Oligodendrocyte Differentiation
Interestingly, this compound also act as negative regulators of oligodendrocyte differentiation.[2][11] Their presence on the surface of oligodendrocyte precursor cells is thought to modulate their progression to mature, myelinating oligodendrocytes. This suggests a role for this compound in the fine-tuning of the myelination process.
Sulfatide-Mediated Signaling Pathways
This compound are not passive structural molecules but are actively involved in intracellular signaling cascades that are critical for myelination.
Fyn Kinase Signaling
One of the key signaling pathways influenced by this compound involves the Src family tyrosine kinase, Fyn. Fyn kinase is activated during the initial stages of myelination and plays a crucial role in oligodendrocyte differentiation and myelin formation.[3][4] It is thought that this compound, through their interaction with extracellular matrix molecules like laminin (B1169045) and tenascin-R, can stimulate Fyn kinase activity.[2] Activated Fyn can then phosphorylate downstream targets, leading to the transcriptional activation of myelin-specific genes, such as the gene for Myelin Basic Protein (MBP).[12]
Quantitative Analysis of Sulfatide Function
The use of animal models, particularly the CST-/- mouse, has provided valuable quantitative data on the consequences of sulfatide deficiency.
Table 1: Myelin and Axonal Pathology in Sulfatide-Deficient Mice
| Parameter | Wild-Type (Control) | Sulfatide-Deficient (CST-/- or CST-cKO) | Reference |
| Myelin Thickness (g-ratio) | Normal (g-ratios ~0.70-0.85) | Increased g-ratio (thinner myelin) at 11 months post-injection in conditional knockout | [13] |
| Axonal Degeneration | Minimal | Significantly increased at 11 months post-injection in conditional knockout | [6] |
| Myelin/Axonal Pathologies (Combined) | Low prevalence | Significant increase at 11 months post-injection in conditional knockout | [6] |
| Nerve Conduction Velocity (Peripheral Nerves) | Normal | Normal | [14] |
Note: The g-ratio is the ratio of the axon diameter to the total fiber diameter (axon + myelin). A higher g-ratio indicates a thinner myelin sheath.
Experimental Protocols for Sulfatide Research
Investigating the role of this compound in the myelin sheath requires a combination of sophisticated biochemical, microscopic, and electrophysiological techniques.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of total sulfatide content and individual molecular species.
Protocol Overview:
-
Lipid Extraction: Homogenize brain or myelin tissue in a chloroform/methanol mixture to extract total lipids.
-
Solid Phase Extraction (SPE): Use an SPE column to separate this compound from other lipid classes.
-
LC-MS/MS Analysis:
-
Chromatography: Separate different sulfatide species using a C18 reverse-phase column with a gradient of solvents (e.g., methanol/water with formic acid and ammonium (B1175870) formate).
-
Mass Spectrometry: Use a tandem mass spectrometer operating in negative ion mode. Monitor for the characteristic precursor-to-product ion transition for this compound (e.g., m/z 805.6 -> 96.9 for C24:1 sulfatide).
-
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
A detailed protocol can be adapted from Mirzaian et al., 2015.[15]
Immunofluorescence Staining for Sulfatide Localization
This technique is used to visualize the distribution of this compound within the myelin sheath and their co-localization with other myelin proteins.
Protocol Overview:
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and prepare cryosections of the brain or spinal cord.
-
Antibody Incubation:
-
Incubate sections with a primary antibody specific for sulfatide (e.g., O4 monoclonal antibody).
-
Co-stain with antibodies against other myelin or nodal proteins (e.g., anti-NF155, anti-MAG).
-
-
Secondary Antibody and Imaging:
-
Incubate with fluorescently labeled secondary antibodies.
-
Image using a confocal microscope.
-
A general protocol for immunofluorescence on nervous tissue can be adapted from various sources, with specific antibody concentrations and incubation times optimized for sulfatide staining.[16][17]
Electron Microscopy for Ultrastructural Analysis of Myelin
Transmission electron microscopy (TEM) is the gold standard for examining the fine structure of the myelin sheath and identifying subtle abnormalities.
Protocol Overview:
-
Fixation: Perfuse the animal with a mixture of glutaraldehyde (B144438) and paraformaldehyde. Post-fix the dissected tissue in the same fixative.
-
Osmication and Dehydration: Treat the tissue with osmium tetroxide to fix lipids and enhance contrast, followed by dehydration in a graded series of ethanol.
-
Embedding and Sectioning: Embed the tissue in an epoxy resin and cut ultrathin sections (70-90 nm).
-
Staining and Imaging: Stain the sections with heavy metals (uranyl acetate (B1210297) and lead citrate) and image using a transmission electron microscope.[18][19]
Detailed protocols for TEM of the nervous system are available in specialized methodology publications.[20][21]
Measurement of Nerve Conduction Velocity (NCV)
NCV measurements are used to assess the functional integrity of myelinated axons.
Protocol Overview:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature.
-
Electrode Placement: Place stimulating electrodes at two points along a nerve (e.g., sciatic nerve) and a recording electrode over the muscle innervated by that nerve.
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus at each point and record the compound muscle action potential (CMAP).
-
Calculation: Measure the latency (time from stimulus to response) for each stimulation point and the distance between the stimulating electrodes. NCV is calculated as the distance divided by the difference in latencies.[22]
Specific protocols for NCV measurement in mice are well-established in the literature.[23][24]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial events of myelination involve Fyn tyrosine kinase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Unique Role for Fyn in CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Adult-onset depletion of sulfatide leads to axonal degeneration with relative myelin sparing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. librarysearch.bates.edu [librarysearch.bates.edu]
- 12. Stimulation of myelin basic protein gene transcription by Fyn tyrosine kinase for myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Regulators of Nerve Conduction - Lessons from Inherited Neuropathies and Rodent Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Localization of galactosylceramide and sulfatide at the surface of the myelin sheath: an immunofluorescence study in liquid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential binding patterns of anti-sulfatide antibodies to glial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transmission electron microscopic analysis of myelination in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Transmission Electron Microscopy of Oligodendrocytes and Myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo recording of nerve conduction velocity of spinal CNS fibers in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo measurement of conduction velocities in afferent and efferent nerve fibre groups in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Sulfatides in Central Nervous System Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids highly enriched in the myelin sheath of the central nervous system (CNS). Synthesized by oligodendrocytes, these lipids are not mere structural components but active participants in the intricate processes of CNS development. Their functions span from regulating the differentiation of oligodendrocyte progenitor cells to ensuring the proper formation and long-term maintenance of the myelin sheath and the stability of axonal domains. Dysregulation of sulfatide metabolism is implicated in severe neurological disorders, highlighting their criticality. This technical guide provides an in-depth exploration of the synthesis, distribution, and multifaceted roles of this compound in CNS development, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Introduction to this compound
This compound are characterized by a ceramide lipid anchor linked to a galactose sugar that is sulfated at the 3'-hydroxyl position. This sulfate (B86663) group imparts a net negative charge, which is crucial for many of their biological functions.[1] In the CNS, this compound are predominantly synthesized by oligodendrocytes and are a major component of the myelin sheath, constituting approximately 4% of total myelin lipids.[2] While most abundant in myelinating glia, smaller quantities of this compound are also found in neurons and astrocytes.[3][4] Their unique structure allows them to participate in protein trafficking, cell adhesion, signal transduction, and the stabilization of the complex multilamellar structure of myelin.[5]
Sulfatide Synthesis and Metabolism
The biosynthesis of sulfatide is a two-step enzymatic process primarily occurring in the endoplasmic reticulum and Golgi apparatus.[2][5]
-
Step 1: Synthesis of Galactosylceramide (GalCer) : The process begins in the endoplasmic reticulum where the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-galactose to a ceramide backbone, forming GalCer.[2]
-
Step 2: Sulfation of GalCer : GalCer is then transported to the Golgi apparatus. Here, the enzyme 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST) transfers a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3' position of the galactose residue, yielding the final sulfatide molecule.[2][5]
The degradation of sulfatide occurs in the lysosomes, where the enzyme arylsulfatase A (ASA) hydrolyzes the sulfate group, a process that requires the presence of an activator protein, saposin B.[3][5]
Role in Oligodendrocyte Development and Myelination
This compound play a complex and crucial role in the lifecycle of oligodendrocytes, the myelinating cells of the CNS.
Negative Regulation of Oligodendrocyte Differentiation
Interestingly, sulfatide acts as a negative regulator of the terminal differentiation of oligodendrocytes.[2][6] Studies using cerebroside sulfotransferase-null (Cst-/-) mice, which lack sulfatide but express its precursor GalCer, show a two- to three-fold enhancement in the number of terminally differentiated oligodendrocytes both in vitro and in vivo.[6] This suggests that sulfatide helps maintain oligodendrocytes in a pre-myelinating state, and its downregulation or modification may be a key signal to initiate the final stages of maturation and myelination. This regulatory role prevents premature myelination and allows for precise temporal control aligned with axonal development.
Myelin Sheath Formation and Maintenance
While not essential for the initial wrapping of axons, sulfatide is indispensable for the long-term stability and maintenance of the myelin sheath.[1][7] It is a major component of the extracellular leaflet of the myelin membrane, where its negative charge is thought to be involved in the compaction and adhesion of the myelin layers.[1][5]
In Cst-/- mice, young animals exhibit relatively normal myelin structure, but as they age, they develop significant myelin abnormalities, including redundant myelin sheaths, uncompacted layers, and eventual demyelination.[5][7] This demonstrates that sulfatide is critical for the maintenance and structural integrity of mature myelin. Furthermore, sulfatide depletion leads to a reduction in major myelin proteins like Myelin Basic Protein (MBP) and Proteolipid Protein (PLP), suggesting a role in the organization and stabilization of the myelin proteolipid architecture.[8]
Axon-Glia Interactions and Paranodal Junctions
This compound are critical for establishing and maintaining the integrity of the paranodal junctions—the specialized regions where the myelin sheath terminates at the nodes of Ranvier. These junctions are essential for saltatory conduction. This compound, along with other lipids and proteins, form lipid rafts that help organize the molecular machinery at the paranode, including the localization of cell adhesion molecules like Neurofascin-155 (NF155) and Contactin-associated protein (Caspr).[9] In the absence of sulfatide, these paranodal loops become disorganized, leading to altered distribution of ion channels and impaired nerve conduction.[2]
Signaling Pathways Involving this compound
This compound are not merely structural lipids; they actively participate in signaling cascades that influence oligodendrocyte maturation and myelination. One key pathway involves their interaction with the extracellular matrix (ECM) protein laminin (B1169045).
Sulfatide acts as a receptor for laminin on the oligodendrocyte surface.[10] This interaction is crucial for the formation of functional membrane microdomains (lipid rafts) that cluster signaling molecules.[10] On laminin-2, an ECM component found on developing axons, sulfatide associates with the integrin α6β1 receptor. This complex then recruits and activates non-receptor tyrosine kinases of the Src family, such as Fyn kinase.[5][11] The activation of the Fyn kinase pathway is a critical step for initiating myelination. Disruption of the laminin-sulfatide interaction impedes oligodendrocyte differentiation and the formation of myelin-like membranes.[10]
Quantitative Data on Sulfatide in CNS Development
Quantitative analysis reveals significant changes in sulfatide levels and composition during development and in pathological states.
Table 1: Sulfatide Abundance and Impact of Depletion in Mouse CNS
| Parameter | Value/Observation | Mouse Model | Reference |
| Abundance in Myelin | ~4% of total myelin lipids | Wild-type | [2] |
| Effect of Complete Depletion | ~33% reduction in major myelin proteins (MBP, PLP) | CST Knockout (CST-/-) | [8] |
| Effect of Heterozygous Depletion | ~30% decrease in cerebrum sulfatide levels | CST Heterozygous (CST+/-) | [12] |
| Effect of Adult-Onset Depletion | 75-80% reduction in sulfatide levels post-induction | Tamoxifen-inducible CST cKO | [12] |
Table 2: Changes in Sulfatide Fatty Acid Composition During Development
| Developmental Stage | Predominant Sulfatide Species (Fatty Acid Chain) | Observation | Reference |
| Early Embryonic (Pro-oligodendroblast) | Short-chain (C16, C18) | Co-localizes with Olig2-positive pro-oligodendroblasts. | [13] |
| Later Oligodendrocyte Development | Medium-chain (C22-OH) | Becomes the predominant form as oligodendrocytes mature. | [13] |
| Adult Brain (Myelin) | Very-long-chain (C24) | Predominant species in mature, compact myelin. | [2][13] |
Table 3: Sulfatide Accumulation in a Mouse Model of Metachromatic Leukodystrophy (MLD)
| Tissue | Fold Increase in Sulfatide Levels (ASA-/- vs. Wild-type) | Mouse Model | Reference |
| Brain | ~2.6-fold | Arylsulfatase A Knockout (ASA-/-) | [14] |
| Kidney | ~84-fold | Arylsulfatase A Knockout (ASA-/-) | [14] |
| Liver | ~19-fold | Arylsulfatase A Knockout (ASA-/-) | [14] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound. Below are protocols for key experiments cited in sulfatide research.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for sensitive and specific quantification of total sulfatide content and individual molecular species.
-
1. Lipid Extraction:
-
Homogenize brain tissue (~50 mg) in a chloroform/methanol mixture (2:1, v/v).
-
Add an internal standard (e.g., a non-endogenous sulfatide species like C17:0 sulfatide) to the homogenate for accurate quantification.
-
Perform a Folch extraction by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
2. Solid Phase Extraction (SPE):
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a low-polarity solvent and load it onto a silica-based SPE column.
-
Wash the column with non-polar solvents (e.g., chloroform) to elute neutral lipids.
-
Elute the sulfatide fraction using a more polar solvent mixture, such as chloroform/methanol (4:1, v/v).
-
-
3. LC-MS/MS Analysis:
-
Dry the eluted sulfatide fraction and reconstitute in the initial mobile phase.
-
Inject the sample into a UPLC/HPLC system equipped with a C18 reversed-phase column.
-
Perform chromatographic separation using a gradient of mobile phases, typically water/acetonitrile/formic acid (as mobile phase A) and acetonitrile/isopropanol/formic acid (as mobile phase B).[10]
-
Couple the LC output to a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion is the [M-H]⁻ ion of the specific sulfatide species, and the characteristic product ion is the sulfate fragment at m/z 96.9.[10]
-
Quantify against a standard curve generated with known amounts of purified sulfatide standards.
-
Analysis of Myelin Structure using Transmission Electron Microscopy (TEM)
TEM provides ultrastructural detail of the myelin sheath, allowing for the assessment of compaction, thickness, and paranodal junction integrity.
-
1. Perfusion and Fixation:
-
Anesthetize the mouse and perform transcardial perfusion with saline followed by a fixative solution (e.g., 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer).
-
Dissect the CNS tissue of interest (e.g., optic nerve, spinal cord) and continue fixation by immersion overnight at 4°C.
-
-
2. Post-fixation and Staining:
-
Wash the tissue in buffer and post-fix with 1% osmium tetroxide (OsO₄) for 1-2 hours on ice. This step stains and preserves lipid structures.
-
Wash again and stain en bloc with 1% uranyl acetate (B1210297) to enhance membrane contrast.
-
-
3. Dehydration and Embedding:
-
Dehydrate the tissue through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the tissue with a resin (e.g., Epon) by incubating in increasing concentrations of resin in ethanol, followed by pure resin.
-
Embed the tissue in resin blocks and polymerize in an oven at 60°C for 48 hours.
-
-
4. Sectioning and Imaging:
-
Cut semi-thin sections (~1 µm) and stain with toluidine blue to identify the region of interest under a light microscope.
-
Cut ultrathin sections (~70-90 nm) using an ultramicrotome with a diamond knife.
-
Collect sections on copper grids and post-stain with uranyl acetate and lead citrate.
-
Image the sections using a transmission electron microscope. Analyze images for g-ratio (axon diameter/fiber diameter), myelin thickness, and structural abnormalities.[15]
-
Experimental Workflow Using CST Knockout Mice
The CST knockout mouse is a fundamental tool for elucidating the in vivo functions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. deepdyve.com [deepdyve.com]
- 3. Transmission Electron Microscopy of Oligodendrocytes and Myelin | Springer Nature Experiments [experiments.springernature.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. bit.bio [bit.bio]
- 6. Imaging Mass Spectrometry of Sulfatide Isomers from Rat Brain Tissue Using Gas-Phase Charge Inversion Ion/Ion Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of oligodendrocyte differentiation in culture by growth in the presence of a monoclonal antibody to sulfated glycolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transmission electron microscopic analysis of myelination in the murine central nervous system [escholarship.org]
- 12. RBRC00961 [knowledge.brc.riken.jp]
- 13. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transmission electron microscopic analysis of myelination in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulfatide Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids abundantly found in the myelin sheath of the central and peripheral nervous systems.[1][2] They play crucial roles in maintaining the integrity and function of myelin, participating in nerve impulse conduction, and mediating cell-cell interactions.[2] The intricate balance of sulfatide metabolism, encompassing both its synthesis and degradation, is vital for nervous system homeostasis. Dysregulation of these pathways leads to severe neurological disorders, most notably Metachromatic Leukodystrophy (MLD), a devastating demyelinating disease.[1][3] This technical guide provides a comprehensive overview of the core pathways of sulfatide metabolism, detailed experimental protocols for their study, and a summary of key quantitative data to serve as a resource for researchers and professionals in drug development.
Sulfatide Metabolism: A Tale of Two Compartments
The metabolism of sulfatide is a spatially and functionally organized process, primarily occurring in the endoplasmic reticulum, Golgi apparatus, and lysosomes. The biosynthetic pathway is located in the former two, while degradation is confined to the latter.
The Biosynthetic Pathway: Building the Myelin Sheath's Key Lipid
The synthesis of sulfatide is a two-step enzymatic process that begins in the endoplasmic reticulum and concludes in the Golgi apparatus.
-
Formation of Galactosylceramide (GalCer): The initial step involves the transfer of a galactose moiety from UDP-galactose to a ceramide backbone. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as cerebroside synthetase. This enzyme is a key regulator of sulfatide synthesis and its expression is tightly controlled, particularly during myelination.
-
Sulfation of GalCer: Following its synthesis in the endoplasmic reticulum, GalCer is transported to the Golgi apparatus. Here, it undergoes sulfation at the 3'-hydroxyl group of the galactose residue. This reaction is catalyzed by cerebroside sulfotransferase (CST) , also known as galactosylceramide sulfotransferase. The universal sulfate (B86663) donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) .
The Degradation Pathway: Lysosomal Catabolism
The breakdown of sulfatide occurs within the acidic environment of the lysosomes and requires the coordinated action of an enzyme and a sphingolipid activator protein.
-
Desulfation of Sulfatide: The first and rate-limiting step in sulfatide degradation is the hydrolysis of the sulfate group from the galactose moiety. This reaction is catalyzed by the lysosomal enzyme arylsulfatase A (ASA) .
-
Role of Saposin B: For ASA to access its membrane-bound substrate, the presence of a small, non-enzymatic protein called Saposin B (SapB) is essential. SapB acts as a lipid-binding and transfer protein, extracting sulfatide from the lysosomal membrane and presenting it to ASA for catalysis.
-
Hydrolysis of Galactosylceramide: The product of ASA action, galactosylceramide, is further degraded by the enzyme galactocerebrosidase (GALC) , which cleaves the galactose residue, yielding ceramide and galactose.
Deficiencies in either ASA or SapB lead to the accumulation of sulfatide within lysosomes, the hallmark of Metachromatic Leukodystrophy.
Quantitative Data in Sulfatide Metabolism
The following tables summarize key quantitative data related to the enzymes and molecules involved in sulfatide metabolism.
Table 1: Kinetic Parameters of Key Enzymes in Sulfatide Metabolism
| Enzyme | Substrate(s) | Km | Vmax | Organism/Source |
| Arylsulfatase A (ASA) | p-Nitrocatechol sulfate | 0.21 mmol L-1 (Control) | 14.53 µmol L-1 min-1 mg-1 (Control) | Human Leukocytes |
| p-Nitrocatechol sulfate | 0.26 mmol L-1 (Cerebral Palsy) | 8.44 µmol L-1 min-1 mg-1 (Cerebral Palsy) | Human Leukocytes | |
| Cerebroside Sulfotransferase (CST) | Galactosylceramide | 3.3 - 8.5 x 10-5 M | Not specified | Rat Brain |
| Lactosylceramide | 5.58 x 10-5 M | Not specified | Rat Brain | |
| Galactosylsphingosine | 4.55 x 10-5 M | Not specified | Rat Brain | |
| Ceramide Galactosyltransferase (CGT) | Not specified | Not specified | Not specified | Not specified |
Table 2: Sulfatide Concentrations in Tissues and Body Fluids
| Sample Type | Condition | Sulfatide Concentration | Reference |
| Mouse Brain | Wild-type (20 months) | ~95 nmol/mg protein | [4] |
| ASA knockout (20 months) | ~250 nmol/mg protein | [4] | |
| Mouse Kidney | Wild-type (20 months) | ~3 nmol/mg protein | [4] |
| ASA knockout (20 months) | ~250 nmol/mg protein | [4] | |
| Mouse Liver | Wild-type (20 months) | ~0.05 nmol/mg protein | [4] |
| ASA knockout (20 months) | ~0.95 nmol/mg protein | [4] | |
| Human Plasma | Control | 0.5 - 1.3 µM | [4] |
| MLD Patients | 0.8 - 3.3 µM | [4] | |
| Human Cerebrospinal Fluid (CSF) | Healthy Controls | 71 ± 18 nmol/l | [5] |
| Asymptomatic HIV-1 infected | 152 nmol/liter | [6] | |
| AIDS patients | 395 nmol/liter | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of sulfatide metabolism.
Protocol 1: Assay for Arylsulfatase A (ASA) Activity
This protocol describes a spectrophotometric assay for determining ASA activity using the artificial substrate p-nitrocatechol sulfate (p-NCS).
Materials:
-
Leukocyte homogenate or other enzyme source
-
p-Nitrocatechol sulfate (p-NCS) solution (substrate)
-
Acetate (B1210297) buffer (pH 5.0)
-
NaOH solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing acetate buffer and the enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of p-NCS solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding NaOH solution. The addition of NaOH also develops the color of the product, p-nitrocatechol.
-
Measure the absorbance of the liberated p-nitrocatechol at 515 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of p-nitrocatechol.
Protocol 2: Assay for Cerebroside Sulfotransferase (CST) Activity
This protocol outlines a radioenzymatic assay for measuring CST activity using radiolabeled PAPS.
Materials:
-
Enzyme source (e.g., brain microsomes)
-
Galactosylceramide (acceptor substrate)
-
[³⁵S]PAPS (radiolabeled donor substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4) containing MnCl₂ and dithiothreitol (B142953) (DTT)
-
DEAE-cellulose columns
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, galactosylceramide, and the enzyme source.
-
Initiate the reaction by adding [³⁵S]PAPS.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the radiolabeled sulfatide product from the unreacted [³⁵S]PAPS using DEAE-cellulose column chromatography.
-
Elute the [³⁵S]sulfatide from the column.
-
Quantify the radioactivity of the eluted product using a liquid scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the [³⁵S]PAPS.
Protocol 3: Lipid Extraction and Quantification of this compound by LC-MS/MS
This protocol describes a general workflow for the extraction and quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (tissue homogenate, plasma, etc.)
-
Internal standard (e.g., C17-sulfatide)
-
Chloroform, methanol, and water (for Folch extraction)
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
Homogenize the tissue sample.
-
Add the internal standard to the sample.
-
Perform a Folch extraction by adding chloroform and methanol (2:1, v/v) to the sample, followed by vortexing and centrifugation to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Apply the lipid extract to an SPE cartridge to remove interfering substances and enrich for this compound.
-
Wash the cartridge with appropriate solvents.
-
Elute the this compound with a suitable solvent mixture.
-
-
LC-MS/MS Analysis:
-
Inject the purified sulfatide fraction into the LC-MS/MS system.
-
Separate the different sulfatide species using a suitable liquid chromatography column and gradient.
-
Detect and quantify the sulfatide species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for each sulfatide species and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of each sulfatide species by comparing its peak area to that of the internal standard.
-
Conclusion
A thorough understanding of the sulfatide metabolic pathways is paramount for elucidating the pathophysiology of MLD and other related neurological disorders. The intricate interplay between the biosynthetic and degradative enzymes, along with the essential cofactors, highlights multiple potential targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to further investigate this critical area of neurobiology and develop novel therapeutic strategies for these devastating diseases. Further research is warranted to fully characterize the kinetic properties of all enzymes involved and to expand our understanding of the regulatory mechanisms governing sulfatide homeostasis.
References
- 1. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfatide - Wikipedia [en.wikipedia.org]
- 3. Increasing Sulfatide Synthesis in Myelin-Forming Cells of Arylsulfatase A-Deficient Mice Causes Demyelination and Neurological Symptoms Reminiscent of Human Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated cerebrospinal fluid sulfatide concentrations as a sign of increased metabolic turnover of myelin in HIV type I infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfatides: Emerging Regulators of Neuronal Signaling and Myelin Integrity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids increasingly recognized for their critical roles as signaling molecules within the nervous system.[1][2][3][4] Primarily known as major components of the myelin sheath, where they constitute approximately 4% of total myelin lipids, recent evidence has illuminated their presence and functional importance in other neural cell types, including neurons and astrocytes.[1][5][6][7] This guide provides a comprehensive overview of the current understanding of sulfatide signaling in neurons, their involvement in both physiological and pathological processes, and detailed methodologies for their study. An abnormal metabolism or altered expression of this compound has been linked to various neuropathologies, including metachromatic leukodystrophy (MLD), Alzheimer's disease, and Parkinson's disease.[5][8]
Sulfatide Metabolism and Localization in the Nervous System
The synthesis of this compound is a multi-step enzymatic process that begins in the endoplasmic reticulum and concludes in the Golgi apparatus.[1][3][4] Ceramide is first converted to galactocerebroside (GalCer) by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[2] Subsequently, the enzyme cerebroside sulfotransferase (CST) catalyzes the sulfation of GalCer to form sulfatide.[3] The degradation of sulfatide occurs in the lysosomes, where the enzyme arylsulfatase A (ASA) removes the sulfate (B86663) group.[3]
While predominantly found in the myelin sheath produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), smaller quantities of this compound are also present in neurons and astrocytes.[5][6][7] Notably, the fatty acid composition of this compound can differ between cell types, with myelin being enriched in very-long-chain fatty acid (C22/C24) this compound, while neurons contain relatively larger amounts of C18:0-sulfatide.[5][9]
Quantitative Data on Sulfatide Distribution and Protein Interactions
The concentration and distribution of this compound are crucial for their function and are altered in various disease states. The following tables summarize the available quantitative data.
| Parameter | Myelin | Neurons | Gray Matter (Alzheimer's Disease) | White Matter (Alzheimer's Disease) | Reference |
| Sulfatide Content | ~4% of total myelin lipids | Low amounts detected | Up to 90% reduction | Up to 50% reduction | [1][5][8] |
| Predominant Fatty Acid Acyl Chain | C22/C24 | C18:0 | Not specified | Not specified | [5][9] |
| Interacting Protein | Binding Affinity (Kd) | Notes | Reference |
| General Protein-Sulfatide Interactions | Low micromolar range | A general estimation for this class of interactions. | [4] |
| Disabled-2 (Dab2) | ~30–50 μM | A non-neuronal protein, but provides an example of a specific Kd value. | [3] |
| Laminin | High affinity | Specific Kd not determined in a neuronal context. | [7][8] |
| Neurofascin 155 (NF155) | High affinity, cooperative binding | Specific Kd not determined; possesses multiple sulfatide-binding sites. | [10] |
Sulfatide Signaling Pathways in Neurons
This compound participate in intricate signaling cascades that are vital for the development and maintenance of the nervous system. Their interactions with extracellular matrix proteins and cell adhesion molecules are central to these pathways.
Myelination and Paranodal Junction Formation
During myelination, this compound interact with proteins in the extracellular matrix, such as tenascin-R and laminin.[1] This binding can then engage signaling molecules like integrins in the glial membrane, leading to the activation of c-src/fyn kinase, a key step in initiating myelination.[1]
A critical role for this compound is in the formation and maintenance of the paranodal junctions, the specialized regions flanking the nodes of Ranvier. This compound are involved in the recruitment and clustering of the cell adhesion molecule neurofascin 155 (NF155) into lipid rafts.[10] This clustering is essential for the proper assembly of the paranodal axo-glial junction, which ensures the correct localization and function of ion channels necessary for saltatory conduction.[1]
Detailed Experimental Protocols
Extraction of this compound from Brain Tissue (Modified Folch Method)
This protocol describes the extraction of total lipids, including this compound, from brain tissue.
Materials:
-
Brain tissue (fresh or frozen)
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass tubes
Procedure:
-
Weigh the brain tissue and homogenize it in a 19-fold volume of chloroform:methanol (2:1, v/v). For example, for 1 g of tissue, use 19 mL of the solvent mixture.
-
Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.
-
Centrifuge the homogenate to pellet the solid material.
-
Carefully collect the supernatant (the lipid-containing solvent phase).
-
To the supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 mL of supernatant, add 4 mL of NaCl solution).
-
Mix vigorously and centrifuge to separate the phases.
-
The lower chloroform phase contains the this compound and other lipids. The upper aqueous phase contains polar molecules.
-
Carefully collect the lower chloroform phase for further analysis.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of sulfatide species.
Instrumentation and Conditions:
-
Liquid Chromatography: A UPLC system with a C18 column is commonly used.
-
Mobile Phases: A gradient of aqueous and organic mobile phases (e.g., water/acetonitrile/formic acid and acetonitrile/isopropanol/formic acid) is employed for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is typically used. This compound characteristically produce a sulfate fragment ion at m/z 96.9, which can be used for precursor ion scanning to specifically detect sulfatide species.
-
Quantification: Quantification is achieved by comparing the peak areas of the endogenous sulfatide species to that of a known amount of an internal standard (e.g., a non-naturally occurring sulfatide species).
Immunohistochemical Localization of this compound in Brain Sections
This protocol outlines the steps for visualizing the distribution of this compound in formalin-fixed, paraffin-embedded brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-sulfatide monoclonal antibody (e.g., clone Sulph I or GAME-G3). The optimal dilution should be determined empirically.[1][6]
-
Secondary antibody: Fluorophore-conjugated or enzyme-conjugated anti-mouse/human IgM or IgG, depending on the primary antibody isotype.
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1 hour at room temperature to block non-specific binding sites.
-
Incubate with the primary anti-sulfatide antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash sections three times in PBS.
-
Incubate with the appropriate secondary antibody for 1-2 hours at room temperature, protected from light if using a fluorescent conjugate.
-
Wash sections three times in PBS.
-
-
Visualization and Mounting:
-
If using an enzyme-conjugated secondary antibody, incubate with the appropriate substrate (e.g., DAB) until the desired color intensity is reached.
-
Counterstain with a nuclear stain like hematoxylin (B73222) (for chromogenic detection) or DAPI (for fluorescent detection) if desired.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
This compound in Neurological Diseases
Alterations in sulfatide metabolism are implicated in the pathogenesis of several neurological disorders.
-
Metachromatic Leukodystrophy (MLD): This is a lysosomal storage disease caused by a deficiency of the ASA enzyme, leading to a massive accumulation of sulfatide.[1] This accumulation is toxic to myelinating cells, resulting in progressive demyelination and severe neurological dysfunction.[1]
-
Alzheimer's Disease (AD): A significant decrease in sulfatide levels, particularly in the gray matter, is observed in the early stages of AD.[5][8] This depletion may contribute to myelin breakdown and synaptic dysfunction.
-
Parkinson's Disease (PD): In contrast to AD, some studies have reported elevated levels of sulfatide in the gray matter of individuals with PD.[8] The role of this increase in the disease process is still under investigation.
Conclusion and Future Directions
This compound are no longer considered mere structural components of myelin but are now recognized as dynamic signaling molecules with profound effects on neuronal function. Their involvement in myelination, the maintenance of axonal integrity, and their dysregulation in major neurodegenerative diseases highlight their potential as therapeutic targets and disease biomarkers. Further research is needed to fully elucidate the intricate details of sulfatide-mediated signaling pathways and to precisely quantify their interactions with various neuronal proteins. The development of more specific tools to modulate sulfatide metabolism and signaling will be crucial for translating our growing understanding of sulfatide biology into novel therapeutic strategies for a range of debilitating neurological disorders.
Visualization of Sulfatide Biosynthesis and Degradation Pathway
References
- 1. Differential binding patterns of anti-sulfatide antibodies to glial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Antigen Retrieval Technique for Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Laminin binds specifically to sulfated glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laminin binds specifically to sulfated glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination - PMC [pmc.ncbi.nlm.nih.gov]
role of sulfatides in cell adhesion and migration
An In-depth Technical Guide to the Role of Sulfatides in Cell Adhesion and Migration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, or 3-O-sulfogalactosylceramides, are acidic glycosphingolipids predominantly found on the extracellular leaflet of the plasma membrane in various eukaryotic cells.[1] While historically known as major components of the myelin sheath in the nervous system, their role extends far beyond structural support.[1][2] this compound are now recognized as critical modulators of a wide range of cellular processes, including cell adhesion, migration, and intracellular signaling.[3][4] They function as cell surface ligands for several key proteins, including selectins and extracellular matrix components like laminin (B1169045), thereby mediating cell-cell and cell-matrix interactions.[2][5][6] Dysregulation of sulfatide expression and metabolism is implicated in numerous pathological conditions, including cancer metastasis, autoimmune diseases, and thrombosis, making them a compelling subject for therapeutic investigation.[2][3][7] This guide provides a comprehensive overview of the molecular mechanisms by which this compound govern cell adhesion and migration, details the experimental protocols used to study these functions, and summarizes key quantitative findings.
The Role of this compound in Cell Adhesion
Cell adhesion is a fundamental process orchestrated by specific molecular interactions at the cell surface. This compound participate directly in these events by acting as binding partners for adhesion receptors and extracellular matrix (ECM) proteins.
Interaction with Selectins
Selectins are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial surfaces and the aggregation of platelets. This compound have been identified as native ligands for L-selectin (found on leukocytes) and P-selectin (found on activated platelets and endothelial cells), but not E-selectin.[1][2]
-
P-selectin: The interaction between this compound on one cell and P-selectin on another is vital for stabilizing platelet aggregates during hemostasis and thrombosis.[2][8][9] In oncology, many cancer cells abundantly express this compound on their surface. This allows them to bind to P-selectin on platelets and endothelial cells, a mechanism that facilitates tumor cell survival in circulation and promotes metastasis.[2][5][7] Inhibition of sulfation on tumor cells leads to decreased P-selectin binding and attenuated metastasis.[2]
-
L-selectin: The binding of L-selectin on leukocytes to this compound contributes to the migration or "homing" of these immune cells to sites of inflammation.[2][5] This interaction can also trigger intracellular signaling cascades that modulate immune cell function.[2]
Interaction with Laminin and the Extracellular Matrix
This compound are key binding partners for laminin, a major glycoprotein (B1211001) component of the basement membrane.[6][10][11] This interaction is fundamental for the proper assembly of the basement membrane, a specialized ECM structure that underpins epithelial and endothelial tissues.[12][13]
In the peripheral nervous system, the binding of this compound on Schwann cells to laminin is a critical initiating step for myelination.[2][12] This binding anchors laminin to the cell surface, enabling the recruitment of other receptors like dystroglycan and integrins, which in turn triggers signaling pathways essential for myelin sheath formation and maintenance.[12][13]
Modulation of Integrin-Mediated Adhesion
Integrins are transmembrane receptors that mediate cell adhesion to the ECM, playing a pivotal role in cell migration, proliferation, and survival. This compound can indirectly regulate cell adhesion by modulating integrin expression and function. For instance, studies on murine melanoma cells have shown that this compound can inhibit the expression of α5 and β1 integrin subunits.[14][15] This downregulation impairs the ability of the cells to adhere to fibronectin, a major ECM protein recognized by the α5β1 integrin, thereby inhibiting cell adhesion and invasion.[14][15]
The Role of this compound in Cell Migration
Cell migration is a complex, multi-step process involving dynamic changes in cell adhesion and cytoskeletal organization. This compound influence migration primarily by modulating the signaling pathways that control these events.
The effect of this compound on migration is highly context-dependent.
-
Inhibition of Migration: In B16F10 melanoma cells, this compound significantly inhibit cell motility and invasion.[14][15] This is achieved by suppressing the activation of key signaling nodes such as Focal Adhesion Kinase (FAK), Akt, and Extracellular signal-regulated Kinase (ERK), which are central to migratory processes.[14][15]
-
Promotion of Migration: Conversely, in human hepatocellular carcinoma (HCC), elevated sulfatide levels promote cell migration.[16] Sulfatide achieves this by epigenetically suppressing the expression of microRNA-223 (miR-223).[16] The downregulation of miR-223 leads to an increase in its target, integrin αV, which enhances cell migration and contributes to tumor metastasis.[16]
Signaling Pathways Modulated by this compound
Sulfatide-mediated interactions at the cell surface are transduced into intracellular signals that regulate adhesion and migration.
Integrin Downstream Signaling
In certain cancer cells, this compound act as inhibitory molecules. By downregulating α5β1 integrin expression, they prevent the activation of the FAK/Akt/ERK signaling axis.[14][15] This pathway is critical for transmitting signals from the ECM that promote cell survival, proliferation, and motility. Its inhibition leads to reduced cell migration and invasion.[14][15]
Caption: Sulfatide-mediated inhibition of the Integrin-FAK-Akt/ERK pathway.
Laminin-Mediated Signaling
The binding of laminin to cell-surface this compound can initiate basement membrane assembly and activate robust signaling cascades. This interaction helps cluster other receptors, such as dystroglycan and integrins, leading to the activation of Src family kinases and subsequent phosphorylation of FAK.[12][13] This pathway is essential for processes like Schwann cell myelination.[12]
Caption: Sulfatide-Laminin interaction initiates signaling for basement membrane assembly.
Quantitative Data Summary
The following table summarizes key findings on sulfatide interactions from the literature. Due to variability in experimental conditions, this table focuses on the nature of the interaction and the observed functional outcome.
| Interacting Molecule | Cell/System | Sulfatide Concentration/Context | Quantitative Finding / Functional Outcome | Reference(s) |
| P-selectin | Platelets | N/A | Sulfatide/P-selectin interaction is necessary for the formation of stable platelet aggregates. | [8][9][17] |
| P-selectin | MC-38 Colon Carcinoma Cells | Inhibition of sulfation | Decreased P-selectin binding and attenuated metastasis in vivo. | [2][5] |
| P-selectin | Liposomes / Platelets | Peptide Antagonist (CDVEWVDVSC) | Inhibits sulfatide/P-selectin binding with an IC50 of 0.2 µM. | [8] |
| Laminin-1 | G361 Melanoma Cells | Low densities of adsorbed sulfatide | In the presence of laminin, strongly stimulates specific cell adhesion. | [10] |
| Laminin-1 | Schwann Cells / MEFs | 20–40 µg/ml | Induces maximal laminin surface staining and basement membrane assembly. | [13] |
| Fibronectin | B16F10 Melanoma Cells | Synthetic 3-sulfatide & 6-sulfatide | Significantly inhibits adhesion to fibronectin-coated plates. | [14][15] |
Experimental Protocols
Investigating the requires specialized assays.
Protocol: Static Cell Adhesion Assay
This protocol provides a framework for quantifying cell adhesion to surfaces coated with this compound or their binding partners.[18][19][20]
Caption: Workflow for a typical static cell adhesion assay.
Methodology Details:
-
Plate Coating:
-
Dissolve purified this compound in an appropriate solvent (e.g., methanol) and dilute to the desired final concentration in a coating buffer like PBS.
-
Add 100 µL of the sulfatide solution to each well of a 96-well tissue culture plate.[19] Use BSA or a neutral glycolipid as a negative control.
-
Incubate the plate overnight at 4°C to allow for passive adsorption of the lipid to the plastic surface.[19]
-
-
Blocking:
-
Cell Preparation and Seeding:
-
Adhesion and Washing:
-
Incubate the plate at 37°C for a defined period (typically 30-90 minutes) to allow for cell adhesion.
-
Carefully remove non-adherent cells by gently washing the wells 2-3 times with PBS.[18]
-
-
Quantification:
-
Fix the remaining adherent cells with freezer-cold 100% methanol or 1% glutaraldehyde (B144438) for 10 minutes.[18][19]
-
Stain the cells with a 0.1% Crystal Violet solution for 20-25 minutes.[19]
-
Wash the wells extensively with water to remove excess stain and allow them to dry.
-
Solubilize the stain from the adherent cells using a detergent solution (e.g., 0.5% Triton X-100).[19]
-
Transfer the solubilized stain to a new 96-well plate and measure the absorbance at ~590-595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.[18][19]
-
Methods for Studying Protein-Sulfatide Interactions
To confirm direct binding between a protein (e.g., P-selectin, Laminin) and this compound, several biophysical and biochemical techniques can be employed:
-
Thin-Layer Chromatography (TLC) Overlay Assay: Lipids extracted from cells are separated by TLC. The chromatogram is then incubated with the protein of interest, and bound protein is detected using a specific antibody. This method can identify sulfatide as a binding partner from a complex lipid mixture.[5]
-
Surface Plasmon Resonance (SPR): Purified this compound are immobilized on a sensor chip. The protein of interest is flowed over the chip, and the binding kinetics (association and dissociation rates) and affinity (KD) can be measured in real-time.
-
Liposome Binding Assays: this compound are incorporated into artificial lipid vesicles (liposomes). The binding of a protein to these liposomes can be measured, often by co-sedimentation or flow cytometry.[8]
Implications for Drug Development
The central role of this compound in pathological processes, particularly cancer metastasis and thrombosis, makes them attractive targets for therapeutic intervention.
-
Cancer Therapy: The interaction between tumor cell this compound and P-selectin is a key step in metastasis.[2][5] Developing small molecules, peptides, or antibodies that block this interaction could prevent the seeding of new tumors.[8] For example, peptide antagonists carrying the EWVDV motif have been shown to effectively block sulfatide-P-selectin binding.[8]
-
Anti-thrombotic Agents: Given that sulfatide-P-selectin interactions are crucial for the formation of stable platelet aggregates, inhibitors of this binding could serve as novel anti-thrombotic drugs with potentially fewer bleeding side effects than conventional anticoagulants.[8][9]
-
Autoimmune and Neurological Diseases: As a major component of myelin, this compound are implicated in autoimmune demyelinating diseases like multiple sclerosis.[21][22] Understanding how immune cells recognize this compound could lead to new strategies for modulating neuroinflammation.[21]
References
- 1. Sulfatide - Wikipedia [en.wikipedia.org]
- 2. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enigmatic role of this compound: new insights into cellular functions and mechanisms of protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Laminin binds specifically to sulfated glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfatide decreases the resistance to stress-induced apoptosis and increases P-selectin-mediated adhesion: a two-edged sword in breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role for this compound in platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycoconjugates and cell adhesion: the adhesive proteins laminin, thrombospondin and von Willebrand's factor bind specifically to sulfated glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Laminin-sulfatide binding initiates basement membrane assembly and enables receptor signaling in Schwann cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. This compound inhibit adhesion, migration, and invasion of murine melanoma B16F10 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfatide epigenetically regulates miR-223 and promotes the migration of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 20. researchgate.net [researchgate.net]
- 21. caymanchem.com [caymanchem.com]
- 22. Structural basis for CD1d presentation of a sulfatide derived from myelin and its implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sulfatides in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfatides, a class of sulfated galactosylceramides, are integral components of the myelin sheath and neuronal cell membranes. Emerging evidence has implicated dysregulation of sulfatide metabolism and localization in the pathogenesis of several neurodegenerative diseases. This technical guide provides an in-depth analysis of the involvement of this compound in Alzheimer's disease, Parkinson's disease, Multiple Sclerosis, and Metachromatic Leukodystrophy. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction to this compound
This compound, or 3-O-sulfogalactosylceramides, are abundant glycosphingolipids in the central and peripheral nervous systems.[1] They are synthesized in the endoplasmic reticulum and Golgi apparatus and are primarily located in the extracellular leaflet of the plasma membrane of oligodendrocytes and Schwann cells.[1] Functionally, this compound are crucial for the formation and maintenance of the myelin sheath, regulation of glial-axon interactions, and modulation of protein trafficking and cell signaling.[1][2] Alterations in sulfatide levels, either through deficiency or accumulation, have been linked to the pathology of various neurodegenerative disorders.[3][4]
Sulfatide Involvement in Neurodegenerative Diseases
Alzheimer's Disease (AD)
A substantial body of evidence points to a significant depletion of this compound in the brains of individuals with Alzheimer's disease, even in the earliest preclinical stages.[5][6][7] This reduction is observed in both gray and white matter.[7] The leading hypothesis for this depletion involves the apolipoprotein E (ApoE) mediated clearance of amyloid-beta (Aβ) peptides.[8][9] this compound appear to facilitate the binding of Aβ to ApoE-containing lipoproteins, promoting their endocytic clearance.[9][10] In AD, the chronic overproduction of Aβ may lead to an accelerated clearance process, thereby depleting sulfatide levels.[8]
Parkinson's Disease (PD)
The role of this compound in Parkinson's disease is more complex, with conflicting reports of both elevated and reduced levels in different brain regions.[11] Some studies have shown increased sulfatide levels in the substantia nigra of male PD patients, suggesting potential myelin sparing.[12] Conversely, other research has indicated a reduction of this compound in lipid rafts isolated from the frontal cortex of PD patients.[13][14] Furthermore, the lysosomal enzyme arylsulfatase A (ASA), responsible for sulfatide degradation, has been implicated in PD pathogenesis, with ASA deficiency potentially contributing to α-synuclein aggregation.[6] In an animal model of PD, depletion of long-chain hydroxylated this compound was observed in motor-related brain regions, indicating oxidative stress and oligodendrocyte/myelin damage.[15][16]
Multiple Sclerosis (MS)
In multiple sclerosis, an autoimmune demyelinating disease, the involvement of this compound is multifaceted. While some studies have reported no significant difference in total CSF sulfatide concentrations between MS patients and healthy controls, others have observed increased levels, particularly in progressive MS (PMS).[17][18][19][20] Specifically, isoforms with longer fatty acid chains have been found to be elevated in the CSF of PMS patients.[17] This is in contrast to the reduction of this compound observed in remyelinated brain lesions.[17] An autoimmune response against this compound has also been suggested, with anti-sulfatide antibodies detected in the CSF of some MS patients.[19]
Metachromatic Leukodystrophy (MLD)
Metachromatic leukodystrophy is a lysosomal storage disorder caused by a deficiency of the enzyme arylsulfatase A (ASA).[1][21] This deficiency leads to a massive accumulation of this compound in the lysosomes of oligodendrocytes, Schwann cells, and some neurons.[22][23] The buildup of these sulfolipids is cytotoxic and leads to progressive demyelination, resulting in severe neurological dysfunction.[1] The quantification of this compound in urine and dried blood spots is a key diagnostic marker for MLD.[21][22][24]
Quantitative Data on Sulfatide Levels in Neurodegenerative Diseases
The following tables summarize the quantitative changes in sulfatide levels observed in various neurodegenerative diseases.
Table 1: Sulfatide Levels in Alzheimer's Disease
| Brain Region/Fluid | Disease Stage | Change in Sulfatide Levels | Reference |
| Gray Matter | Very Mild Dementia | Up to 93% depletion | [7] |
| White Matter | Very Mild Dementia | Up to 58% depletion | [7] |
| Preclinical AD Brain | Preclinical | 35% reduction in total this compound (from 6.79 to 4.39 nmol/mg protein) | [6] |
| Cerebrum (CST+/- mice) | 12 months | ~30% decrease compared to wild-type | [25] |
Table 2: Sulfatide Levels in Parkinson's Disease
| Brain Region | Change in Sulfatide Levels | Reference |
| Superior Frontal & Cerebellar Gray Matter | 30-40% elevation | [11] |
| Substantia Nigra (male PD subjects) | Significantly higher | [12] |
| Lipid Rafts (Frontal Cortex) | 30% reduction in incidental PD | [11] |
| Motor-related brain regions (MPTP model) | Depletion of long-chain hydroxylated this compound | [15] |
Table 3: Sulfatide Levels in Multiple Sclerosis
| Fluid/Tissue | Disease Stage | Change in Sulfatide Levels | Reference |
| Cerebrospinal Fluid (CSF) | Progressive MS vs. Relapsing-Remitting MS | Increased total sulfatide and specific long-chain isoforms | [17][19] |
| Cerebrospinal Fluid (CSF) | Relapsing-Remitting MS vs. Healthy Controls | No significant difference in total this compound | [18][19] |
| Remyelinated Brain Lesions | - | Markedly reduced | [17] |
Table 4: Sulfatide Levels in Metachromatic Leukodystrophy
| Sample Type | Disease Stage | Change in Sulfatide Levels | Reference |
| Dried Blood Spots (DBS) | Early-onset MLD | Up to 23.2-fold increase | [22][24] |
| Dried Blood Spots (DBS) | Late-onset MLD | Up to 5.1-fold increase | [22][24] |
| Dried Urine Spots (DUS) | Early-onset MLD | Up to 164-fold increase | [22][24] |
| Dried Urine Spots (DUS) | Late-onset MLD | Up to 78-fold increase | [22][24] |
| Amniotic Fluid Supernatant | Fetal MLD | 3-fold higher C16:0 sulfatide | [5] |
Experimental Protocols
Sulfatide Extraction from Biological Samples
This protocol is a general guideline for the extraction of this compound from tissues and fluids, based on methodologies described in the literature.[26][27]
Materials:
-
Biological sample (e.g., brain tissue, urine, plasma)
-
Deionized water
-
Internal standard (e.g., C17:0-sulfatide or N-octadecanoyl-D3-sulfatide)[23][27]
-
Glass tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize tissue samples in a suitable buffer. For liquid samples like urine or plasma, use a defined volume.
-
Add a known amount of the internal standard to the sample.
-
Add chloroform and methanol to the sample in a ratio of 2:1 (v/v) to achieve a final single-phase solution.
-
Vortex the mixture thoroughly and incubate at room temperature for 30 minutes.
-
Add chloroform and deionized water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the upper aqueous phase with a small volume of the lower phase solvent mixture and combine the organic phases.
-
Dry the combined organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., methanol/chloroform).
Quantification of this compound by LC-MS/MS
This protocol outlines the general steps for quantifying sulfatide species using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and sensitive method.[2][22][23]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18)[26]
-
Mobile Phase A: Water:acetonitrile:formic acid (e.g., 70:30:0.1, v/v/v)[2]
-
Mobile Phase B: Acetonitrile:isopropanol:formic acid (e.g., 50:50:0.1, v/v/v)[2]
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the different sulfatide species.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ESI
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion: The [M-H]⁻ ion of each sulfatide species.
-
Product Ion: A common fragment ion for this compound is m/z 96.9, corresponding to [HSO₄]⁻.[26]
-
Collision Energy: Optimized for each sulfatide species.
Quantification:
-
A calibration curve is generated using a series of known concentrations of sulfatide standards.
-
The peak area ratio of the analyte to the internal standard is used for quantification to correct for variations in extraction efficiency and instrument response.
Isothermal Titration Calorimetry (ITC) for Protein-Sulfatide Interaction
ITC directly measures the heat change upon binding of a ligand (e.g., sulfatide) to a macromolecule (e.g., a protein), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[28][29][30]
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest
-
Sulfatide solution (micellar or liposomal preparation)
-
Matching buffer for protein and sulfatide solutions
Procedure:
-
Prepare a solution of the protein of interest in the sample cell of the ITC instrument.
-
Prepare a solution of sulfatide at a significantly higher concentration in the injection syringe. Both solutions must be in the same, thoroughly degassed buffer.
-
Set the experimental temperature and other parameters (stirring speed, injection volume, spacing between injections).
-
Perform a series of injections of the sulfatide solution into the protein solution.
-
The heat change associated with each injection is measured.
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model to extract the thermodynamic parameters.
-
A control titration of sulfatide into buffer alone should be performed to account for the heat of dilution.
Signaling Pathways and Experimental Workflows
Sulfatide Metabolism
Sulfatide metabolism involves a biosynthetic pathway in the ER and Golgi and a degradative pathway in the lysosome.
ApoE-Mediated Amyloid-β Clearance Involving Sulfatide
This pathway illustrates the proposed mechanism by which this compound facilitate the clearance of Aβ peptides, a process that is dysregulated in Alzheimer's disease.[8][9][31]
Experimental Workflow for Sulfatide Analysis
This diagram outlines a typical workflow for the analysis of this compound from biological samples.
Conclusion
The evidence strongly supports a critical role for sulfatide dyshomeostasis in the pathophysiology of a range of neurodegenerative diseases. In MLD, sulfatide accumulation is the primary pathogenic driver. In AD, its depletion appears to be an early event linked to Aβ clearance. The roles in PD and MS are more complex but point towards involvement in myelin integrity and neuroinflammation. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate functions of this compound and to explore their potential as diagnostic biomarkers and therapeutic targets. Further research into the specific protein interactions and signaling pathways modulated by different sulfatide species will be crucial for developing targeted therapies for these devastating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Measurement of this compound in the amniotic fluid supernatant: A useful tool in the prenatal diagnosis of metachromatic leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific changes of sulfatide levels in individuals with preclinical Alzheimer’s disease: an early event in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substantial sulfatide deficiency and ceramide elevation in very early Alzheimer's disease: potential role in disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apolipoprotein E mediates sulfatide depletion in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound facilitate apolipoprotein E-mediated amyloid-β peptide clearance through an endocytotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. frontiersin.org [frontiersin.org]
- 15. Spatial lipidomics reveals brain region-specific changes of this compound in an experimental MPTP Parkinson's disease primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct tandem mass spectrometric profiling of this compound in dry urinary samples for screening of metachromatic leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunological role of sulfatide in the pathogenesis of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cerebrospinal fluid sulfatide isoforms lack diagnostic utility in separating progressive from relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Increased CSF sulfatide levels and serum glycosphingolipid antibody levels in healthy siblings of multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of urinary this compound in metachromatic leukodystrophy using electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of this compound in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sulfatide Deficiency, an Early Alzheimer’s Lipidomic Signature, Causes Brain Ventricular Enlargement in the Absence of Classical Neuropathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dspace.library.uu.nl [dspace.library.uu.nl]
- 27. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 29. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 30. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Pathogenic Implication of Abnormal Interaction Between Apolipoprotein E Isoforms, Amyloid-beta Peptides, and this compound in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sulfatides in Peripheral Nervous System Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfatides, or 3-O-sulfogalactosylceramides, are abundant sulfoglycosphingolipids integral to the structure and function of the peripheral nervous system (PNS). Primarily synthesized by Schwann cells, the myelinating glia of the PNS, these lipids are crucial for the formation, maintenance, and stability of the myelin sheath. This technical guide provides a comprehensive overview of the function of this compound in the PNS, detailing their biosynthesis, their critical role in axo-glial interactions and nerve conduction, and the pathological consequences of their deficiency. The content herein is supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a valuable resource for researchers and professionals in neuroscience and drug development.
Introduction to this compound in the PNS
This compound are a major component of the myelin sheath in the peripheral nervous system, constituting approximately 4% of the total myelin lipids.[1] They are primarily located in the extracellular leaflet of the Schwann cell plasma membrane and the myelin sheath.[2] Their functions extend beyond a simple structural role; they are actively involved in protein trafficking, cell adhesion, and crucial signaling pathways that govern the intricate relationship between axons and their myelinating Schwann cells.[2] The critical importance of this compound is underscored by the severe neurological deficits observed in their absence, as seen in genetic disorders like Metachromatic Leukodystrophy (MLD) and in experimental animal models.[1][3][4]
Biosynthesis and Degradation of this compound
The synthesis of this compound is a two-step enzymatic process that occurs within the Schwann cell.[2][5]
-
Galactosylation of Ceramide: The process begins in the endoplasmic reticulum with the transfer of a galactose moiety from UDP-galactose to a ceramide backbone. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). The product of this reaction is galactosylceramide (GalCer).[5]
-
Sulfation of Galactosylceramide: GalCer is then transported to the Golgi apparatus, where the enzyme 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST) catalyzes the addition of a sulfate (B86663) group to the 3'-hydroxyl position of the galactose residue, forming sulfatide.[2][5]
The degradation of this compound occurs in the lysosomes. The enzyme arylsulfatase A (ASA) is responsible for hydrolyzing the sulfate group from sulfatide, converting it back to GalCer.[5] A deficiency in ASA activity leads to the accumulation of this compound, which is the hallmark of MLD.[3][4]
Core Functions of this compound in the PNS
Myelin Formation and Stability
While not absolutely required for the initial stages of myelination, this compound are essential for the long-term maintenance and stability of the myelin sheath.[6] They are thought to contribute to the compaction of myelin by facilitating interactions between adjacent layers of the myelin membrane.[1] In cerebroside sulfotransferase (CST)-deficient mice, which lack this compound, myelin appears initially formed but exhibits progressive disorganization and degeneration.[1]
Axo-Glial Interactions and Nodal Architecture
A primary function of this compound is in mediating the crucial interactions between the Schwann cell and the axon, particularly at the nodes of Ranvier. These specialized domains are essential for saltatory conduction, the rapid propagation of action potentials along myelinated axons. This compound are critical for the proper formation and maintenance of the paranodal axo-glial junctions.[6][7]
In the absence of this compound, significant abnormalities are observed in the paranodal regions.[7] These include the disorganization and mislocalization of key proteins that form the paranodal septate-like junctions, such as contactin-associated protein (Caspr) and neurofascin-155.[2] This disruption of the paranodal structure leads to impaired clustering of voltage-gated sodium (Nav) channels at the node and potassium (Kv) channels at the juxtaparanode, ultimately affecting nerve conduction.[2]
Quantitative Data on this compound in the PNS
The following tables summarize key quantitative findings from studies on this compound in the peripheral nervous system.
| Parameter | Value/Finding | Animal Model | Reference |
| Sulfatide Content in Myelin | ~4% of total myelin lipids | General | [1] |
| Nerve Conduction Velocity (NCV) in CST Knockout Mice | Significantly reduced compared to wild-type | Homozygous CST knockout mice | [7] |
| Correlation of Sulfatide Levels and NCV | Significant positive correlation | Heterozygous CST knockout mice | [7] |
| Sulfatide Levels in Diabetic Neuropathy | Significantly decreased in sciatic nerves of db/db mice | db/db mice | [8] |
| Sulfatide Synthesis after Nerve Injury | Rapidly decreases during Wallerian degeneration | Normal and Trembler mice | [9] |
| Condition | Key Electrophysiological and Histological Findings | Correlation with Sulfatide Levels | Reference |
| Metachromatic Leukodystrophy (MLD) | Sensory-motor demyelinating neuropathy, reduced large myelinated fiber density. | Sural nerve and CSF sulfatide levels strongly correlate with abnormalities in electrophysiological parameters and large myelinated fiber loss.[4][10] | [4][10][11] |
| CST Knockout Mice | Severe abnormalities of paranodal regions, changes in axonal ion channel distribution. | Severity of paranodal abnormality and reduction of NCV correlate with the level of sulfatide.[7] | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound in the PNS. Below are protocols for key experiments.
Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol allows for the separation and semi-quantitative analysis of this compound from peripheral nerve tissue.
Materials:
-
Sciatic nerve tissue
-
Chloroform, Methanol
-
0.05 M Na2CO3
-
Silica (B1680970) gel plates (without CaSO4 binder) mixed with magnesium silicate (B1173343)
-
Developing solvents:
-
System I: Three successive solvent mixtures for detailed separation.
-
System II: Two-step development for general separation.
-
-
Orcinol (B57675) spray reagent (for visualization)
-
TLC developing tank
-
Oven
Procedure:
-
Lipid Extraction: Homogenize sciatic nerve tissue in a chloroform:methanol (2:1, v/v) mixture to extract total lipids.
-
Plate Preparation: Prepare TLC plates by creating a slurry of silica gel and magnesium silicate in 0.05 M Na2CO3 and applying it to glass plates. Activate the plates by heating in an oven at 150°C for at least 5 hours.[12]
-
Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1). Apply the sample as a small spot or a narrow band onto the TLC plate, alongside a sulfatide standard.
-
Chromatogram Development: Place the plate in a TLC tank containing the developing solvent system. Allow the solvent to migrate up the plate. For complex separations, multiple development steps with different solvent systems may be required.[12]
-
Visualization: After development, dry the plate and spray it with an orcinol reagent. Heat the plate at 100°C for 15 minutes. Glycolipids, including this compound, will appear as violet spots.[12]
-
Analysis: Compare the migration of the sample spot to the sulfatide standard to identify its presence. The intensity of the spot can be used for semi-quantitative analysis.
Immunohistochemistry for Paranodal Proteins
This protocol is used to visualize the localization of key proteins at the nodes of Ranvier in teased nerve fibers.
Materials:
-
Sciatic nerve
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with serum and Triton X-100)
-
Primary antibodies (e.g., anti-Caspr, anti-Nav channel)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse the animal with 4% PFA and dissect the sciatic nerves. Post-fix the nerves in 4% PFA.
-
Teasing Fibers: Carefully tease the nerve on a microscope slide in a drop of PBS to separate individual myelinated fibers.
-
Permeabilization and Blocking: Permeabilize the fibers with Triton X-100 in PBS and then block non-specific antibody binding with a blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the teased fibers with the primary antibody (e.g., rabbit anti-Caspr) diluted in blocking solution overnight at 4°C.
-
Washing: Wash the fibers extensively with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with the appropriate fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the fibers again, mount them in a mounting medium containing DAPI (to stain nuclei), and seal with a coverslip. Image the fibers using a fluorescence or confocal microscope.
Nerve Conduction Velocity (NCV) Measurement in Mice
NCV studies are essential for assessing the functional integrity of myelinated nerves.
Materials:
-
Anesthetized mouse
-
Heating pad to maintain body temperature (37°C)
-
Needle electrodes for stimulation and recording
-
Electrophysiology recording system (e.g., Nicolet Viking Quest)
-
Ruler for measuring nerve distance
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it on a heating pad to maintain a constant body temperature.[13]
-
Electrode Placement for Sciatic Nerve:
-
Stimulating Electrodes: Insert a pair of stimulating needle electrodes subcutaneously near the sciatic notch (proximal stimulation) and another pair near the ankle (distal stimulation).
-
Recording Electrodes: Insert a pair of recording needle electrodes into the gastrocnemius muscle to record the compound muscle action potential (CMAP).[13]
-
Ground Electrode: Place a ground electrode subcutaneously between the stimulating and recording sites.
-
-
Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus (e.g., 0.02 ms (B15284909) duration) at the proximal site and record the latency of the CMAP (time from stimulus to the onset of the muscle response).
-
Repeat the stimulation at the distal site and record the latency.
-
-
NCV Calculation:
-
Measure the distance between the proximal and distal stimulation sites along the nerve path.
-
Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
Data Analysis: Compare the NCVs of experimental animals (e.g., CST knockout) with those of wild-type controls. A significant decrease in NCV is indicative of demyelination or other nerve pathology.[13]
Conclusion and Future Directions
This compound are indispensable for the proper functioning of the peripheral nervous system. Their roles in myelin maintenance, axo-glial communication, and the organization of the nodes of Ranvier are critical for efficient nerve conduction. The strong correlation between sulfatide levels and the severity of peripheral neuropathy highlights their importance and suggests that targeting sulfatide metabolism could be a viable therapeutic strategy for certain demyelinating disorders.
Future research should focus on elucidating the precise molecular interactions between this compound and their protein partners in the paranodal region. Advanced lipidomics techniques will enable a more detailed analysis of how the composition of different sulfatide species changes in various disease states.[14] Furthermore, a deeper understanding of the signaling pathways initiated by sulfatide interactions could unveil novel targets for therapeutic intervention aimed at preserving or restoring myelin integrity in the PNS.
References
- 1. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfatide - Wikipedia [en.wikipedia.org]
- 3. neurology.org [neurology.org]
- 4. Sulfatide levels correlate with severity of neuropathy in metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Metabolism of Sulfatide in the Nervous System - ProQuest [proquest.com]
- 7. Sulfatide decrease in myelin influences formation of the paranodal axo-glial junction and conduction velocity in the sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early disruption of nerve mitochondrial and myelin lipid homeostasis in obesity-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alteration of sulfatide synthesis in control and Trembler mice during Wallerian degeneration and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfatide levels correlate with severity of neuropathy in metachromatic leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]
Extracellular Functions of Sulfatides: A Technical Guide for Researchers and Drug Development Professionals
December 18, 2025
Introduction
Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids predominantly found on the extracellular leaflet of the plasma membrane in various eukaryotic cells.[1] While historically known for their abundance in the myelin sheath of the nervous system, a growing body of evidence highlights their critical and diverse roles in a multitude of extracellular processes.[2] These functions are primarily mediated by the interaction of the negatively charged sulfate (B86663) group on the galactose headgroup with a variety of extracellular proteins.[3] Sulfatide isoforms can vary in their acyl chain length, unsaturation, and hydroxylation, which can influence their biological activity and protein-binding specificity.[3]
This technical guide provides an in-depth overview of the core extracellular functions of this compound, with a focus on their roles in cell adhesion, immune modulation, and signaling. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of sulfatide biology and its therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of critical pathways and workflows to facilitate comprehension and further research.
Core Extracellular Functions of this compound
Cell Adhesion and Aggregation
This compound are key players in mediating cell-cell and cell-matrix interactions by serving as ligands for several adhesion molecules. These interactions are fundamental in processes ranging from hemostasis and thrombosis to cancer metastasis.
Platelet Aggregation: this compound are expressed on the surface of platelets and play a crucial role in hemostasis and thrombosis. They act as a major ligand for P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells.[4] This interaction is essential for the formation of stable platelet aggregates.[4] Additionally, this compound interact with L-selectin, von Willebrand factor, and thrombospondin, further contributing to platelet adhesion and aggregation.[4][5] The interaction with the Disabled-2 (Dab2) protein, which also binds to sulfatide, serves as a regulatory mechanism to control the extent of P-selectin-mediated platelet aggregation.[3]
Cancer Metastasis: The expression of this compound is often upregulated on the surface of various cancer cells, including renal, colorectal, and ovarian carcinomas.[1][6] This elevated expression facilitates cancer metastasis by promoting the interaction of tumor cells with P-selectin on platelets and endothelial cells.[7] This adhesion allows circulating tumor cells to form emboli and attach to the vessel wall, a critical step in the metastatic cascade.[7]
Leukocyte Trafficking: this compound act as ligands for L-selectin and P-selectin on leukocytes, facilitating their capture and rolling along the vascular endothelium during inflammation.[1] The binding of L-selectin to sulfatide can also lead to the upregulation of the chemokine co-receptor CXCR4, further guiding leukocyte migration.[1]
Immune System Regulation
This compound play a complex and sometimes paradoxical role in the immune system, acting as both activators and regulators of immune responses.
Antigen Presentation and NKT Cell Activation: this compound are recognized as self-antigens by CD1d molecules, a family of non-classical MHC molecules that present lipid antigens to Natural Killer T (NKT) cells.[8] Specifically, this compound activate Type II NKT cells, a subset of NKT cells that are involved in immune regulation.[8] This interaction can have protective effects against autoimmune diseases and ischemic reperfusion injury.[1] The length of the sulfatide fatty acid chain can influence the nature of the immune response.[8]
Inflammation: The role of this compound in inflammation is context-dependent. They can stimulate the expression and secretion of cytokines from monocytes.[8] In the central nervous system, this compound released during demyelination can act as endogenous stimulators of brain-resident immune cells like microglia and astrocytes, triggering inflammatory responses.[9] Conversely, certain sulfatide isoforms can impair the lipopolysaccharide (LPS)-mediated localization of Toll-like receptor 4 (TLR4) in lipid rafts, thereby exerting an anti-inflammatory effect.[10]
Autoimmunity: In multiple sclerosis (MS), an autoimmune demyelinating disease, this compound released from damaged myelin can act as endogenous immunomodulators, potentially promoting remission by suppressing T-cell responses.[11] However, the immune system can also mount a response against this compound, with sulfatide-reactive T cells and autoantibodies being found in some MS patients.[11]
Cell Signaling
The binding of extracellular ligands to this compound can initiate intracellular signaling cascades, influencing a variety of cellular processes.
Selectin-Mediated Signaling: The interaction of this compound with L-selectin on neutrophils can induce intracellular signaling pathways, contributing to neutrophil activation and adhesion.[4]
TLR4 Signaling Modulation: this compound can directly interact with the TLR4-MD-2 complex. This interaction can either be agonistic or antagonistic depending on the species and the fatty acid chain length of the sulfatide.[2] By hindering the colocalization of TLR4 with lipid rafts, this compound can inhibit LPS-induced signaling, thereby suppressing the secretion of pro-inflammatory mediators like HMGB1.[10]
Virus-Induced Signaling: During influenza A virus infection, the binding of the viral hemagglutinin (HA) protein to cell surface this compound can trigger the Raf/MEK/ERK signaling pathway, which is associated with efficient viral replication.[12]
Host-Pathogen Interactions
This compound serve as cell surface receptors or co-receptors for a variety of pathogens, facilitating their entry and infection of host cells. Viruses that have been shown to utilize this compound for infection include:
Bacteria such as Helicobacter pylori also utilize this compound for adhesion to host cells.[4]
Quantitative Data on Protein-Sulfatide Interactions
The binding affinities of proteins for this compound are crucial for understanding the biological significance of these interactions. Most protein-sulfatide interactions exhibit dissociation constants (KD) in the low micromolar range.[3]
| Protein | Sulfatide-Dependent Function | KD for Sulfatide (μM) | Reference |
| Disabled-2 (Dab2) | Modulation of platelet aggregation | ~30–50 | [3] |
| CD1d-γδ TCR complex | T-cell receptor recognition | 10–22 | [3] |
| iNKT cell TCR | T-cell receptor recognition (human) | 19–26 | [3] |
| Antiganglioside Antibodies | Immune recognition | 10-100 (10-5 to 10-6 M range) | [13] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the extracellular functions of this compound.
Sulfatide-Protein Binding Assays
a) Solid-Phase Binding Assay (ELISA-based)
This method is used to assess the direct binding of a protein to sulfatide immobilized on a microtiter plate.
-
Protocol:
-
Coating: Dissolve this compound in methanol (B129727) and add to the wells of a 96-well microtiter plate. Evaporate the solvent to coat the wells with sulfatide.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1 hour at room temperature.
-
Binding: Add the protein of interest (e.g., purified selectin or antibody) at various concentrations to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Detection: Add a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Development: Add a TMB substrate solution and incubate in the dark. Stop the reaction with a stop solution (e.g., 0.25 M H2SO4).
-
Quantification: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound protein.
-
b) Liposome (B1194612) Binding Assay
This assay assesses the interaction of a protein with this compound incorporated into artificial lipid vesicles (liposomes).
-
Protocol:
-
Liposome Preparation:
-
Mix phospholipids (B1166683) (e.g., phosphatidylcholine) and sulfatide at the desired molar ratio in chloroform.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with a buffer (e.g., PBS) by vortexing.
-
Create unilamellar vesicles by sonication or extrusion through a membrane with a defined pore size (e.g., 100 nm).
-
-
Binding: Incubate the protein of interest with the sulfatide-containing liposomes and control liposomes (without sulfatide) for a specified time at a specific temperature (e.g., 30 minutes at 37°C).
-
Separation: Pellet the liposomes and any bound protein by ultracentrifugation.
-
Analysis: Analyze the supernatant (unbound protein) and the pellet (liposome-bound protein) by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
c) Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time quantitative analysis of binding kinetics and affinity.
-
Protocol:
-
Chip Preparation: Immobilize sulfatide-containing liposomes onto an L1 sensor chip surface. A control flow cell is prepared with liposomes lacking sulfatide.
-
Analyte Injection: Inject the protein of interest at various concentrations over the sensor chip surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the resonance angle in real-time. The response is proportional to the mass of protein bound to the liposomes.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the dissociation constant (KD).
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution (e.g., NaOH) to remove the bound protein.
-
Cellular Assays
a) Flow Cytometry for Platelet Activation
This technique is used to measure the expression of activation markers, such as P-selectin, on the surface of platelets in response to sulfatide.
-
Protocol:
-
Platelet Preparation: Isolate platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Stimulation: Incubate the platelets with this compound (micelles or liposomes) or a known agonist (e.g., thrombin) for a specified time.
-
Staining: Add a fluorescently labeled antibody against P-selectin (CD62P) and an antibody against a general platelet marker (e.g., CD41).
-
Fixation: Fix the platelets with paraformaldehyde.
-
Analysis: Analyze the stained platelets using a flow cytometer. The fluorescence intensity of the P-selectin antibody is a measure of platelet activation.
-
b) NKT Cell Activation Assay
This assay measures the activation of NKT cells in response to sulfatide presented by antigen-presenting cells (APCs).
-
Protocol:
-
Cell Co-culture: Co-culture a sulfatide-reactive NKT cell hybridoma with APCs (e.g., dendritic cells or splenocytes) in the presence of various concentrations of sulfatide.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cytokine Measurement: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) by ELISA or a multiplex bead array. Cytokine production is an indicator of NKT cell activation.
-
Analytical Techniques for Sulfatide Characterization
a) High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is used to separate and visualize this compound from lipid extracts.
-
Protocol:
-
Lipid Extraction: Extract total lipids from cells or tissues using a method such as the Folch procedure.
-
Spotting: Spot the lipid extract onto an HPTLC plate.
-
Development: Develop the plate in a chromatography tank containing a solvent system (e.g., chloroform:methanol:water).
-
Visualization: Visualize the separated this compound by spraying the plate with a reagent such as orcinol-sulfuric acid and heating.
-
b) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a powerful technique for the identification and structural characterization of sulfatide species.
-
Protocol:
-
Sample Preparation: Mix the purified sulfatide fraction with a matrix solution (e.g., 9-aminoacridine) and spot it onto a MALDI target plate.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in negative ion mode. The resulting mass spectrum will show peaks corresponding to the different sulfatide molecular species present in the sample.
-
Tandem MS (MS/MS): For structural elucidation, select a specific parent ion and subject it to fragmentation to obtain a product ion spectrum.
-
Diagrams of Signaling Pathways and Workflows
Signaling Pathways
Caption: Sulfatide on tumor cells binds to P-selectin on platelets and endothelium, promoting metastasis.
Caption: Sulfatide is presented by CD1d on APCs to the TCR of Type II NKT cells, leading to their activation.
Caption: Sulfatide can inhibit LPS-induced TLR4 signaling by hindering TLR4 localization in lipid rafts.
Experimental Workflows
Caption: Workflow for a liposome binding assay to study protein-sulfatide interactions.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis of sulfatide-protein binding.
Conclusion
Extracellular this compound are multifaceted molecules that participate in a wide array of critical biological processes. Their ability to interact with a diverse set of proteins makes them key players in cell adhesion, immune regulation, and cell signaling. The upregulation of this compound in certain cancers and their role in pathogen interactions highlight their potential as both biomarkers and therapeutic targets. A thorough understanding of the quantitative aspects of sulfatide-protein interactions and the application of robust experimental methodologies are essential for advancing our knowledge in this field and for the development of novel therapeutic strategies targeting sulfatide-mediated pathways. This guide provides a foundational resource for researchers and drug development professionals to explore the significant and expanding world of extracellular sulfatide functions.
References
- 1. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound are endogenous ligands for the TLR4-MD-2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound are endogenous ligands for the TLR4–MD-2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 11. Selective desorption/ionization of this compound by MALDI-MS facilitated using 9-aminoacridine as matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, L- and P-selectin ligands, exacerbate the intimal hyperplasia occurring after endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Sulfatide with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatide, a sulfated galactosylceramide, is a prominent acidic glycosphingolipid primarily located in the outer leaflet of the plasma membrane of various cell types, with notable abundance in the myelin sheath of the nervous system.[1][2] Beyond its structural role, sulfatide is a key player in a multitude of cellular processes through its specific interactions with a diverse array of membrane proteins. These interactions are fundamental to physiological events ranging from cell adhesion and signal transduction to myelin maintenance and viral pathogenesis.[1][3] Dysregulation of sulfatide metabolism and its protein interactions have been implicated in several pathological conditions, including autoimmune demyelinating neuropathies, cancer metastasis, and infectious diseases.[1][4] This technical guide provides a comprehensive overview of the core principles governing sulfatide-protein interactions, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.
Key Sulfatide-Interacting Membrane Proteins
Sulfatide's negatively charged sulfate (B86663) group and the unique stereochemistry of its galactose moiety are critical for its recognition by specific protein partners.[2][3] This section details the interactions of sulfatide with several well-characterized membrane proteins.
Selectins: P-Selectin and L-Selectin
Selectins are a family of C-type lectin adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation and immune surveillance.[1] Sulfatide has been identified as a functional ligand for both P-selectin and L-selectin.[1][5]
P-Selectin: Expressed on activated platelets and endothelial cells, P-selectin plays a crucial role in inflammation and thrombosis.[6] Sulfatide on the surface of tumor cells and activated platelets can bind to P-selectin, facilitating cancer metastasis and platelet aggregation.[5][6] The interaction is characterized by a notable dependency on the density of sulfatide in the membrane.[7]
L-Selectin: Constitutively expressed on most leukocytes, L-selectin is involved in lymphocyte homing to secondary lymphoid organs and leukocyte recruitment to sites of inflammation.[1] Sulfatide can act as a ligand for L-selectin, triggering intracellular signaling cascades in leukocytes.[1][8]
HIV-1 Envelope Glycoprotein (B1211001) gp120
The human immunodeficiency virus type 1 (HIV-1) utilizes its envelope glycoprotein gp120 to bind to host cell receptors, initiating viral entry. While CD4 is the primary receptor, gp120 can also interact with alternative receptors, including the glycosphingolipid galactosylceramide (GalCer) and sulfatide, particularly in CD4-negative cells of the nervous system and colon.[7][9][10] The binding of gp120 to sulfatide is a critical area of research for developing anti-HIV-1 therapies.[7][11] Interestingly, while sulfatide can mediate the attachment of HIV-1 to cells, it appears to inhibit the subsequent fusion and entry process, suggesting a complex regulatory role.[7][12]
Myelin and Axonal Proteins
Sulfatide is a major component of the myelin sheath, where it is essential for its proper structure and function.[1][13] It interacts with several proteins crucial for myelin maintenance and glial-axon communication.
Neurofascin-155 (NF155): This cell adhesion molecule, expressed on oligodendrocytes, is a critical component of the paranodal junctions that flank the nodes of Ranvier.[14][15] NF155 binds directly and specifically to sulfatide in the myelin membrane, an interaction vital for the stability of these junctions.[8][14] Disruptions in this interaction are linked to demyelinating diseases.[8][16]
Myelin and Lymphocyte Protein (MAL): MAL is a lipid raft-associated protein involved in the trafficking of myelin components.[1] It is thought to associate with sulfatide to organize membrane microdomains, which are crucial for the proper formation of glial-axon junctions.[1][17]
Ion Channels: The correct localization and maintenance of voltage-gated sodium (Na+) and potassium (K+) channels at the nodes of Ranvier and juxtaparanodes are essential for saltatory conduction.[12][14] Sulfatide plays a critical role in the maintenance of these ion channel clusters, and its absence leads to their disorganization.[12][14][18]
Amyloid Beta (Aβ) Peptide
In the context of Alzheimer's disease, sulfatide levels are reportedly reduced in the brain.[19] There is evidence of an interaction between sulfatide and the amyloid-beta (Aβ) peptide, the primary component of amyloid plaques. Sulfated compounds have been shown to modulate the aggregation and toxicity of Aβ.[20][21] Recent studies suggest a bidirectional relationship where Aβ precursor protein (APP) processing affects sulfatide synthesis, and in turn, sulfatide can influence the generation of Aβ by modulating the activity of β- and γ-secretases.[19]
Quantitative Data on Sulfatide-Protein Interactions
The affinity and kinetics of sulfatide-protein interactions are crucial for understanding their biological significance. This data is often obtained using techniques such as Surface Plasmon Resonance (SPR) and liposome (B1194612) binding assays.
| Interacting Protein | Ligand | Method | Dissociation Constant (Kd) | Other Quantitative Parameters | Reference |
| P-Selectin | Sulfatide (in liposomes) | Surface Plasmon Resonance (SPR) | 8.4 ± 1.3 nM to 57 ± 5 nM (density-dependent) | IC50 (CDVEWVDVSC peptide inhibitor) = 0.2 µM | [7][22] |
| HIV-1 gp120 | Sulfatide | ELISA, HPTLC overlay | High Affinity (qualitative) | - | [9][13] |
| Neurofascin-155 | Sulfatide | Liposome Binding Assay | Specific binding (qualitative) | Cooperative binding | [8][14] |
| L-Selectin | Sulfatide | Flow Cytometry, Cell Aggregation | Functional interaction (qualitative) | - | [1][6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of sulfatide-protein interactions. Below are protocols for two key experimental techniques.
Liposome Binding Assay
This assay is used to qualitatively or semi-quantitatively assess the binding of a protein to liposomes containing sulfatide.
a. Liposome Preparation:
-
Prepare a lipid mixture in chloroform (B151607) containing the desired molar ratio of sulfatide, a major phospholipid (e.g., phosphatidylcholine - PC), and cholesterol. A fluorescently labeled lipid can be included for visualization.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with an appropriate buffer (e.g., HEPES-buffered saline, HBS) by vortexing.
-
To produce unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder.[4][23]
b. Binding Reaction:
-
Incubate the protein of interest with the sulfatide-containing liposomes and control liposomes (lacking sulfatide) in a suitable binding buffer (e.g., HBS with Ca2+ and Mg2+) at room temperature or 37°C for a defined period (e.g., 30-60 minutes).[4]
-
Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation.[24]
-
Carefully collect the supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein).
c. Analysis:
-
Resuspend the pellet in buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using an antibody against the protein of interest to determine the fraction of bound protein.[23]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free quantitative analysis of binding kinetics and affinity.[3][25]
a. Sensor Chip Preparation:
-
For studying interactions with sulfatide in a membrane context, an L1 sensor chip, which has a lipophilic surface, is commonly used.[3][26]
-
Prepare small unilamellar vesicles (SUVs) containing sulfatide as described in the liposome binding assay protocol.
-
Inject the SUVs over the L1 sensor chip surface. The vesicles will fuse to the surface, forming a stable lipid bilayer incorporating sulfatide.
b. Binding Measurement:
-
Inject a series of concentrations of the purified protein analyte over the sensor chip surface in a suitable running buffer.[25][27]
-
A control flow cell without sulfatide (e.g., only PC) should be used to subtract non-specific binding.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for association and dissociation phases.
c. Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[28]
Signaling Pathways and Logical Relationships
The interaction of sulfatide with membrane proteins often initiates intracellular signaling cascades that regulate cellular functions.
P-Selectin Signaling in Platelets
The binding of sulfatide to P-selectin on activated platelets can trigger a positive feedback loop that enhances platelet aggregation and thrombus formation.[29]
Caption: P-Selectin signaling cascade initiated by sulfatide binding on platelets.
L-Selectin Signaling in Leukocytes
Sulfatide binding to L-selectin on leukocytes can induce cell aggregation and activate intracellular signaling pathways involving protein tyrosine kinases (PTK) and protein kinase C (PKC).[1][5]
Caption: L-Selectin signaling pathway in leukocytes upon sulfatide engagement.
Experimental Workflow for Liposome Binding Assay
The following diagram illustrates the key steps in a typical liposome binding assay.
Caption: A generalized workflow for a protein-liposome binding assay.
Conclusion and Future Directions
The interactions between sulfatide and membrane proteins are integral to a wide range of biological functions and disease processes. This guide has provided a detailed overview of these interactions, emphasizing quantitative data, experimental approaches, and the resulting signaling events. For researchers and drug development professionals, understanding the molecular details of these interactions is paramount. Future research will likely focus on elucidating the structural basis of these interactions at high resolution, which will be instrumental in the rational design of novel therapeutics that can specifically modulate these critical cellular events. The development of small molecules or biologics that can either mimic or block sulfatide-protein interactions holds significant promise for the treatment of various diseases, from neurodegenerative disorders to cancer and viral infections.
References
- 1. Sulfatide binding and activation of leukocytes through an L-selectin-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 4. Liposome binding assay [protocols.io]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibitory action of sulfatide, a putative ligand for L-selectin, on B cell proliferation and Ig production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Antagonists for P-selectin Discriminate between Sulfatide-Dependent Platelet Aggregation and PSGL-1-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Sulfatide inhibits HIV-1 entry into CD4-/CXCR4+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The gp120 glycoprotein of HIV-1 binds to sulfatide and to the myelin associated glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Sulfatide Binds to Influenza B Virus and Enhances Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.wur.nl [research.wur.nl]
- 17. A monoclonal antibody directed to sulfatide inhibits the binding of human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein to macrophages but not their infection by the virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Endothelial Ligands for L-Selectin: From Lymphocyte Recirculation to Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of SM4 sulfatide as a P-selectin ligand using model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptide Antagonists for P-selectin Discriminate between Sulfatide-Dependent Platelet Aggregation and PSGL-1-Mediated Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bot Verification [molecular-interactions.si]
- 29. Sulfatides activate platelets through P-selectin and enhance platelet and platelet-leukocyte aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatide, a myelin-enriched sphingolipid, is integral to the structural and functional integrity of the central nervous system (CNS). Emerging evidence has highlighted a significant age-dependent decline in brain sulfatide levels, a phenomenon that is exacerbated in neurodegenerative conditions such as Alzheimer's disease. This technical guide provides a comprehensive overview of the age-related changes in brain sulfatide, detailing the underlying metabolic pathways, the consequences of its depletion, and the methodologies for its quantification. This document is intended to serve as a resource for researchers and professionals in neuroscience and drug development, offering insights into potential therapeutic targets and biomarkers associated with sulfatide metabolism.
Quantitative Analysis of Age-Related Changes in Brain Sulfatide Levels
The concentration of sulfatides in the brain undergoes a notable decrease with advancing age. This decline has been documented in both human and animal studies, with significant implications for myelin maintenance and neuronal health. The following tables summarize the quantitative data on age-related changes in brain sulfatide concentrations.
Table 1: Age-Related Changes in Sulfatide Levels in the Human Brain
| Brain Region | Age Group | Sulfatide Concentration (nmol/mg protein) | Analytical Method | Reference |
| Superior Frontal Gyrus | Control (Braak tangle ≤ II) | 6.79 ± 1.68 | MALDI-TOF/MS & MDMS-SL | [1] |
| Superior Frontal Gyrus | Preclinical AD (Braak tangle > II) | 4.39 ± 1.26 | MALDI-TOF/MS & MDMS-SL | [1] |
Table 2: Age-Related Changes in Sulfatide Levels in the Mouse Brain
| Mouse Model | Age | Brain Region | Change in Sulfatide Levels | Analytical Method | Reference |
| C57BL/6J (Wild-Type) | 12 months | Cerebrum | ~30% decrease in CST+/- vs. CST+/+ | MDMS-SL | [2] |
| CST Conditional KO | 15 months | Cerebrum | 75% reduction vs. control | MDMS-SL | [2] |
| CST Conditional KO | 20 months | Cerebrum | 80% reduction vs. control | MDMS-SL | [2] |
| APOE Knock-in | 9 months | Cerebrum | APOE4 < APOE2; APOE KO shows accumulation | MDMS-SL | [2] |
| Arylsulfatase A KO | 20-24 months | Whole Brain | 85% increase vs. control | TLC | [3] |
Metabolic Pathways of Sulfatide
The homeostasis of sulfatide in the brain is tightly regulated by its synthesis and degradation. Disruptions in these pathways can lead to the age-related decline and pathological accumulation or deficiency of this critical lipid.
Sulfatide Biosynthesis and Degradation
Sulfatide is synthesized from ceramide through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and Golgi apparatus. Conversely, its degradation takes place in the lysosomes.
Caption: Biosynthesis and degradation pathway of sulfatide.
Consequences of Age-Related Sulfatide Depletion: Neuroinflammation
A significant consequence of reduced brain sulfatide levels is the induction of a chronic neuroinflammatory state, primarily mediated by microglia and astrocytes. This process is thought to be a key contributor to the neurodegeneration observed in aging and Alzheimer's disease.
Signaling Pathway of Sulfatide Deficiency-Induced Neuroinflammation
The loss of sulfatide initiates a signaling cascade involving key players such as Apolipoprotein E (ApoE) and Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), leading to the activation of glial cells and the subsequent release of pro-inflammatory mediators.
Caption: Sulfatide deficiency-induced neuroinflammation pathway.
Experimental Protocols
Accurate quantification of sulfatide levels is paramount for research in this field. The following section outlines a standard protocol for the extraction and analysis of this compound from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Protocol for Sulfatide Extraction and Quantification from Brain Tissue
1. Tissue Homogenization:
-
Weigh frozen brain tissue (~20-50 mg) and place in a 2 mL glass dounce homogenizer.
-
Add 1 mL of ice-cold methanol (B129727).
-
Homogenize on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass tube.
2. Lipid Extraction (Modified Folch Method):
-
To the homogenate, add 2 mL of chloroform (B151607) and vortex for 1 minute.
-
Incubate at room temperature for 30 minutes with occasional vortexing.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant (single phase) to a new glass tube.
-
To the supernatant, add 1 mL of chloroform and 0.75 mL of 0.9% NaCl solution.
-
Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas at 37°C.
3. Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in 100 µL of methanol or an appropriate injection solvent.
-
Vortex for 1 minute and sonicate for 30 seconds to ensure complete dissolution.
-
Centrifuge at 15,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Separation: Employ a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) for targeted quantification. The precursor ion for this compound is the [M-H]⁻ ion, and a characteristic product ion is the sulfate (B86663) head group at m/z 96.9.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., N-octadecanoyl-d3-sulfatide) added at the beginning of the extraction process for accurate quantification. Generate a calibration curve using a series of known concentrations of a sulfatide standard.
Conclusion
The age-related decline in brain sulfatide levels represents a critical area of investigation in the fields of aging and neurodegenerative disease. The data and protocols presented in this guide underscore the importance of sulfatide in maintaining CNS homeostasis and highlight the detrimental effects of its depletion. For researchers and drug development professionals, understanding the intricacies of sulfatide metabolism and its downstream consequences opens new avenues for the development of novel therapeutic strategies aimed at preserving myelin integrity and mitigating neuroinflammation. Further research into the precise molecular mechanisms governing sulfatide homeostasis will be instrumental in translating these findings into clinical applications.
References
- 1. Specific changes of sulfatide levels in individuals with preclinical Alzheimer’s disease: an early event in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfatide Deficiency, an Early Alzheimer’s Lipidomic Signature, Causes Brain Ventricular Enlargement in the Absence of Classical Neuropathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing Sulfatide Synthesis in Myelin-Forming Cells of Arylsulfatase A-Deficient Mice Causes Demyelination and Neurological Symptoms Reminiscent of Human Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sulfatide in Myelin Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfatide, a galactosphingolipid highly enriched in the myelin sheath, is indispensable for the proper structure and function of the nervous system. Its role extends beyond being a mere structural component, actively participating in the maintenance of myelin compaction, the integrity of paranodal junctions, and the regulation of axonal signaling. This technical guide provides an in-depth exploration of the critical functions of sulfatide in myelin, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological pathways. Understanding the multifaceted role of sulfatide is paramount for developing novel therapeutic strategies for demyelinating diseases such as Multiple Sclerosis and other neurological disorders where sulfatide metabolism is dysregulated.
Introduction
Myelin, a specialized membrane extension of oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), is essential for the rapid saltatory conduction of nerve impulses. The unique composition of myelin, rich in lipids and specific proteins, is crucial for its insulating properties and long-term stability. Among the myriad of lipid species, sulfatide (3-O-sulfogalactosylceramide) stands out as a key player in maintaining myelin integrity. Constituting approximately 4% of the total myelin lipid mass, sulfatide is synthesized by the enzyme cerebroside sulfotransferase (CST), which sulfates galactosylceramide (GalC).[1][2]
Genetic ablation of CST in mouse models has unequivocally demonstrated the essential nature of sulfatide. While the initial development of myelin sheaths can proceed in the absence of sulfatide, its deficiency leads to severe, progressive neurological defects, including tremors, ataxia, and premature death.[3][4] These deficits are underpinned by a cascade of structural and functional impairments at the cellular and molecular level, including myelin decompaction, paranodal junction disruption, and altered axonal conduction.[3][5] This guide will delve into the molecular mechanisms by which sulfatide contributes to myelin stability and function.
Quantitative Analysis of Sulfatide's Impact on Myelin
The depletion of sulfatide leads to a cascade of measurable changes in the structure and function of the myelin sheath and the underlying axon. The following tables summarize key quantitative data from studies on Cerebroside Sulfotransferase (CST) knockout (KO) mice, a primary model for studying sulfatide deficiency.
| Parameter | Wild-Type (WT) | CST Knockout (KO) | Age of Mice | Reference |
| Sulfatide Level (nmol/mg protein) | ||||
| Spinal Cord | ~15 | Undetectable | 3 months | [6] |
| Brain Cortex | ~8 | Undetectable | 3 months | [7] |
| Myelin Thickness (µm) | Data varies with axon diameter | Significantly reduced | 15 days | [8] |
| g-ratio (Axon Diameter / Fiber Diameter) | ~0.75 | Increased | 15 days | [8] |
| Nodal Length (µm) | ~1.0 | Variable and often elongated | Adult | [9] |
| Nerve Conduction Velocity (m/s) | ||||
| Sciatic Nerve | ~38-47 | Normal in some studies | Adult | [1][10] |
| Reduced in other models |
Table 1: Summary of key quantitative data comparing Wild-Type and CST Knockout mice.
| Myelin Pathology | Wild-Type (WT) | CST Knockout (KO) - Aged | Reference |
| Redundant Myelin Sheaths | Minimal | Significantly increased | [11] |
| Uncompacted Myelin Sheaths | Minimal | Significantly increased | [11] |
| Degenerating Myelin Sheaths | Minimal | Significantly increased | [11] |
| Axonal Caliber Alterations | Normal | Significantly altered | [11] |
Table 2: Comparison of myelin and axonal pathologies in aged Wild-Type and CST Knockout mice.
Molecular Mechanisms of Sulfatide Action
Sulfatide's influence on myelin integrity is multifaceted, involving direct interactions with myelin proteins, organization of lipid domains, and stabilization of critical axo-glial structures.
Interaction with Myelin Proteins and Myelin Compaction
Sulfatide plays a crucial role in the proper organization and function of myelin proteins, particularly Proteolipid Protein (PLP), the most abundant protein in CNS myelin. Sulfatide is thought to promote the interaction between adjacent PLP extracellular domains, which is essential for the tight compaction of the myelin sheath.[3][6] In the absence of sulfatide, there is a progressive decline in high molecular weight PLP complexes, leading to decompaction of the myelin lamellae.[3]
Maintenance of Paranodal Junctions and Axonal Domains
The paranodal junctions are specialized axo-glial junctions that flank the nodes of Ranvier and are critical for the clustering of voltage-gated sodium channels at the node and the segregation of potassium channels to the juxtaparanodal region.[12] Sulfatide is a key component of the glial paranodal loops and is essential for the integrity of these junctions.[5][7]
In sulfatide-deficient mice, the paranodal loops are disorganized, leading to the mislocalization of critical axonal proteins such as Caspr (Contactin-associated protein) and the voltage-gated potassium channel Kv1.1.[7][13] This disruption of the paranodal barrier results in the aberrant distribution of ion channels and ultimately impairs nerve conduction.[13][14]
Role in Signal Transduction
Sulfatide is enriched in lipid rafts, which are dynamic microdomains in the plasma membrane that serve as platforms for signal transduction.[9] Within these rafts, sulfatide has been shown to associate with the Src family tyrosine kinase Fyn.[9] The interaction of sulfatide with extracellular matrix molecules like tenascin-R and laminin (B1169045) can stimulate Fyn kinase activity, suggesting a role for sulfatide in outside-in signaling that could influence oligodendrocyte differentiation and myelin maintenance.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of sulfatide in myelin integrity.
Thin-Layer Chromatography (TLC) for Myelin Lipid Analysis
Objective: To separate and identify the lipid components of myelin, including sulfatide.
Materials:
-
TLC plates (silica gel G60)
-
Developing tank
-
Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Lipid standards (e.g., sulfatide, galactosylceramide, cholesterol, phosphatidylcholine)
-
Visualization reagent (e.g., 50% sulfuric acid or primuline (B81338) spray)
-
Oven or hot plate
Procedure:
-
Sample Preparation: Extract total lipids from purified myelin or brain tissue using the Folch method (chloroform:methanol, 2:1 v/v).
-
Spotting: Using a capillary tube or microsyringe, carefully spot the extracted lipid samples and standards onto the baseline of the TLC plate, approximately 2 cm from the bottom edge.
-
Development: Place the TLC plate in a developing tank containing the developing solvent. Ensure the solvent level is below the sample spots. Seal the tank and allow the solvent to ascend the plate by capillary action until it is about 1-2 cm from the top edge.
-
Visualization: Remove the plate from the tank and allow the solvent to evaporate completely. Spray the plate with the visualization reagent and heat it in an oven or on a hot plate until the lipid spots become visible.
-
Analysis: Identify the lipid spots in the sample lanes by comparing their migration distance (Rf value) to that of the standards. Sulfatide will appear as a distinct spot.
Immunofluorescence Staining of Paranodal Junctions
Objective: To visualize the localization of key proteins at the paranodal junctions in nerve fibers.
Materials:
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-Caspr, anti-Kv1.1)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and dissect the desired nerve tissue (e.g., optic nerve, sciatic nerve). Post-fix the tissue in 4% PFA and then cryoprotect in 30% sucrose.
-
Sectioning: Embed the tissue in OCT compound and cut 10-15 µm thick sections using a cryostat. Mount the sections onto microscope slides.
-
Blocking and Permeabilization: Wash the sections with PBS and then incubate in blocking solution for 1 hour at room temperature to block non-specific antibody binding and permeabilize the membranes.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the sections with PBS and counterstain with DAPI or Hoechst. Mount the coverslips using an anti-fade mounting medium.
-
Imaging: Visualize the stained sections using a fluorescence or confocal microscope.
Transmission Electron Microscopy (TEM) of Myelin Sheath
Objective: To examine the ultrastructure of the myelin sheath, including its compaction and the morphology of the paranodal junctions.
Materials:
-
Fixative solution (e.g., 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer)
-
Osmium tetroxide (OsO4)
-
Uranyl acetate (B1210297)
-
Lead citrate (B86180)
-
Ethanol (B145695) series for dehydration
-
Propylene (B89431) oxide
-
Epoxy resin
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Fixation: Perfuse the animal with the fixative solution. Dissect the nerve tissue and immerse it in the same fixative for several hours to overnight at 4°C.
-
Post-fixation and Staining: Wash the tissue in buffer and then post-fix in 1% OsO4 for 1-2 hours. This step enhances the contrast of the membranes. Subsequently, stain the tissue with uranyl acetate.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol concentrations and then infiltrate with propylene oxide. Embed the tissue in epoxy resin and polymerize it in an oven.
-
Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome equipped with a diamond knife.
-
Post-staining: Mount the sections on copper grids and post-stain with uranyl acetate and lead citrate to further enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope and capture images of the myelin sheath and paranodal regions.
Visualizing Key Pathways and Workflows
Sulfatide Biosynthesis and Degradation Pathway
Caption: The metabolic pathway of sulfatide synthesis and degradation.
Proposed Sulfatide-Mediated Signaling in Oligodendrocytes
Caption: A putative signaling pathway involving sulfatide in oligodendrocytes.
Experimental Workflow for Investigating Sulfatide Function
Caption: A comprehensive workflow for studying the role of sulfatide in myelin.
Conclusion and Future Directions
Sulfatide is a cornerstone of myelin integrity. Its functions are diverse and critical, ranging from maintaining the structural compaction of the myelin sheath to ensuring the proper organization of the nodes of Ranvier and participating in oligodendrocyte signaling. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the roles of sulfatide in both health and disease.
Future research should focus on elucidating the complete signaling networks in which sulfatide participates, identifying the full spectrum of its protein binding partners, and understanding how sulfatide metabolism is dysregulated in various demyelinating diseases. Such knowledge will be instrumental in the development of targeted therapies aimed at restoring myelin integrity and function in patients suffering from devastating neurological disorders.
References
- 1. Molecular Regulators of Nerve Conduction - Lessons from Inherited Neuropathies and Rodent Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 3. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myelin: Methods for Purification and Proteome Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations in mouse brain lipidome after disruption of CST gene: a lipidomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. An anti-sulfatide antibody O4 immunoprecipitates sulfatide rafts including Fyn, Lyn and the G protein α subunit in rat primary immature oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo measurement of conduction velocities in afferent and efferent nerve fibre groups in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Synergistic interactions of lipids and myelin basic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Sulfatide is a negative regulator of oligodendrocyte differentiation: development in sulfatide-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulfatide Extraction from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids abundantly found in the myelin sheath of the central and peripheral nervous systems.[1][2][3][4] Their unique structure and localization make them crucial for maintaining the integrity and function of myelin. Dysregulation of sulfatide metabolism has been implicated in several neurological disorders, including metachromatic leukodystrophy (MLD), Alzheimer's disease, and Parkinson's disease, making them a key area of interest in neuroscience and drug development.[5][6]
These application notes provide detailed protocols for the extraction of this compound from brain tissue, primarily based on modifications of the classic Folch and Bligh & Dyer lipid extraction methods. The subsequent purification and analysis techniques are also discussed to ensure high-purity sulfatide fractions suitable for downstream applications such as mass spectrometry-based lipidomics.
Methods Overview
The extraction of this compound from brain tissue generally involves homogenization in a chloroform (B151607)/methanol (B129727) solvent system to solubilize lipids.[7][8][9] Subsequent phase separation, typically induced by the addition of water or a salt solution, partitions the lipids into a chloroform-rich lower phase, while more polar molecules and contaminants remain in the aqueous upper phase.[7][9] Further purification using solid-phase extraction (SPE) is often employed to isolate this compound from other lipid classes.[1]
Key Considerations for Sulfatide Extraction:
-
Tissue Homogenization: Thorough homogenization is critical to ensure efficient lipid extraction. Mechanical homogenization is commonly used.[7][8]
-
Solvent Ratios: The ratio of chloroform to methanol is a key parameter. The Folch method typically uses a 2:1 (v/v) ratio of chloroform:methanol.[7][10]
-
Phase Separation: The addition of water or a saline solution facilitates the separation of the lipid-containing organic phase from the aqueous phase.[7]
-
Purification: Solid-phase extraction (SPE) with silica-based columns is a common and effective method for purifying this compound from the total lipid extract.[1]
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction from Brain Tissue
This protocol is a modification of the classic Folch method and is suitable for the extraction of total lipids, including this compound, from brain tissue.[1][7][10]
Materials:
-
Brain tissue (fresh or frozen)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or distilled water)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Glass centrifuge tubes
Procedure:
-
Tissue Preparation: Weigh the brain tissue sample (e.g., 100 mg). If frozen, thaw on ice.
-
Homogenization: Place the tissue in a glass homogenizer. Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue). Homogenize thoroughly until a uniform suspension is achieved.[7]
-
Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[7]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent mixture). Vortex the mixture for a few seconds.[7]
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 rpm or approximately 1000 x g) for 10 minutes to separate the phases.[1][7]
-
Collection of Lower Phase: Carefully collect the lower chloroform phase, which contains the total lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 2 volumes of chloroform to the remaining upper phase and tissue pellet, vortex, centrifuge, and collect the lower phase. Pool this with the first lower phase extract.
-
Washing the Organic Phase: Add 0.2 volumes of a 1:1 (v/v) methanol:water mixture to the pooled chloroform extracts. Vortex and centrifuge as before. This step helps to remove non-lipid contaminants.
-
Drying: Evaporate the solvent from the final chloroform phase to dryness under a gentle stream of nitrogen or using a rotary evaporator.[1][7]
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -20°C or -80°C under nitrogen.
Protocol 2: Solid-Phase Extraction (SPE) for Sulfatide Purification
This protocol describes the purification of this compound from the total lipid extract obtained in Protocol 1, using a silica-based SPE column.[1]
Materials:
-
Dried total lipid extract (from Protocol 1)
-
Silica (B1680970) SPE columns (e.g., 100 mg)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Column Conditioning:
-
Wash the silica SPE column with 2 mL of methanol.
-
Wash with 2 mL of chloroform:methanol (1:1, v/v).
-
Equilibrate the column with 2 mL of chloroform.[1]
-
-
Sample Loading:
-
Dissolve the dried total lipid extract in a small volume (e.g., 500 µL) of chloroform:methanol (98:2, v/v).[1]
-
Load the dissolved sample onto the conditioned SPE column.
-
-
Elution of Neutral Lipids and Glycerolipids:
-
Wash the column with 2 mL of chloroform:methanol (98:2, v/v) to elute neutral lipids and cholesterol. Discard this fraction.[1]
-
-
Elution of this compound:
-
Elute the this compound from the column with 1 mL of acetone:methanol (9:1, v/v).[1] Collect this fraction, as it contains the purified this compound.
-
-
Elution of Phospholipids (Optional):
-
More polar lipids, such as phospholipids, can be eluted with 2 mL of methanol.[1] This fraction can be collected for other analyses.
-
-
Drying and Storage:
-
Evaporate the solvent from the sulfatide fraction under a gentle stream of nitrogen.
-
Resuspend the purified this compound in an appropriate solvent for downstream analysis (e.g., methanol for LC-MS/MS) and store at -20°C or -80°C.
-
Data Presentation
The following table summarizes quantitative data from the literature regarding the efficiency of sulfatide extraction and purification methods.
| Parameter | Method | Brain Region/Sample | Value | Reference |
| Extraction Recovery | Modified Folch Method | Brain Homogenate | >95% (in combined lower phases) | [1] |
| SPE Recovery | Silica Gel SPE | Total Lipid Extract | >90% (in acetone:methanol fraction) | [1] |
| Extraction Efficiency | Automated BUME Method | Cerebrospinal Fluid (CSF) | ~90% | [2] |
| Linearity of Detection | UPLC-MS/MS | Sulfatide Standard in CSF | 0.1 - 200 nmol/L | [2] |
| Limit of Quantification | UPLC-MS/MS | Sulfatide in Plasma | 8 pmol/mL | [1] |
Visualizations
Experimental Workflow for Sulfatide Extraction and Purification
Caption: Workflow for Sulfatide Extraction and Purification.
Sulfatide Biosynthesis and Catabolism Signaling Pathway
Caption: Simplified Sulfatide Metabolism Pathway.
References
- 1. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive profiling of this compound in myelin from mouse brain using liquid chromatography coupled to high-resolution accurate tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spatial lipidomics reveals brain region-specific changes of this compound in an experimental MPTP Parkinson’s disease primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of Sulfatides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of sulfatides in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a class of sulfoglycosphingolipids, are crucial components of myelin and are implicated in various neurological disorders, making their accurate quantification essential for research and clinical applications.[1][2][3]
Introduction
This compound are complex sphingolipids characterized by a ceramide backbone linked to a sulfated galactose moiety.[4] They are particularly abundant in the central and peripheral nervous systems.[1][2] Alterations in sulfatide metabolism are associated with several pathological conditions, most notably Metachromatic Leukodystrophy (MLD), an inherited lysosomal storage disorder caused by a deficiency of the enzyme arylsulfatase A, which leads to the accumulation of this compound.[2][5] Consequently, the precise and sensitive quantification of various sulfatide species in biological samples such as plasma, urine, and cerebrospinal fluid (CSF) is critical for disease diagnosis, monitoring, and the development of therapeutic interventions.[6][7][8]
LC-MS/MS has emerged as the preferred analytical technique for sulfatide quantification due to its high sensitivity, specificity, and ability to resolve individual molecular species.[3][6] This application note details a robust protocol for the extraction, separation, and detection of this compound, providing researchers with the necessary tools for reliable analysis.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound by LC-MS/MS involves several key steps, from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (B129727), chloroform (B151607), isopropanol, acetonitrile, water (LC-MS grade)
-
Reagents: Formic acid, ammonium (B1175870) formate (B1220265)
-
Internal Standards: A non-endogenous sulfatide species, such as C17:0 sulfatide or a deuterated analog (e.g., N-octadecanoyl-D3-sulfatide), is recommended.[1][9]
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges
-
Biological Matrix: Plasma, urine, or cerebrospinal fluid
Sample Preparation: Sulfatide Extraction from Plasma
This protocol is a modification of the Folch method, widely used for lipid extraction.[1]
-
Sample Aliquoting: In a glass tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., N-octadecanoyl-D3-sulfatide) to the plasma sample. The final concentration should be optimized based on the expected levels of endogenous this compound.[1]
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of methanol and vortex briefly.
-
Add 1 mL of chloroform and vortex for 1 minute.
-
Incubate at room temperature for 30 minutes with occasional vortexing.
-
Centrifuge at 3,220 x g for 10 minutes to pellet the precipitated protein.[1]
-
-
Phase Separation:
-
Transfer the supernatant to a new glass tube.
-
Add 1 mL of chloroform and 0.75 mL of water.
-
Vortex and centrifuge at 3,220 x g for 2 minutes to separate the phases.[1]
-
-
Lipid Collection:
-
Carefully collect the lower organic phase into a clean glass tube.
-
Re-extract the upper aqueous phase with 1.8 mL of chloroform and combine the lower phases.[1]
-
-
Drying and Reconstitution:
-
Dry the combined organic extracts under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried lipid extract in 100 µL of methanol (or a suitable injection solvent) for LC-MS/MS analysis.[1]
-
For other matrices like urine, a similar extraction procedure can be followed, with adjustments to the initial sample volume.[1][10]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 or C8 column is typically used for separation. For example, a BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).[1][6]
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[1][10]
-
Mobile Phase B: Methanol or a mixture of acetonitrile/isopropanol (50:50, v/v) with 5 mM ammonium formate and 0.1% formic acid.[1][4]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic sulfatide species. For instance, a linear gradient from 0% to 100% B over 2.5 minutes, held at 100% B for 7.5 minutes, before re-equilibration.[1]
-
Injection Volume: 10 µL.[6]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: The precursor ion for this compound is the deprotonated molecule [M-H]⁻. The most common and abundant product ion results from the cleavage of the sulfate (B86663) group, yielding a fragment at m/z 96.9 (HSO₄⁻).[1][4][6] Therefore, the generic MRM transition for this compound is [M-H]⁻ → 96.9.
-
Sulfatide Structure and Fragmentation
The characteristic fragmentation of the sulfate group is key to the specific detection of this compound in complex biological mixtures.
References
- 1. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Analysis - Creative Proteomics [creative-proteomics.com]
- 4. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. tandfonline.com [tandfonline.com]
- 7. LC-MS/MS assays to quantify this compound and lysosulfatide in cerebrospinal fluid of metachromatic leukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of plasma this compound by mass spectrometry: Utility for metachromatic leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of this compound in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Layer Chromatography in Sulfatide Species Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatides, or 3-O-sulfogalactosylceramides, are a class of acidic glycosphingolipids predominantly found in the myelin sheath of the central and peripheral nervous systems. Their composition, particularly the fatty acid chain length and hydroxylation, can vary and has been implicated in various neurological diseases, including metachromatic leukodystrophy (MLD). Thin-layer chromatography (TLC) offers a straightforward and cost-effective method for the qualitative analysis and separation of total this compound from other lipids. While high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the preferred method for detailed quantitative analysis of individual sulfatide species[1][2][3], TLC remains a valuable tool for initial screening, purity assessment, and monitoring reaction progress.
This document provides detailed protocols for the separation of sulfatide species using thin-layer chromatography, guidance on data interpretation, and a discussion of the technique's applications and limitations.
Experimental Protocols
I. Materials and Reagents
-
TLC Plates: High-performance TLC (HPTLC) plates pre-coated with silica (B1680970) gel 60[1].
-
Sulfatide Standards: A mixed standard of this compound (e.g., from bovine brain) and, if available, individual sulfatide species standards.
-
Solvents: Chloroform, methanol, and water (all analytical or HPLC grade).
-
Visualization Reagents:
-
5% (v/v) Sulfuric acid in ethanol[4].
-
Primuline (B81338) solution (0.05% in 80:20 acetone:water).
-
Iodine vapor.
-
-
Glassware: TLC developing chamber, capillaries or micropipettes for sample application, spraying bottle, heating plate.
-
Sample Preparation: Solvents for lipid extraction (e.g., chloroform/methanol mixtures).
II. Sample Preparation
-
Lipid Extraction: Extract total lipids from the sample (e.g., brain tissue homogenate, cell lysate) using a standard method such as the Folch procedure (chloroform:methanol, 2:1 v/v).
-
Sample Dissolution: Evaporate the solvent from the lipid extract under a stream of nitrogen. Reconstitute the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) to achieve a suitable concentration for TLC analysis.
III. TLC Plate Preparation and Sample Application
-
Plate Activation: Activate the HPTLC silica gel 60 plate by heating it at 110°C for 30 minutes. Let it cool to room temperature in a desiccator before use.
-
Origin Line: Using a soft pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.
-
Sample Spotting: Carefully apply the dissolved lipid extract and sulfatide standards as small spots onto the origin line using a capillary tube or micropipette. Ensure the spots are small and uniform for better separation. Allow the solvent to evaporate completely between applications.
IV. Chromatogram Development
-
Chamber Saturation: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper saturated with the solvent inside the chamber to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Solvent System: A commonly used and effective solvent system for the separation of this compound is chloroform:methanol:water (65:25:4, v/v/v) [4].
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
V. Visualization
-
Drying: Allow the plate to air dry completely in a fume hood.
-
Visualization Methods:
-
Sulfuric Acid Charring: Evenly spray the dried plate with a 5% sulfuric acid solution in ethanol. Heat the plate at 120°C for 5-10 minutes. Lipids will appear as dark brown or black spots.[4]
-
Primuline Staining: Spray the plate with the primuline solution and let it dry. Visualize the plate under UV light (365 nm). Lipids will appear as fluorescent yellow spots.
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Lipids will appear as yellow-brown spots. This method is generally non-destructive, and the spots will fade over time.
-
VI. Data Analysis and Quantification
-
Rf Value Calculation: Calculate the retention factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Qualitative Analysis: Compare the Rf values of the spots in the sample to those of the sulfatide standards to identify the presence of this compound.
-
Quantitative Analysis (Densitometry): For quantitative analysis, scan the charred or stained plate using a densitometer. The peak area of each spot is proportional to the amount of the corresponding lipid. Create a calibration curve using known concentrations of sulfatide standards to quantify the amount of this compound in the sample.
Data Presentation
While TLC is excellent for qualitative assessment, achieving baseline separation of individual sulfatide species that differ only by fatty acid chain length or a single hydroxyl group is challenging. The separation is influenced by the polarity, with hydroxylated this compound being more polar and thus having lower Rf values than their non-hydroxylated counterparts. Longer fatty acid chains are less polar and will migrate further up the plate.
The following table provides representative (theoretical) Rf values for different sulfatide species to illustrate the expected separation pattern on an HPTLC silica gel 60 plate with a chloroform:methanol:water (65:25:4, v/v/v) solvent system. Actual Rf values may vary depending on experimental conditions.
| Sulfatide Species | Fatty Acid Moiety | Expected Relative Polarity | Representative Rf Value (Theoretical) |
| C16:0-Sulfatide | Palmitic acid | Least Polar | 0.55 |
| C18:0-Sulfatide | Stearic acid | ↓ | 0.52 |
| C24:1-Sulfatide | Nervonic acid | ↓ | 0.48 |
| C24:0-Sulfatide | Lignoceric acid | ↓ | 0.45 |
| C16:0-OH-Sulfatide | 2-Hydroxy palmitic acid | ↓ | 0.40 |
| C24:1-OH-Sulfatide | 2-Hydroxy nervonic acid | ↓ | 0.35 |
| C24:0-OH-Sulfatide | 2-Hydroxy lignoceric acid | Most Polar | 0.32 |
Visualizations
Caption: Experimental workflow for the separation of this compound by TLC.
Caption: Relationship between sulfatide properties and TLC migration.
Discussion and Limitations
Thin-layer chromatography is a powerful technique for the rapid and parallel analysis of multiple samples, making it suitable for screening purposes. The primary advantage of TLC in sulfatide analysis is its ability to separate total this compound from other lipid classes, such as phospholipids (B1166683) and neutral lipids.
However, it is crucial to recognize the limitations of TLC in the detailed analysis of sulfatide species. The separation of this compound that differ by only a few carbons in their fatty acid chain or by the presence of a double bond is often incomplete. While hydroxylated and non-hydroxylated this compound can be resolved to some extent due to the significant difference in polarity, baseline separation for quantification can be challenging. For robust and accurate quantification of individual sulfatide molecular species, more advanced techniques such as LC-MS/MS are recommended[2][5]. These methods provide superior resolution and sensitivity, allowing for the precise identification and quantification of a wide range of sulfatide species in complex biological samples.
References
- 1. Increasing Sulfatide Synthesis in Myelin-Forming Cells of Arylsulfatase A-Deficient Mice Causes Demyelination and Neurological Symptoms Reminiscent of Human Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfatide Standards
Authored by: Gemini
Abstract
This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of sulfatide standards for research purposes. Sulfatides, or 3-O-sulfogalactosylceramides, are essential glycosphingolipids predominantly found in the myelin sheath of the nervous system.[1][2][3] Their involvement in crucial biological processes, including nerve conduction, cell adhesion, and immune modulation, makes them significant targets in biomedical research.[1][2][3] Altered sulfatide metabolism is linked to severe pathologies such as metachromatic leukodystrophy (MLD), Alzheimer's disease, and certain cancers.[2][4][5] Consequently, the availability of high-purity sulfatide standards is critical for the development of diagnostics, therapeutic monitoring, and fundamental research.[6][7]
These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from synthesis to final characterization.
Introduction to this compound
This compound are a class of sulfolipids synthesized from galactosylceramide (GalCer).[2] The synthesis begins in the endoplasmic reticulum with the formation of GalCer from ceramide and UDP-galactose, a reaction catalyzed by ceramide galactosyltransferase (CGT).[2][8] GalCer is then transported to the Golgi apparatus, where the enzyme cerebroside sulfotransferase (CST) transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-position of the galactose residue, forming the final sulfatide molecule.[2][8][9]
The structure of a sulfatide consists of a ceramide backbone (a sphingosine (B13886) base linked to a fatty acid) and a sulfated galactose headgroup.[3] The fatty acid chain can vary in length, saturation, and hydroxylation, leading to a wide variety of sulfatide molecular species.[3][10] These structural variations are tissue-specific and influence the biological function of the molecule.[11]
Given their low abundance and structural complexity, obtaining pure sulfatide standards from natural sources is challenging. Chemical synthesis offers a reliable method to produce specific, high-purity sulfatide isoforms for use as internal standards in quantitative mass spectrometry, for calibrating diagnostic assays, and for use in functional studies.
Chemical Synthesis Workflow
The most direct chemical approach to synthesizing sulfatide standards involves the sulfation of a galactosylceramide (GalCer) precursor. This strategy mimics the final step of the biological pathway and is effective for producing various sulfatide species, provided the corresponding GalCer is available.
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis of a C18-Sulfatide Standard
This protocol describes the synthesis of N-stearoyl-sulfatide (C18:0) from its corresponding galactosylceramide precursor.
3.1. Materials and Reagents
-
N-stearoyl-galactosylceramide (C18:0-GalCer)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous pyridine
-
Anhydrous methanol
-
Chloroform
-
Argon or Nitrogen gas
-
Round-bottom flask and magnetic stirrer
-
Ice bath
3.2. Synthesis Procedure
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10 mg of C18:0-GalCer in 2 mL of anhydrous pyridine.
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0°C.
-
Sulfation: While stirring, add 15 mg of sulfur trioxide pyridine complex to the solution. The molar excess of the sulfating agent ensures the reaction goes to completion.
-
Reaction: Remove the flask from the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (see Section 5.1).
-
Quenching: Once the reaction is complete, cool the flask again to 0°C and slowly add 1 mL of anhydrous methanol to quench any unreacted SO₃·py complex.
-
Solvent Removal: Remove the solvents (pyridine, methanol) under reduced pressure using a rotary evaporator to obtain the crude sulfatide product. The crude product will appear as a solid or waxy residue.
Purification and Analysis Workflow
Purification of the crude synthetic product is essential to remove unreacted starting materials, byproducts, and excess reagents. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for this purpose.[12][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sulfatide - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Immunohistochemistry Using Anti-Sulfatide Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anti-sulfatide antibodies in immunohistochemistry (IHC), including detailed protocols and the biological context of sulfatides in health and disease.
Introduction to this compound
This compound, or 3-O-sulfogalactosylceramides, are acidic glycosphingolipids predominantly found in the outer leaflet of the plasma membrane of various mammalian cells.[1] They are particularly abundant in the myelin sheath of the central and peripheral nervous systems, produced by oligodendrocytes and Schwann cells, respectively.[1][2] Beyond their structural role in myelin, this compound are involved in a multitude of biological processes, including protein trafficking, cell adhesion, and signaling pathways.[2][3] Their expression and localization can be altered in various pathological conditions, making them a valuable target for immunohistochemical analysis in research and drug development.
Biological Roles and Signaling Pathways of this compound
This compound are key players in numerous physiological and pathological processes:
-
Nervous System: this compound are crucial for the proper structure and function of myelin.[1] They are involved in glial-axon signaling, myelin maintenance, and the regulation of oligodendrocyte differentiation.[2][4] Aberrant sulfatide metabolism is linked to neurological disorders such as metachromatic leukodystrophy, Parkinson's disease, and Alzheimer's disease.[1][3] In Alzheimer's disease, lower levels of sulfatide are observed, which may impair the clearance of amyloid-β peptides.[2]
-
Immune System: this compound act as ligands for selectins (L-selectin and P-selectin), which are adhesion molecules that mediate the capture of circulating leukocytes.[2] They are also involved in the presentation of lipid antigens to the immune system.[4] Anti-sulfatide antibodies have been detected in patients with autoimmune neuropathies like Guillain-Barré syndrome.[5][6]
-
Cancer: Elevated levels of this compound have been observed in several types of cancer cells, including renal, colon, and ovarian cancers.[1][4] This increased expression can be a result of altered signaling pathways involving growth factors like HGF and EGF, as well as protein kinase C and Ras.[2][4] this compound may also play a role in cancer metastasis by functioning as a ligand for P-selectin.[2]
-
Other Functions: this compound are also implicated in hemostasis and thrombosis, insulin (B600854) secretion, and interactions with pathogens like viruses and bacteria.[2][4][7]
Signaling Pathway Diagrams
Immunohistochemistry Protocol for Anti-Sulfatide Antibodies
This protocol provides a general guideline for the immunohistochemical staining of this compound in tissue sections. Optimization may be required for specific antibody clones, tissue types, and experimental conditions.
Experimental Workflow
Reagents and Materials
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween 20)
-
Blocking solution (e.g., 5% normal serum from the same species as the secondary antibody in wash buffer)
-
Primary anti-sulfatide antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate sections by sequential immersion in 100% ethanol (2x, 5 min each), 95% ethanol (5 min), 80% ethanol (5 min), and 70% ethanol (5 min).
-
Rinse with running tap water for 5 minutes.[8]
-
-
Antigen Retrieval:
-
Peroxidase Blocking (for HRP-based detection):
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes to block endogenous peroxidase activity.[9][10]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking solution for 1-2 hours at room temperature in a humidified chamber to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the slides with wash buffer three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.[10]
-
-
Detection:
-
Wash the slides with wash buffer three times for 5 minutes each.
-
Incubate with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.[8]
-
Wash the slides with wash buffer three times for 5 minutes each.
-
Apply the DAB substrate solution and incubate until the desired color intensity develops (typically 1-10 minutes). Monitor under a microscope.[8]
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes.[8]
-
Rinse with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol series (e.g., 95% and 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source |
| Primary Antibody Dilution | 1:50 - 1:200 (optimization required) | [11] |
| Primary Antibody Incubation | Overnight at 4°C | [10][11] |
| Secondary Antibody Incubation | 1-2 hours at room temperature | [10] |
| Antigen Retrieval | 10 mM Citrate Buffer (pH 6.0), 95-100°C for 10-20 min | [8][9] |
| Blocking Solution | 5% Normal Serum | [10] |
Troubleshooting
Common issues in IHC include weak or no staining, high background, and non-specific staining. Refer to the following table for potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
| No/Weak Staining | Inadequate antigen retrieval | Optimize heating time and temperature. |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Antibody not suitable for IHC | Confirm antibody is validated for IHC on the specific tissue type. | |
| High Background | Primary antibody concentration too high | Decrease antibody concentration. |
| Insufficient blocking | Increase blocking time or change blocking reagent.[12] | |
| Non-specific binding of secondary antibody | Run a control without the primary antibody.[12][13] | |
| Non-specific Staining | Cross-reactivity of the antibody | Use a more specific antibody or perform absorption controls. |
| Tissue drying out during staining | Keep slides moist throughout the procedure.[13][14] |
For more detailed troubleshooting, consult comprehensive IHC guides.[12][13][14][15][16]
References
- 1. [The biological role of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfatide - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. abcepta.com [abcepta.com]
- 10. biossusa.com [biossusa.com]
- 11. Differential binding patterns of anti-sulfatide antibodies to glial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. documents.cap.org [documents.cap.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Immunohistochemistry Frozen Troubleshooting: IHC-Fr Help: Novus Biologicals [novusbio.com]
Lipidomics Approaches for Profiling Sulfatides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids abundantly found in the myelin sheath of the central and peripheral nervous systems.[1][2] Their unique structure, consisting of a ceramide backbone linked to a sulfated galactose moiety, plays a crucial role in myelin maintenance, axon-glia interactions, and the regulation of various cellular processes.[3][4] Alterations in sulfatide metabolism and distribution have been implicated in the pathophysiology of several neurological and other diseases, including metachromatic leukodystrophy (MLD), Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[2][4] Consequently, the accurate and comprehensive profiling of sulfatide species has become a critical area of research for biomarker discovery, disease diagnosis, and the development of therapeutic interventions.
This document provides detailed application notes and experimental protocols for the lipidomic analysis of this compound. It is intended to guide researchers, scientists, and drug development professionals in the extraction, quantification, and characterization of these important lipids from various biological matrices.
Lipidomics Strategies for Sulfatide Profiling
The analysis of this compound presents unique challenges due to their amphipathic nature and the diversity of their fatty acid chains. Modern lipidomics workflows leverage the power of mass spectrometry (MS) coupled with chromatographic separation techniques to achieve high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of individual sulfatide molecular species.[5] Reversed-phase liquid chromatography effectively separates this compound based on the length and unsaturation of their fatty acyl chains. The subsequent analysis by tandem mass spectrometry, typically in negative ion mode, allows for specific and sensitive detection.[6] The characteristic fragmentation of the sulfatide precursor ion to a sulfate (B86663) head group fragment (m/z 96.9) is commonly used for multiple reaction monitoring (MRM) experiments, ensuring high selectivity.
Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS): This powerful technique enables the visualization of the spatial distribution of this compound directly in tissue sections without the need for extraction and homogenization.[7][8] By rastering a laser across the tissue surface coated with a specific matrix, a mass spectrum is generated for each spot, creating a molecular map of sulfatide distribution within different anatomical regions of the tissue.[9] This approach is particularly valuable for studying the localized changes in sulfatide profiles associated with specific pathologies, such as demyelinating lesions in MS (B15284909).
Experimental Protocols
I. Sulfatide Extraction from Brain Tissue (Optimized Folch Method)
This protocol is an optimized version of the classic Folch method for the efficient extraction of this compound from brain tissue.[10][11]
Materials:
-
Brain tissue (~50 mg)
-
Chloroform
-
Deionized water
-
Glass homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50 mg of frozen brain tissue and place it in a glass homogenizer.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenizer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 200 µL of deionized water to the tube to induce phase separation.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or a mobile phase-compatible solvent) for LC-MS/MS analysis.
II. Quantitative Analysis of this compound by UPLC-MS/MS
This protocol outlines a general method for the quantitative analysis of sulfatide species using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry.[6][12]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Formic acid (FA)
-
Ammonium formate
-
Sulfatide standards (for calibration curve and internal standards)
-
C18 reversed-phase UPLC column
Procedure:
-
Chromatographic Separation:
-
Mobile Phase A: Water:Acetonitrile:Formic Acid (70:30:0.1, v/v/v)[12]
-
Mobile Phase B: Acetonitrile:Isopropanol:Formic Acid (50:50:0.1, v/v/v)[12]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 40% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 40% B and equilibrate
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion -> Product Ion Transition: [M-H]⁻ -> 96.9 (SO₄H⁻)
-
Collision Energy: Optimized for individual sulfatide species (typically in the range of -40 to -60 eV)
-
Dwell Time: 50-100 ms per transition
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of sulfatide standards.
-
Spike samples with a suitable internal standard (e.g., a non-endogenous sulfatide species like C17:0 sulfatide) prior to extraction to correct for matrix effects and extraction efficiency.
-
Calculate the concentration of each sulfatide species in the samples by interpolating their peak area ratios relative to the internal standard against the calibration curve.
-
III. MALDI-Imaging Mass Spectrometry of this compound in Brain Tissue Sections
This protocol provides a general workflow for the analysis of sulfatide distribution in brain tissue sections using MALDI-IMS.[7][8]
Materials:
-
Cryostat
-
Indium tin oxide (ITO) coated glass slides
-
Matrix solution (e.g., 9-aminoacridine (B1665356) (9-AA) in 90% acetone)
-
Automated matrix sprayer
-
MALDI-TOF or MALDI-FT-ICR mass spectrometer
Procedure:
-
Tissue Sectioning:
-
Cut frozen brain tissue into thin sections (10-12 µm) using a cryostat.
-
Thaw-mount the tissue sections onto ITO-coated glass slides.
-
-
Matrix Application:
-
Apply a uniform layer of the 9-AA matrix solution onto the tissue section using an automated sprayer. This ensures a homogenous crystal layer for optimal ionization.
-
-
MALDI-IMS Analysis:
-
Acquire mass spectra in negative ion mode across the entire tissue section in a grid pattern.
-
Set the laser power and the number of laser shots per pixel to optimize signal intensity while minimizing tissue damage.
-
Acquire data over a mass range that includes the expected sulfatide species (typically m/z 700-1000).
-
-
Data Analysis:
-
Generate ion images for specific m/z values corresponding to different sulfatide species to visualize their spatial distribution within the tissue.
-
Correlate the ion images with histological staining of the same or adjacent tissue sections to identify the anatomical localization of this compound.
-
Data Presentation
Quantitative data from lipidomics experiments should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize the concentrations of different sulfatide species across various experimental groups.
Table 1: Representative Sulfatide Concentrations in Human Brain Tissue (nmol/g tissue)
| Sulfatide Species | Control (Gray Matter) | Alzheimer's Disease (Gray Matter) | Control (White Matter) | Alzheimer's Disease (White Matter) |
| C16:0 | Data not available | Data not available | Data not available | Data not available |
| C18:0 | Data not available | Data not available | Data not available | Data not available |
| C24:0 | Data not available | Data not available | Data not available | Data not available |
| C24:1 | Data not available | Data not available | Data not available | Data not available |
| Total this compound | ~6.8 [13] | ~4.4 (Significant Decrease) [13] | ~39.2 [13] | ~19.6 (Significant Decrease) [2] |
Note: The values presented are approximate and can vary depending on the specific brain region and the analytical method used. The significant decrease in total this compound in AD brain tissue is a consistent finding in the literature.[2][13]
Table 2: Sulfatide Concentrations in Cerebrospinal Fluid (CSF) in Multiple Sclerosis (nM)
| Sulfatide Species | Healthy Controls | Relapsing-Remitting MS (RRMS) | Progressive MS (PMS) |
| Total this compound | ~80 | ~77 | ~98 (Significantly higher than RRMS) |
| C24:1 | Data not available | Data not available | Significantly increased compared to RRMS and controls |
| C26:1 | Data not available | Data not available | Significantly increased compared to RRMS and controls |
Note: Data is illustrative and based on findings from various studies. Specific concentrations can vary.
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Biosynthesis and degradation pathway of this compound.
Caption: A typical workflow for sulfatide analysis by LC-MS/MS.
Caption: Simplified signaling role of sulfatide in myelin.
Conclusion
The lipidomic profiling of this compound is a rapidly advancing field with significant implications for understanding and treating a range of human diseases. The methodologies outlined in these application notes, particularly LC-MS/MS and MALDI-IMS, provide powerful tools for the detailed characterization and quantification of sulfatide species in biological samples. By employing these robust and sensitive techniques, researchers can gain deeper insights into the pathological roles of this compound and accelerate the discovery of novel biomarkers and therapeutic targets.
References
- 1. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function | Semantic Scholar [semanticscholar.org]
- 4. Sulfatide in health and disease. The evaluation of sulfatide in cerebrospinal fluid as a possible biomarker for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spatial lipidomics reveals brain region-specific changes of this compound in an experimental MPTP Parkinson’s disease primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific changes of sulfatide levels in individuals with preclinical Alzheimer’s disease: an early event in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sulfatide Function Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to investigate the multifaceted functions of sulfatides. This compound, a class of sulfoglycolipids, are integral components of cell membranes and are implicated in a wide array of physiological and pathological processes, including neuronal function, immune responses, hemostasis, and cancer progression. The following protocols offer robust methods to explore the cellular and molecular mechanisms governed by this compound, aiding in basic research and the development of novel therapeutic strategies.
Analysis of Sulfatide-Mediated Platelet Aggregation
Application Note: this compound present on the surface of platelets act as ligands for P-selectin, another platelet surface receptor. This interaction is crucial for the stabilization of platelet aggregates, a key process in hemostasis and thrombosis. This assay allows for the quantitative analysis of platelet aggregation in response to various agonists and the modulatory effects of this compound. Light Transmission Aggregometry (LTA) is the gold standard for monitoring platelet aggregation in real-time.
Quantitative Data Summary:
| Agonist | Sulfatide Concentration | Inhibition of Platelet Aggregation (%) | Reference |
| ADP | 10 µg/mL | 75-85 | [1] |
| Collagen | 10 µg/mL | Not specified | [1] |
| Thrombin Receptor-Activating Peptide (TRAP) | 10 µg/mL | 90-100 | [1] |
Experimental Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide - TRAP).
-
Sulfatide solution (micelles or liposomes) at desired concentrations.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect fresh human blood in tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[2]
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[3]
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay Performance:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Add 50 µL of the sulfatide solution or vehicle control (PBS) to the cuvette and incubate for 5 minutes at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
Compare the aggregation curves of control and sulfatide-treated samples to determine the inhibitory effect.
-
Logical Workflow for Platelet Aggregation Assay:
Caption: Workflow for the platelet aggregation assay.
Investigation of Sulfatide-Mediated Neutrophil Adhesion
Application Note: this compound play a role in the inflammatory response by mediating the adhesion of neutrophils to the endothelium. This process can be initiated through L-selectin-dependent and -independent pathways on the neutrophil surface.[4][5] This assay provides a method to quantify the adhesion of neutrophils to endothelial cells and to investigate the inhibitory or stimulatory effects of this compound.
Quantitative Data Summary:
| Cell Type | Treatment | Adhesion Change | Reference |
| Human Neutrophils | Sulfatide (concentration not specified) | Increased adhesion to endothelial cells | [6] |
| L-selectin-negative EL-4 cells | Sulfatide (concentration not specified) | Induced aggregation (adhesion) | [4][5] |
Experimental Protocol: Static Neutrophil Adhesion Assay
Materials:
-
Human umbilical vein endothelial cells (HUVECs).
-
Endothelial cell growth medium.
-
Human neutrophils, freshly isolated.
-
RPMI 1640 medium.
-
Calcein-AM fluorescent dye.
-
Tumor Necrosis Factor-alpha (TNF-α).
-
Sulfatide solution at desired concentrations.
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader.
Procedure:
-
Endothelial Cell Culture:
-
Culture HUVECs in endothelial cell growth medium in a 96-well black, clear-bottom plate until a confluent monolayer is formed.
-
Activate the HUVEC monolayer by treating with TNF-α (10 ng/mL) for 4-6 hours before the assay.
-
-
Neutrophil Preparation:
-
Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Label the isolated neutrophils with Calcein-AM (1 µM) for 30 minutes at 37°C.
-
Wash the labeled neutrophils twice with RPMI 1640 to remove excess dye.
-
Resuspend the neutrophils in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.
-
-
Adhesion Assay:
-
Wash the activated HUVEC monolayer twice with pre-warmed RPMI 1640.
-
Pre-incubate the Calcein-AM labeled neutrophils with the sulfatide solution or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the neutrophil suspension to each well of the HUVEC-coated plate.
-
Incubate for 30 minutes at 37°C in a 5% CO₂ incubator to allow for adhesion.
-
-
Quantification of Adhesion:
-
Gently wash the wells three times with pre-warmed RPMI 1640 to remove non-adherent neutrophils.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adherent cells by comparing the fluorescence of the washed wells to the fluorescence of wells with the initial number of added neutrophils.
-
Signaling Pathway: Sulfatide-Induced Neutrophil Activation
Caption: L-selectin signaling in neutrophils.
Assessment of Sulfatide's Role in Cancer Cell Migration
Application Note: Altered expression of this compound on the surface of cancer cells has been linked to changes in their metastatic potential. This compound can influence cancer cell migration and invasion by modulating cell adhesion and intracellular signaling pathways.[7] The wound healing (or scratch) assay is a straightforward and widely used method to study directional cell migration in vitro.
Quantitative Data Summary:
| Cell Line | Sulfatide Type | Concentration | Inhibition of Migration (%) | Reference |
| B16F10 Murine Melanoma | 3-sulfatide | Not specified | Significant inhibition | [7] |
| B16F10 Murine Melanoma | 6-sulfatide | Not specified | Stronger inhibition than 3-sulfatide | [7] |
Experimental Protocol: Wound Healing (Scratch) Assay
Materials:
-
Cancer cell line of interest (e.g., B16F10 melanoma cells).
-
Complete cell culture medium.
-
Serum-free cell culture medium.
-
Sulfatide solution at desired concentrations.
-
24-well tissue culture plates.
-
Sterile 200 µL pipette tips or a cell-scratching instrument.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
-
Creating the Wound:
-
Once the cells have reached confluency, gently create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with serum-free medium to remove detached cells and debris.
-
-
Treatment and Imaging:
-
Replace the medium with fresh serum-free medium containing the desired concentration of sulfatide or vehicle control.
-
Immediately capture an image of the wound at time 0 using a microscope.
-
Incubate the plate and capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T₀ - Area at Tt) / Area at T₀] * 100 where T₀ is the initial time and Tt is the time of measurement.
-
Compare the rate of wound closure between control and sulfatide-treated cells.
-
Logical Workflow for Wound Healing Assay:
References
- 1. In vitro production of cytokines is influenced by sulfatide and its precursor galactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
- 4. A head-to-tail view of L-selectin and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
Application Notes: Isolation and Analysis of Myelin-Containing Sulfatides
Introduction
Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfoglycolipids predominantly found in the myelin sheath of the nervous system, where they constitute approximately 4-7% of total myelin lipids.[1][2] Synthesized in the endoplasmic reticulum and Golgi apparatus, these molecules are crucial for the formation and maintenance of the myelin sheath, glial-axon signaling, and the proper clustering of ion channels.[3][4][5] Alterations in sulfatide metabolism are linked to severe neurological disorders, most notably Metachromatic Leukodystrophy (MLD), an inherited lysosomal storage disease caused by a deficiency of the enzyme arylsulfatase A.[4][6] Consequently, robust protocols for the isolation and quantification of this compound are essential for basic research, disease diagnostics, and the development of therapeutic interventions.
This document provides detailed protocols for the isolation of myelin, extraction of this compound, and their subsequent analysis using both qualitative and quantitative methods. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, lipidomics, and metabolic disorders.
Experimental and Analytical Workflow
The overall process for isolating and analyzing myelin-containing this compound involves a multi-step procedure beginning with tissue preparation and culminating in advanced analytical characterization. The workflow ensures the purification of myelin, efficient extraction of lipids, and precise quantification of sulfatide species.
Caption: High-level workflow for myelin purification and sulfatide analysis.
Detailed Experimental Protocols
Protocol 1: Isolation of a Myelin-Enriched Fraction from CNS Tissue
This protocol is adapted from methods involving sucrose density gradient centrifugation to isolate a highly pure myelin fraction from brain tissue.[4][7][8]
Materials:
-
Brain tissue (e.g., mouse or rat)
-
Homogenization Buffer: 0.32 M Sucrose in deionized water, ice-cold
-
Sucrose Solutions: 0.85 M and 0.32 M, ice-cold
-
Dounce homogenizer
-
High-speed refrigerated centrifuge and ultracentrifuge with swinging-bucket rotor
-
Centrifuge tubes
Methodology:
-
Homogenization:
-
Weigh the brain tissue and place it in a pre-chilled Dounce homogenizer.
-
Add 10 volumes (w/v) of ice-cold 0.32 M Sucrose Homogenization Buffer.
-
Homogenize with 10-15 gentle strokes until a uniform suspension is achieved. Keep the homogenate on ice.
-
-
Initial Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Carefully collect the supernatant, which contains the crude myelin fraction.
-
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, carefully layer 15 mL of 0.85 M sucrose solution at the bottom.
-
Gently overlay the 0.85 M sucrose with 15 mL of the supernatant from the previous step.
-
-
Ultracentrifugation:
-
Centrifuge the gradient at 75,000 x g for 30 minutes at 4°C. Myelin will band at the interface between the 0.32 M and 0.85 M sucrose layers. Other membranes will pellet at the bottom.
-
-
Myelin Collection and Washing:
-
Carefully aspirate the myelin layer from the interface using a Pasteur pipette.
-
Resuspend the collected myelin in a large volume of ice-cold deionized water and centrifuge at 75,000 x g for 15 minutes at 4°C. This step induces osmotic shock, which helps to release trapped axoplasmic contaminants.
-
Repeat the washing step twice to ensure high purity.
-
-
Storage:
-
The final myelin pellet can be stored at -80°C or used immediately for lipid extraction.
-
Protocol 2: Total Lipid Extraction from Purified Myelin
This protocol uses a chloroform/methanol solvent system, based on established methods, to efficiently extract total lipids, including this compound, from the purified myelin fraction.[6][7]
Materials:
-
Purified myelin pellet
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream or vacuum desiccator
Methodology:
-
Solvent Extraction:
-
Homogenize the myelin pellet in 20 volumes of a chloroform/methanol (2:1, v/v) mixture.[7]
-
Vortex the mixture thoroughly for 2 minutes and incubate at room temperature for 20 minutes to ensure complete lipid extraction.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture again for 1 minute and centrifuge at 2,000 x g for 10 minutes at room temperature.
-
Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase, which contains the total lipid extract.
-
-
Drying:
-
Dry the lipid extract under a gentle stream of nitrogen gas or in a vacuum desiccator.
-
The resulting lipid film can be stored at -20°C under nitrogen to prevent oxidation.
-
Protocol 3: Qualitative Analysis by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method to separate and visualize this compound from other lipids in the total extract.[4][7]
Materials:
-
Dried lipid extract
-
Silica gel 60 TLC plates[7]
-
TLC developing chamber
-
Solvent System: Chloroform/Methanol/Water (60:27:4, v/v/v)[7]
-
Visualization Reagent: 10% Cupric sulfate (B86663) in 8% phosphoric acid
-
Sulfatide standard (for comparison)
-
Hot plate or oven
Methodology:
-
Sample Preparation: Reconstitute the dried lipid extract in a small, known volume of chloroform/methanol (2:1, v/v).
-
Plate Spotting: Using a micro-capillary tube, carefully spot the lipid extract and the sulfatide standard onto the origin line of the TLC plate. Ensure spots are small and do not overload the plate.[9]
-
Plate Development:
-
Pour the solvent system into the TLC chamber, ensuring the solvent level is below the origin line on the plate. Allow the chamber to saturate with solvent vapor.
-
Place the spotted TLC plate vertically into the chamber and close the lid.[10]
-
Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.[11]
-
-
Visualization:
-
Remove the plate from the chamber and allow it to air dry completely.
-
Spray the plate evenly with the cupric sulfate visualization reagent.[4]
-
Heat the plate on a hot plate or in an oven at 180°C for approximately 5-7 minutes.[4] Lipids will appear as dark spots against a lighter background.
-
Identify the sulfatide spot in the sample by comparing its migration distance (Rf value) to that of the standard.
-
Protocol 4: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurate quantification of total this compound and individual sulfatide species.[6][12][13]
Materials:
-
Dried lipid extract
-
Internal Standard (e.g., N-octadecanoyl-d3-sulfatide)[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
UHPLC system coupled to a tandem mass spectrometer
Methodology:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase composition.
-
Add a known concentration of the internal standard to each sample for accurate quantification.[6]
-
-
Chromatographic Separation:
-
Inject the sample onto a reversed-phase column (e.g., C18).
-
Separate the lipid species using a gradient elution program, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This compound will elute based on the chain length and polarity of their fatty acids.[6]
-
-
Mass Spectrometric Detection:
-
Analyze the eluting compounds using a tandem mass spectrometer, typically in negative ion mode for this compound.[12]
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify parent-daughter ion transitions for each sulfatide species and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of sulfatide standards.
-
Quantify the concentration of each sulfatide species in the samples by comparing their peak areas to that of the internal standard and referencing the calibration curve.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies analyzing sulfatide levels in various biological contexts.
Table 1: Sulfatide Concentrations in Human Biofluids (Control vs. MLD)
| Biofluid | Patient Group | Sulfatide Concentration | Reference |
|---|---|---|---|
| Plasma | Control (n=10) | 0.5–1.3 µM | [6] |
| MLD Patients (n=9) | 0.8–3.3 µM | [6] | |
| Urine | Control | ~10-20 nmol/mmol creatinine | [6] |
| MLD Patients | ~100-1000 nmol/mmol creatinine | [6] | |
| Dried Blood Spots (DBS) | Late Infantile MLD vs. Control | Up to 23.2-fold increase | [14][15] |
| Dried Urine Spots (DUS) | Late Infantile MLD vs. Control | Up to 164-fold increase |[14][15] |
Table 2: Performance Characteristics of LC-MS/MS-Based Sulfatide Quantification
| Parameter | Value | Sample Type | Reference |
|---|---|---|---|
| Extraction Recovery | ~90% | Cerebrospinal Fluid (CSF) | [16] |
| Limit of Quantification (LOQ) | 0.1 nmol/L | Cerebrospinal Fluid (CSF) | [16] |
| Linear Range | 0.02–1.00 µg/mL | Cerebrospinal Fluid (CSF) | [17] |
| Intra-batch CV | ≤ 8% | Plasma, Tissue, Cells | [18] |
| Inter-batch CV | ≤ 12% | Plasma, Tissue, Cells |[18] |
Signaling Pathways and Biological Roles
This compound are not merely structural components of myelin; they are also bioactive molecules involved in various cellular signaling events.
Sulfatide Biosynthesis Pathway
Sulfatide synthesis is a two-step enzymatic process occurring in the endoplasmic reticulum and Golgi apparatus. It begins with the formation of galactosylceramide (GalC), which is subsequently sulfated.[2][7]
Caption: Enzymatic pathway for the synthesis of sulfatide from ceramide.
Sulfatide-Mediated Inhibition of TLR4 Signaling
Recent studies have revealed an anti-inflammatory role for sulfatide, where it can interfere with Toll-Like Receptor 4 (TLR4) signaling. By altering the membrane environment, sulfatide hinders the translocation of TLR4 into lipid rafts, a necessary step for its activation by ligands like lipopolysaccharide (LPS). This inhibition dampens downstream pro-inflammatory cascades.[19]
Caption: Sulfatide hinders TLR4 translocation to lipid rafts, inhibiting inflammation.
References
- 1. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfatide - Wikipedia [en.wikipedia.org]
- 4. jneurosci.org [jneurosci.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing Sulfatide Synthesis in Myelin-Forming Cells of Arylsulfatase A-Deficient Mice Causes Demyelination and Neurological Symptoms Reminiscent of Human Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. longdom.org [longdom.org]
- 11. iitg.ac.in [iitg.ac.in]
- 12. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Analysis - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. Frontiers | Sulfatide Inhibits HMGB1 Secretion by Hindering Toll-Like Receptor 4 Localization Within Lipid Rafts [frontiersin.org]
Application Notes and Protocols for MALDI Imaging Mass Spectrometry of Sulfatides in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatides, or 3-O-sulfogalactosylceramides, are a class of acidic glycosphingolipids enriched in the myelin sheath of the nervous system and also found in other tissues such as the kidney.[1] Their dysregulation has been implicated in a variety of pathological conditions, including neurodegenerative diseases like Alzheimer's and multiple sclerosis, as well as certain types of cancer.[2][3][4] Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry (IMS) has emerged as a powerful, label-free technique to visualize the spatial distribution of this compound and other lipids directly in tissue sections.[5][6] This application note provides detailed protocols for the analysis of this compound in tissue sections using MALDI IMS, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.
MALDI-IMS allows for the simultaneous detection and mapping of numerous lipid species within a single experiment, providing valuable insights into their localization and relative abundance in a morphological context.[7] This is particularly advantageous for studying heterogeneous tissues where the lipid composition can vary significantly between different cell types and anatomical regions.[8]
Data Presentation: Quantitative Analysis of Sulfatide Distribution
While MALDI-IMS is often considered a semi-quantitative technique, relative quantification of sulfatide species across different tissue regions or between experimental groups can be achieved.[9][10] It is important to note that signal suppression effects can occur at high analyte concentrations, which should be considered when interpreting the data.[9][10] For more accurate quantification, results can be validated using other mass spectrometry techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) on tissue extracts.[9]
Below is a table summarizing the relative abundance of different sulfatide species in the frontal cortex of a mouse model of Alzheimer's disease (5XFAD) compared to wild-type (WT) controls, as detected by MALDI-IMS. The data is presented as a percentage change in ion intensity in the transgenic model relative to the wild-type.
| Sulfatide Species (m/z) | Ceramide Composition | Localization | % Change in 5XFAD vs. WT | Reference |
| 850.8 | Hydroxylated ST d18:1/h20:0 | Cortex and Hippocampus | ↓ 35% | [2] |
| 862.8 | ST d18:1/22:0 | Cortex and Hippocampus | ↓ 42% | [2] |
| 878.8 | Hydroxylated ST d18:1/h22:0 | Cortex and Hippocampus | ↓ 38% | [2] |
| 888.7 | ST d18:1/24:1 | Cortex and Hippocampus | ↓ 55% | [2] |
| 890.7 | ST d18:1/24:0 | Cortex and Hippocampus | ↓ 51% | [2] |
ST: Sulfatide
Experimental Protocols
I. Tissue Preparation
Proper tissue handling and preparation are critical for obtaining high-quality MALDI imaging data.
-
Tissue Collection and Freezing:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or isopentane (B150273) pre-cooled with liquid nitrogen to minimize degradation and preserve morphology.[5]
-
Store the frozen tissue at -80°C until sectioning.
-
-
Cryosectioning:
-
Equilibrate the frozen tissue to the cryostat chamber temperature (typically -20°C).
-
Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.
-
Cut thin tissue sections, typically 10-14 µm thick, using a cryostat.[5] Thinner sections can improve spatial resolution.
-
Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.
-
-
Washing (Optional):
-
For enhanced detection of certain lipid classes and removal of interfering salts, a brief washing step can be performed.
-
Immerse the slide-mounted tissue sections in a cold ammonium (B1175870) acetate (B1210297) solution (e.g., 50 mM) for a few seconds.
-
Dry the sections thoroughly in a desiccator or under a gentle stream of nitrogen.
-
II. Matrix Application
The choice of matrix and its uniform application are crucial for efficient desorption and ionization of this compound. 9-Aminoacridine (B1665356) (9-AA) is a commonly used and effective matrix for the analysis of this compound in negative ion mode.[11][12]
-
Matrix Solution Preparation:
-
Prepare a solution of 9-aminoacridine (9-AA) at a concentration of 10 mg/mL in an appropriate solvent system, such as 70% acetone (B3395972) or 90% methanol.[11]
-
-
Matrix Deposition:
-
Use an automated matrix sprayer for a uniform and reproducible application of the matrix.
-
Apply the matrix solution in multiple thin layers, allowing each layer to dry before applying the next. This creates a fine, homogeneous crystal layer on the tissue surface.
-
Alternatively, sublimation can be used for matrix deposition, which can provide a very fine and uniform crystal coating.
-
III. MALDI Mass Spectrometry Analysis
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a suitable standard for the negative ion mode and the mass range of interest for this compound (typically m/z 700-1200).
-
-
Data Acquisition Parameters:
-
Ionization Mode: Negative ion mode is optimal for detecting the deprotonated [M-H]⁻ ions of this compound.[12]
-
Mass Range: Set the mass range to cover the expected m/z values of sulfatide species (e.g., m/z 700-1200).
-
Laser Energy: Optimize the laser energy to achieve good signal intensity while minimizing fragmentation.
-
Spatial Resolution: Define the distance between laser spots (pixel size), typically ranging from 20 to 100 µm, depending on the desired level of detail.[13][14]
-
Number of Shots: Acquire a sufficient number of laser shots per pixel (e.g., 200-500) to obtain good signal-to-noise ratios.
-
IV. Data Analysis and Visualization
-
Data Processing:
-
Use appropriate software (e.g., flexImaging, SCiLS Lab) to process the raw data.
-
Perform baseline subtraction and normalization to the total ion current (TIC) or a specific peak to reduce variability.
-
-
Image Generation:
-
Generate ion intensity maps for specific m/z values corresponding to different sulfatide species.
-
Overlay the ion images with an optical image of the stained tissue section (e.g., H&E stain) for anatomical correlation.
-
-
Structural Confirmation (Optional):
-
Perform tandem mass spectrometry (MS/MS) on selected peaks directly from the tissue to confirm the identity of the sulfatide species through fragmentation analysis.[12]
-
Visualizations
Experimental Workflow
Caption: Workflow for MALDI Imaging of this compound.
Sulfatide Involvement in TLR4 Signaling
This compound have been shown to modulate inflammatory responses by interfering with Toll-like receptor 4 (TLR4) signaling.[15] The following diagram illustrates the inhibitory effect of sulfatide on the lipopolysaccharide (LPS)-induced TLR4 signaling pathway.
Caption: Sulfatide Inhibition of TLR4 Signaling.
References
- 1. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global changes of phospholipids identified by MALDI imaging mass spectrometry in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfatide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MALDI-Imaging Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. MALDI Imaging Lipidomics Service - Creative Proteomics [creative-proteomics.com]
- 7. Frontiers | Advances in MALDI Mass Spectrometry Imaging Single Cell and Tissues [frontiersin.org]
- 8. Imaging of lipid species by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative imaging mass spectrometry of renal this compound: validation by classical mass spectrometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative imaging mass spectrometry of renal this compound: validation by classical mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging of complex this compound SM3 and SB1a in mouse kidney using MALDI-TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective desorption/ionization of this compound by MALDI-MS facilitated using 9-aminoacridine as matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MALDI imaging mass spectrometry of human tissue: method challenges and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sulfatide Inhibits HMGB1 Secretion by Hindering Toll-Like Receptor 4 Localization Within Lipid Rafts [frontiersin.org]
Application Notes and Protocols: The Use of Fluorescently-Labeled Sulfatides in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatides, or 3-O-sulfogalactosylceramides, are sulfated glycosphingolipids enriched in the myelin sheath of the nervous system and also found in the plasma membranes of various other eukaryotic cells.[1][2][3][4] They play crucial roles in a multitude of biological processes, including myelin formation and maintenance, cell adhesion, protein trafficking, and signaling pathways.[3][4][5][6] Fluorescently-labeled sulfatide analogs are powerful tools for real-time visualization of their subcellular localization, trafficking, and metabolism in living cells, providing valuable insights into both physiological and pathological conditions.[7][8]
This document provides detailed application notes and experimental protocols for the use of fluorescently-labeled this compound in cell imaging, intended for researchers, scientists, and professionals in drug development.
Applications of Fluorescently-Labeled this compound
Fluorescent sulfatide analogs have been instrumental in a variety of cell imaging applications:
-
Studying Lipid Trafficking and Sorting: Fluorescently-labeled this compound, particularly those conjugated with BODIPY, allow for the investigation of endocytosis and the sorting of plasma membrane sphingolipids.[8] For instance, studies in differentiating oligodendrocytes have used BODIPY-sulfatide to demonstrate preferential internalization compared to other lipids like lactosylceramide.[8]
-
Investigating Myelin Biogenesis and Pathology: As a major component of myelin, fluorescent this compound are invaluable for studying the dynamics of myelin sheath formation and the pathological consequences of its disruption.[1][2][6][9][10] They can be used to visualize sulfatide distribution and its role in maintaining the structural integrity of myelin and axons.[10][11]
-
Elucidating Sulfatide Metabolism: The metabolic fate of this compound can be tracked within cells using fluorescent analogs. For example, N-lissamine rhodaminyl-(12-aminododecanoyl) cerebroside 3-sulfate has been used to follow sulfatide uptake and identify its metabolic products, such as ceramide and galactosylceramide, in cultured fibroblasts.[7]
-
Analyzing Lipid-Protein Interactions: The interaction of this compound with various proteins is critical for their function.[5] Fluorescent this compound can be employed to visualize these interactions at the cellular level and to study how these interactions influence protein localization and signaling.
-
Probing Cell Surface Dynamics: Sulfonated fluorescent dyes that are rendered impermeable to the cell membrane can be conjugated to this compound to specifically label and visualize the pool of this compound present on the cell surface.[12][13][14] This is particularly useful for studying receptor interactions and cell adhesion phenomena.
Commonly Used Fluorescent Probes
Several types of fluorescent dyes are commonly attached to this compound for cell imaging studies. The choice of fluorophore depends on the specific application, considering factors like photostability, brightness, and environmental sensitivity.
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features & Applications |
| BODIPY (BODIPY FL C5) | ~505 | ~515 (green) | High quantum yield, high photostability, and its fluorescence emission can shift from green to red at higher concentrations in membranes, which is useful for studying lipid concentration dynamics in organelles.[8][15] |
| NBD (Nitrobenzoxadiazole) | ~460 | ~535 (green) | Environmentally sensitive fluorophore; its fluorescence increases in hydrophobic environments. However, it is less photostable than BODIPY.[16][17] |
| Rhodamine (Lissamine Rhodamine) | ~560 | ~580 (red) | Bright and photostable fluorophore suitable for long-term imaging experiments.[7] |
| Dansyl | ~335 | ~520 (green) | Environmentally sensitive probe used in the synthesis of fluorescent sulfatide derivatives to study antigen binding properties.[18] |
Experimental Protocols
Protocol 1: General Labeling of Live Cells with Fluorescent Sulfatide Analogs
This protocol describes a general method for labeling live cells with fluorescently-labeled this compound, such as BODIPY-sulfatide or NBD-sulfatide.
Materials:
-
Fluorescently-labeled sulfatide (e.g., BODIPY FL C5-sulfatide)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES (HBSS/HEPES)
-
Complete cell culture medium
-
Cells cultured on glass coverslips or imaging dishes
-
Fluorescence microscope
Procedure:
-
Preparation of Fluorescent Sulfatide-BSA Complex:
-
Prepare a 1 mM stock solution of the fluorescent sulfatide in chloroform:methanol (19:1 v/v).[16]
-
Transfer a desired amount of the stock solution to a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour to form a thin lipid film.[16]
-
Resuspend the dried lipid in a small volume of ethanol (B145695) or DMSO.
-
Prepare a 0.34 mM BSA solution in HBSS/HEPES.
-
Add the resuspended fluorescent sulfatide to the BSA solution with vortexing to achieve a final lipid concentration of 5 µM. This forms the sulfatide-BSA complex.[16]
-
-
Cell Labeling:
-
Wash the cells grown on coverslips twice with pre-warmed HBSS/HEPES.[16]
-
Incubate the cells with the 5 µM fluorescent sulfatide-BSA complex in HBSS/HEPES for 30 minutes at 4°C to allow for insertion into the plasma membrane.[16]
-
To visualize internalization, wash the cells three times with ice-cold HBSS/HEPES to remove unbound probe and then incubate in fresh, pre-warmed complete culture medium at 37°C for various time points (e.g., 10, 30, 60 minutes).[8][16]
-
-
Imaging:
-
After the desired incubation time for internalization, wash the cells twice with HBSS/HEPES.
-
Mount the coverslip on a slide with a drop of fresh HBSS/HEPES or image directly in the imaging dish.
-
Observe the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Back-Exchange to Visualize Internalized Fluorescent this compound
This protocol is used to remove the fluorescently-labeled this compound remaining in the plasma membrane, allowing for the specific visualization of the internalized pool.
Materials:
-
Cells labeled with fluorescent sulfatide (from Protocol 1)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
HBSS/HEPES
Procedure:
-
Following the internalization step in Protocol 1, wash the cells twice with ice-cold HBSS/HEPES.
-
Incubate the cells with a solution of 1% (w/v) fatty acid-free BSA in HBSS/HEPES for 30 minutes at 4°C. This "back-exchange" step removes the fluorescent lipid from the outer leaflet of the plasma membrane.[19]
-
Wash the cells three times with ice-cold HBSS/HEPES.
-
Proceed with imaging as described in Protocol 1 to visualize the intracellular fluorescence.
Visualizations
Sulfatide Synthesis and Trafficking Workflow
Caption: Overview of sulfatide synthesis and intracellular trafficking pathways.
Experimental Workflow for Live Cell Imaging of Fluorescent this compound
Caption: Step-by-step workflow for fluorescent sulfatide labeling and imaging.
Sulfatide's Role in Glial-Axon Interaction
Caption: Sulfatide's role in stabilizing the paranodal glial-axon junction.
Data Presentation
The following table summarizes typical experimental parameters for using fluorescently-labeled this compound in cell imaging, compiled from various studies.
| Parameter | Value | Cell Type Example | Reference |
| Probe Concentration | 1 - 5 µM | Differentiating Oligodendrocytes, Cultured Skin Fibroblasts | [8],[7] |
| Labeling Temperature | 4°C (for plasma membrane) or 10°C | Oligodendrocytes | [8] |
| Labeling Time | 30 minutes | General protocol | [16] |
| Internalization Temperature | 37°C | General protocol | [8][16] |
| Internalization Time | 2 - 60 minutes | Differentiating Oligodendrocytes | [8] |
| Back-Exchange Solution | 1% BSA in HBSS | General protocol | [19] |
| Back-Exchange Time | 30 minutes | General protocol | [19] |
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure to the cells to avoid phototoxicity and photobleaching. Use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[20]
-
Fluorophore Choice: The choice of fluorophore is critical. BODIPY is generally more photostable and brighter than NBD.[8][16]
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect lipid uptake and trafficking.
-
Controls: Always include appropriate controls, such as unlabeled cells to check for autofluorescence and cells treated with the fluorescent dye alone (if not lipid-conjugated) to check for non-specific staining.
-
Probe Purity: The purity of the fluorescently-labeled sulfatide can impact the experimental results. It is advisable to use high-purity probes.[21]
By following these protocols and considering the outlined applications, researchers can effectively utilize fluorescently-labeled this compound to gain deeper insights into the complex roles of these important lipids in cellular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfatide - Wikipedia [en.wikipedia.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uptake and metabolism of a fluorescent sulfatide analogue in cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfatide is essential for the maintenance of CNS myelin and axon structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adult-onset depletion of sulfatide leads to axonal degeneration with relative myelin sparing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Fluorescence as a Tool to Study Lipid-Protein Interactions: The Case of α-Synuclein [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 21. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of Knockout Mouse Models for Sulfatide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and analysis of knockout mouse models relevant to sulfatide research. Sulfatides, or 3-O-sulfogalactosylceramides, are crucial sulfoglycosphingolipids predominantly found in the myelin sheath of the nervous system.[1][2][3] Their abnormal metabolism is implicated in various neurological disorders, including metachromatic leukodystrophy (MLD), Alzheimer's disease, and Parkinson's disease, as well as in other conditions like diabetes and cancer.[1][2] Knockout mouse models are indispensable tools for investigating the physiological roles of this compound and for the preclinical evaluation of potential therapeutic interventions.
Key Mouse Models in Sulfatide Research
Several key enzymes are involved in the synthesis and degradation of this compound, and targeting the genes encoding these enzymes allows for the creation of valuable knockout mouse models.
-
Arylsulfatase A (ASA) Knockout: These mice model metachromatic leukodystrophy (MLD), a lysosomal storage disorder caused by ASA deficiency, which leads to the accumulation of sulfatide.[4][5] While ASA-deficient mice exhibit sulfatide storage comparable to humans, they do not fully replicate the severe myelin pathology seen in patients.[4][6]
-
Cerebroside S-transferase (CST) / Galactose-3-O-sulfotransferase 1 (Gal3st1) Knockout: CST is the enzyme responsible for the synthesis of sulfatide from galactosylceramide.[6] Knockout of the Gal3st1 gene results in a complete inability to synthesize sulfatide.[7] These mice are instrumental in studying the roles of sulfatide in myelin formation, maintenance, and axo-glial signaling.[2][3][7]
-
UDP Glycosyltransferase 8 (UGT8) Knockout: UGT8, also known as ceramide galactosyltransferase (CGT), catalyzes the synthesis of galactosylceramide, the precursor to sulfatide.[8][9] Therefore, Ugt8 knockout mice lack both galactosylceramide and sulfatide.[10] These models are useful for dissecting the combined roles of these two important myelin lipids.
Data Presentation: Phenotypic Summary of Sulfatide-Related Knockout Mice
The following table summarizes the key phenotypic characteristics observed in various knockout mouse models relevant to sulfatide research.
| Gene Knockout | Mouse Model Name | Key Phenotypes | Relevant Research Areas |
| Asa | Arylsulfatase A deficient | Sulfatide accumulation in neuronal and non-neuronal tissues, progressive demyelination (less severe than in humans), neuromotor coordination impairment, astrogliosis, and microglial activation.[4] | Metachromatic Leukodystrophy (MLD), lysosomal storage diseases, neuroinflammation. |
| Gal3st1 (Cst) | Cerebroside S-transferase deficient | Complete absence of sulfatide, myelin instability (uncompacted myelin, vacuolar degeneration), modest demyelination, abnormal clustering of ion channels, axonal degeneration.[2][3][7] | Myelin biology, axo-glial interaction, Multiple Sclerosis (MS), neurodegeneration. |
| Ugt8 (Cgt) | UDP Glycosyltransferase 8a deficient | Absence of both galactosylceramide and sulfatide, progressive ataxia, tremors, head jerking movements, hindlimb paralysis, early mortality.[11] | Myelination, sphingolipid metabolism, neurodevelopmental disorders. |
| Asa-/-; PLP-Gal3st1 tg | Transgenic ASA knockout with Gal3st1 overexpression | Increased sulfatide storage compared to ASA knockout alone, severe neurological symptoms, peripheral neuropathy with hypomyelination and demyelination, reduced nerve conduction velocity.[6] | MLD, mechanisms of demyelination, therapeutic development. |
Experimental Workflows and Signaling Pathways
Sulfatide Metabolism Pathway
The following diagram illustrates the core synthesis and degradation pathway of sulfatide, highlighting the enzymes targeted in knockout models.
Caption: Simplified sulfatide metabolism pathway.
Experimental Workflow: Generation of a Gal3st1 Knockout Mouse using CRISPR/Cas9
This diagram outlines the major steps involved in creating a Gal3st1 knockout mouse model using CRISPR/Cas9 technology.
Caption: Workflow for CRISPR/Cas9-mediated knockout mouse generation.
Experimental Protocols
Protocol 1: Generation of Gal3st1 Knockout Mice using CRISPR/Cas9
This protocol provides a generalized procedure for creating a Gal3st1 knockout mouse. Specifics may need to be optimized based on the laboratory setup. A similar strategy can be adapted for targeting other genes like Asa or Ugt8.
1. gRNA Design and Synthesis:
- Design two or more single guide RNAs (sgRNAs) targeting early exons of the Gal3st1 gene to increase the likelihood of generating a frameshift mutation.
- Synthesize the gRNAs and the Cas9 mRNA.
2. Preparation of Injection Mix:
- Prepare a microinjection buffer (e.g., TE buffer).
- Mix the Cas9 mRNA and sgRNAs in the injection buffer to final concentrations (e.g., 100 ng/µl Cas9 mRNA and 50 ng/µl for each sgRNA).
3. Microinjection into Zygotes:
- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the zygotes.
4. Embryo Transfer:
- Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
5. Genotyping of Founder Mice:
- After birth, obtain tail biopsies from the founder (F0) pups at approximately 10-14 days of age.
- Extract genomic DNA from the biopsies.
- Perform PCR amplification of the targeted region of the Gal3st1 gene.
- Analyze the PCR products by Sanger sequencing or next-generation sequencing to identify mice with insertions or deletions (indels) that result in a frameshift mutation.
6. Establishment of Germline Transmission:
- Breed the identified founder mice with wild-type mice to produce F1 offspring.
- Genotype the F1 generation to confirm germline transmission of the mutated allele.
- Intercross heterozygous F1 mice to generate homozygous knockout animals.
Protocol 2: Sulfatide Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol is for the qualitative and semi-quantitative analysis of sulfatide levels in mouse tissues.
1. Tissue Homogenization:
- Harvest mouse tissues (e.g., brain, kidney) and immediately freeze them in liquid nitrogen.
- Weigh the frozen tissue and homogenize it in a chloroform/methanol mixture (2:1, v/v).
2. Lipid Extraction:
- Perform a Folch lipid extraction by adding 0.2 volumes of 0.9% NaCl to the homogenate.
- Vortex the mixture and centrifuge to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
3. Thin-Layer Chromatography:
- Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).
- Spot the lipid extract onto a high-performance TLC (HPTLC) plate.
- Develop the TLC plate in a chromatography tank containing a solvent system such as chloroform/methanol/water (65:25:4, v/v/v).
- After development, air-dry the plate.
4. Visualization and Quantification:
- Stain the plate with a suitable reagent for visualizing lipids, such as primuline (B81338) spray or by baking after spraying with a copper sulfate/phosphoric acid solution.
- Visualize the plate under UV light (for primuline) or after baking.
- Identify the sulfatide band by comparing its migration to a known sulfatide standard run on the same plate.
- For semi-quantitative analysis, perform densitometry on the sulfatide bands using appropriate imaging software.
Protocol 3: Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of sulfatide species.[12][13]
1. Sample Preparation and Lipid Extraction:
- Extract lipids from tissues or biofluids as described in the TLC protocol.
- To the initial extraction solvent, add an internal standard (e.g., a non-endogenous sulfatide species with a distinct fatty acid chain length).
2. Liquid Chromatography Separation:
- Resuspend the dried lipid extract in a suitable solvent for injection (e.g., methanol).
- Inject the sample into an LC system equipped with a C18 column.
- Use a gradient elution program with mobile phases such as water and methanol/acetonitrile containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to separate the different lipid species.
3. Mass Spectrometry Detection:
- Couple the LC system to a tandem mass spectrometer operating in negative ion mode.
- Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each sulfatide species and the internal standard. A common transition for this compound is the loss of the sulfate group (m/z 96.9).[12]
4. Data Analysis and Quantification:
- Integrate the peak areas for each sulfatide species and the internal standard.
- Calculate the concentration of each sulfatide species by comparing the ratio of its peak area to that of the internal standard against a standard curve generated with known amounts of sulfatide standards.
These protocols and models serve as a foundational resource for researchers aiming to elucidate the complex roles of this compound in health and disease. The careful selection of a mouse model and analytical methods is critical for obtaining robust and reproducible data.
References
- 1. lipotype.com [lipotype.com]
- 2. Sulfatide - Wikipedia [en.wikipedia.org]
- 3. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Arylsulfatase A knock-out mice - Technology [provendis.info]
- 6. Increasing Sulfatide Synthesis in Myelin-Forming Cells of Arylsulfatase A-Deficient Mice Causes Demyelination and Neurological Symptoms Reminiscent of Human Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adult-onset depletion of sulfatide leads to axonal degeneration with relative myelin sparing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. genecards.org [genecards.org]
- 10. Adult sulfatide null mice maintain an increased number of oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 004751 - Cgt- Strain Details [jax.org]
- 12. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for Sulfatide Structural Elucidation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids predominantly found in the myelin sheath of the nervous system, but also present in other tissues like the kidneys and pancreas.[1] They play crucial roles in membrane stability, cellular signaling, and immune modulation.[2] Alterations in sulfatide metabolism or levels have been linked to several neurological disorders, including Metachromatic Leukodystrophy (MLD), Alzheimer's disease, and Parkinson's disease, making their accurate analysis critical for disease diagnosis and therapeutic development.[2][3][4] The structural complexity of this compound, arising from variations in the fatty acyl chain and sphingoid base, necessitates a multi-faceted analytical approach for complete elucidation.[4]
This document provides a detailed overview of the key analytical techniques and protocols for the extraction, separation, and structural characterization of this compound.
Overall Workflow for Sulfatide Analysis
The structural elucidation of this compound is a multi-step process that begins with extraction from biological samples, followed by purification and separation, and culminates in detailed structural analysis using mass spectrometry and NMR spectroscopy. Each step provides complementary information essential for a comprehensive understanding of the sulfatide structure.
Protocol 1: Extraction and Purification of this compound
A robust extraction and purification protocol is fundamental to obtaining a clean sample for downstream analysis. The Folch method is a classic and widely used technique for total lipid extraction, followed by solid-phase extraction (SPE) for isolating the sulfatide fraction.
Materials:
-
Biological sample (e.g., tissue homogenate, urine)
-
Chloroform, Methanol (HPLC grade)
-
Internal Standard (e.g., N-Octadecanoyl-D3-sulfatide)[5]
-
0.2 M Ammonium (B1175870) Acetate in Methanol[6]
-
Silica Gel (SiOH) SPE columns[5]
-
Acetone
Methodology:
-
Homogenization & Spiking:
-
Liquid-Liquid Extraction (Modified Folch Method):
-
To the sample, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.[7]
-
Vortex thoroughly to create a single-phase suspension and let it stand for 20 minutes.[7]
-
Centrifuge at 3,220 x g for 5 minutes to separate the phases.[5]
-
Carefully collect the lower organic phase into a new glass tube.[5]
-
Re-extract the upper aqueous phase by adding chloroform, vortexing, and centrifuging again. Pool the lower organic phases.[5]
-
Dry the combined organic extract under a gentle stream of nitrogen at 35-40°C.[5][6]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (98:2, v/v).[5]
-
Condition a Silica Gel SPE column by washing sequentially with methanol, chloroform:methanol (1:1), and chloroform.[5]
-
Load the sample onto the column.
-
Wash the column with chloroform:methanol (98:2, v/v) to elute neutral lipids.[5]
-
Elute the sulfatide fraction using acetone:methanol (9:1, v/v).[5]
-
Dry the eluted sulfatide fraction under nitrogen. The sample is now ready for analysis.
-
Protocol 2: UPLC-MS/MS for Sulfatide Profiling and Quantification
Ultra-high performance liquid chromatography (UHPLC or UPLC) coupled with tandem mass spectrometry (MS/MS) is the cornerstone for sulfatide analysis, providing separation of different molecular species and their sensitive detection and structural characterization.[2][3][8]
Instrumentation and Materials:
-
UPLC System (e.g., Waters ACQUITY)
-
Reversed-phase C18 column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Triple quadrupole tandem mass spectrometer (e.g., Waters Xevo TQ)[2][3]
-
Mobile Phase A: Methanol:Water (37:63, v/v) with 5 mM ammonium formate
-
Mobile Phase B: Methanol with 5 mM ammonium formate
-
Purified sulfatide extract reconstituted in an appropriate solvent (e.g., chloroform:methanol:water 3:6:2, v/v/v)[9]
Methodology:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[3][6]
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring the transition from the precursor ion ([M-H]⁻) of each sulfatide species to the characteristic sulfate (B86663) fragment ion at m/z 97.0.[10]
-
For structural confirmation, perform full scan and product ion scans to obtain detailed fragmentation patterns.
-
Data Presentation: UPLC Gradient and MS/MS Parameters
Table 1: Illustrative UPLC Gradient for Sulfatide Separation
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|---|
| 0.0 | 0.35 | 100 | 0 | Initial |
| 2.5 | 0.35 | 0 | 100 | Linear |
| 10.0 | 0.35 | 0 | 100 | Hold |
| 11.0 | 0.35 | 100 | 0 | Linear |
| 11.5 | 0.35 | 100 | 0 | Hold |
This gradient is adapted from published methods and may require optimization.
Table 2: Key MS/MS Parameters for Sulfatide Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Ionization Mode | ESI Negative | Forms stable deprotonated precursor ions [M-H]⁻. |
| Ion Spray Voltage | -4500 V | Optimizes ion generation.[10] |
| Source Temperature | 500°C | Facilitates desolvation of ions.[10] |
| Scan Type | MRM / Product Ion Scan | For quantification and structural elucidation, respectively. |
| Precursor Ions | m/z of specific sulfatide species | e.g., m/z 888.6 for SHexCer(d18:1/24:1).[1] |
| Product Ion (MRM) | m/z 97.0 (or 96.9) | Characteristic fragment of the sulfate group (HSO₄⁻).[10][11] |
| Collision Energy | -90 to -110 eV | Optimized to induce fragmentation of the precursor ion.[10] |
Structural Elucidation by Tandem Mass Spectrometry (MS/MS)
MS/MS is a powerful tool for deducing the structure of the ceramide backbone of this compound. Collision-induced dissociation (CAD) of the [M-H]⁻ precursor ion yields a wealth of structurally informative fragments.
Table 3: Common Fragment Ions in Negative Mode ESI-MS/MS of this compound
| Fragment Ion | Description | Structural Information |
|---|---|---|
| m/z 97.0 | HSO₄⁻ | Confirms the presence of a sulfate group.[10] |
| [M-H - SO₃]⁻ | Loss of sulfur trioxide | Indicates a sulfated lipid. |
| [M-H - H₂O]⁻ | Loss of water | Common fragmentation pathway. |
| Ceramide Anions | Various ions from ceramide backbone | Provides information on the fatty acid and long-chain base composition.[12] |
| Fatty Acyl Anions | [RCOO]⁻ | Identifies the specific fatty acid attached to the sphingoid base. |
Protocol 3: NMR Spectroscopy for Fine-Structure Determination
While MS/MS is excellent for identifying the ceramide structure, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the stereochemistry, such as the anomeric configuration (α vs. β) of the glycosidic linkage, and the precise location of the sulfate group on the galactose ring.[4][13][14]
Materials:
-
Highly purified sulfatide sample (>1 mg)
-
NMR spectrometer (≥500 MHz) equipped with a cryoprobe[16]
-
NMR tubes (e.g., Shigemi tubes for small sample volumes)[4]
Methodology:
-
Sample Preparation:
-
Dissolve the purified sulfatide sample in an appropriate deuterated solvent system. Micelle-forming solutions (e.g., with d38-DPC) may be required to properly solubilize the lipid for analysis.[15]
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.
-
¹H NMR: Provides information on the overall structure and purity. The chemical shifts of anomeric protons are particularly informative.
-
¹³C NMR: The chemical shift of C-3 of the galactose residue is highly sensitive to sulfation, confirming the position of the sulfate group.[13]
-
2D-COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks within each monosaccharide residue.
-
2D-HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon skeleton.[16]
-
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is crucial for determining the glycosidic linkage and overall 3D conformation.[14][16]
-
Data Presentation: Interpreting NMR Data
Table 4: Representative NMR Chemical Shifts for Structural Assignment
| Nucleus | Moiety | Typical Chemical Shift (ppm) | Structural Significance |
|---|---|---|---|
| ¹H | Anomeric H-1 (Galactose) | ~4.2-4.5 | Differentiates α vs. β linkage. |
| ¹³C | Anomeric C-1 (Galactose) | ~104-106 | Differentiates α vs. β linkage. |
| ¹³C | C-3 (Galactose) | ~78-80 | Downfield shift confirms sulfation at this position.[13] |
| ¹H | Sphingosine (B13886) Vinyl H | ~5.4-5.8 | Confirms the presence of the sphingosine double bond. |
| ¹³C | Sphingosine Vinyl C | ~128-135 | Confirms the presence of the sphingosine double bond. |
Note: Exact chemical shifts are highly dependent on the solvent and specific sulfatide structure.
Data Integration for Complete Structural Elucidation
No single technique can fully characterize a sulfatide's structure. A combination of orthogonal analytical methods is required, where the weaknesses of one technique are compensated by the strengths of another.
The structural elucidation of this compound is a complex analytical challenge that requires a sophisticated, multi-platform approach. By combining high-resolution separation techniques like UPLC with the detailed structural insights from tandem mass spectrometry and the stereochemical resolving power of NMR spectroscopy, researchers can achieve a comprehensive characterization of these biologically vital lipids. The protocols and data presented here provide a robust framework for scientists engaged in lipidomics, neuroscience, and drug development to accurately identify and quantify this compound in complex biological matrices.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Tandem Mass Spectrometric Profiling of this compound in Dry Urinary Samples for Screening of Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfatide from the Pig Jejunum Brush Border Epithelial Cell Surface Is Involved in Binding of Escherichia coli Enterotoxin b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017066780A1 - Sulfatide analysis for newborn screening and diagnosis of metachromatic leukodystrophy - Google Patents [patents.google.com]
- 9. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Multiple Precursor Ion Scanning of Gangliosides and this compound with a Reverse Phase Microfluidic Chip and Quadrupole Time of flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. NMR structural biology of sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure, Sulfatide Binding Properties, and Inhibition of Platelet Aggregation by a Disabled-2 Protein-derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Application of Click Chemistry for Sulfatide Labeling: A Detailed Guide for Researchers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of click chemistry for the specific labeling of sulfatides, a class of sulfoglycosphingolipids crucial in various biological processes, particularly in the nervous system. By metabolically incorporating a "clickable" analog of a sulfatide precursor into cells, researchers can subsequently attach a variety of reporter molecules, such as fluorophores or affinity tags, enabling the visualization and analysis of sulfatide trafficking, localization, and interactions.
Principle of the Method
The methodology is based on a two-step bioorthogonal strategy. First, a synthetic analog of galactosylceramide (GalCer), the direct precursor to sulfatide, containing an azide (B81097) functional group is introduced to cells. This azido-GalCer is processed by the cell's natural metabolic pathways, including sulfation by cerebroside sulfotransferase (CST) in the Golgi apparatus, to form azido-sulfatide, which is then incorporated into cellular membranes.
In the second step, a reporter molecule containing a terminal alkyne is introduced. The azide on the sulfatide and the alkyne on the reporter molecule undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This forms a stable triazole linkage, covalently attaching the reporter to the sulfatide. This technique allows for the study of newly synthesized this compound without significantly perturbing the biological system.
Experimental Protocols
Protocol 1: Synthesis of a Clickable Sulfatide Precursor (C6-Azido-α-Galactosylceramide)
This protocol is adapted from the synthesis of C-6 modified α-galactosylceramide analogs and describes the preparation of a key precursor for metabolic labeling.[1]
Materials and Reagents:
-
Thexyldimethylsilyl (TDS) chloride
-
Benzoyl (Bz) chloride
-
Hydrogen fluoride (B91410) in pyridine (B92270)
-
4,6-O-di-tert-butylsilylene (DTBS) protected galactosyl donor
-
Sodium azide (NaN₃)
-
Tosyl chloride
-
Sodium methoxide (B1231860)
-
Appropriate solvents (e.g., pyridine, dichloromethane, methanol) and reagents for organic synthesis
Procedure:
-
Synthesis of the Glycosyl Acceptor:
-
Convert the amine group of phytosphingosine to an azide.
-
Selectively protect the primary hydroxyl group with a TDS group.
-
Protect the secondary hydroxyl groups with Bz groups.
-
Remove the TDS group using hydrogen fluoride in pyridine to yield the glycosyl acceptor.[1]
-
-
Glycosylation:
-
Perform an α-selective glycosylation reaction between the DTBS-protected galactosyl donor and the prepared glycosyl acceptor.
-
-
Modification at the C-6 Position:
-
Selectively remove the 4,6-DTBS group with hydrogen fluoride in pyridine.
-
Perform a selective tosylation of the C-6 hydroxyl group.
-
Substitute the tosyl group with an azide by reacting with sodium azide at an elevated temperature (e.g., 80°C).[1]
-
-
Deprotection:
-
Remove the Bz protecting groups using sodium methoxide in methanol (B129727) and pyridine to yield the final product, C6-azido-α-galactosylceramide.[1]
-
Protocol 2: Metabolic Labeling of Cells with Azido-Galactosylceramide
This protocol describes the incorporation of the synthesized clickable precursor into cellular this compound. This is based on general protocols for metabolic labeling with azido (B1232118) sugars.[2][3][4][5]
Materials and Reagents:
-
Cell line of interest (e.g., oligodendrocytes, neuroblastoma cells)
-
Complete cell culture medium
-
C6-Azido-α-galactosylceramide (from Protocol 1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of C6-azido-α-galactosylceramide in DMSO (e.g., 10 mM).
-
Dilute the stock solution in complete cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared labeling medium.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time can be optimized based on the turnover rate of this compound in the chosen cell line.
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated azido-galactosylceramide.
-
The cells are now ready for the click reaction (Protocol 3) either as live cells, fixed cells, or as cell lysates.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction to conjugate a reporter molecule to the metabolically incorporated azido-sulfatides.
Materials and Reagents:
-
Metabolically labeled cells or cell lysate (from Protocol 2)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
PBS or appropriate buffer
Procedure for Cell Lysates:
-
Prepare Click Reaction Cocktail:
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 1 M sodium ascorbate in water (prepare fresh).
-
In a microcentrifuge tube, combine the cell lysate (e.g., 50 µL at 1-5 mg/mL) with PBS.
-
Add the alkyne-reporter to a final concentration of 10-100 µM.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Downstream Processing:
-
The labeled proteins and lipids in the lysate can be precipitated (e.g., with acetone (B3395972) or methanol/chloroform) and prepared for analysis such as SDS-PAGE and western blotting (for biotin-tagged sulfatide-binding proteins) or direct analysis by mass spectrometry.
-
Protocol 4: Detection and Quantification of Labeled this compound by Mass Spectrometry
This protocol outlines a workflow for the analysis of click-labeled this compound using mass spectrometry.
Materials and Reagents:
-
Labeled cell lysate (from Protocol 3)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Solid-phase extraction (SPE) cartridges for lipid purification
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS/MS)
Procedure:
-
Lipid Extraction:
-
Perform a Bligh-Dyer or Folch extraction on the cell lysate to isolate total lipids.
-
-
Purification of Labeled this compound:
-
If an alkyne-biotin reporter was used, the biotinylated this compound can be enriched using streptavidin-coated beads.
-
Alternatively, total lipids can be separated by SPE or thin-layer chromatography (TLC) to isolate the sulfatide fraction.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified sulfatide fraction by MALDI-TOF MS or LC-ESI-MS/MS.
-
Acquire mass spectra in negative ion mode to detect the sulfatide species.
-
Identify the native sulfatide species and the click-labeled sulfatide species based on their predicted mass-to-charge ratios (m/z). The labeled species will have a mass increase corresponding to the mass of the clicked reporter molecule.
-
-
Quantification:
-
For relative quantification, compare the ion intensities of the labeled sulfatide species to the corresponding native species.
-
For absolute quantification, a suitable internal standard (e.g., a deuterated sulfatide) should be used.
-
Data Presentation
The following table shows representative data that could be obtained from a mass spectrometry analysis of a cell sample metabolically labeled with an azido-GalCer precursor and subsequently "clicked" with a fluorescent alkyne reporter (e.g., Alkyne-Fluor 488, molecular weight ~500 Da). The m/z values are hypothetical and for illustrative purposes.
| Sulfatide Species (Fatty Acyl Chain) | Native Sulfatide (m/z) | Labeled Sulfatide (m/z) | Relative Abundance (Labeled/Native) |
| C16:0 | 788.6 | 1288.6 | 0.45 |
| C18:0 | 816.6 | 1316.6 | 0.52 |
| C24:0 | 900.7 | 1400.7 | 0.38 |
| C24:1 | 898.7 | 1398.7 | 0.41 |
Visualizations
Experimental Workflow
References
- 1. Efficient synthesis of α-galactosylceramide and its C-6 modified analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. web.uri.edu [web.uri.edu]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Sulfatides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids predominantly found in the myelin sheath of the central and peripheral nervous systems.[1] They play crucial roles in myelin maintenance and function, including the regulation of ion channels and axo-glial signaling.[1][2][3][4][5] Alterations in sulfatide metabolism are implicated in several neurological disorders, most notably metachromatic leukodystrophy, a lysosomal storage disease characterized by progressive demyelination.[6] Furthermore, this compound are involved in various other biological processes, including immune responses through interactions with receptors like Toll-like receptor 4 (TLR4), and are being investigated for their role in cancer and infectious diseases.[7][8]
The purification of this compound from complex biological matrices is essential for their structural and functional characterization, as well as for the development of diagnostic and therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful technique for the high-resolution separation and purification of these lipids. This document provides detailed application notes and protocols for the purification of this compound from brain tissue using a combination of lipid extraction, chemical derivatization, and preparative HPLC.
Experimental Workflow for Sulfatide Purification
The overall workflow for the purification of this compound from brain tissue involves several key stages, from initial extraction to final purification by HPLC.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Total Lipid Extraction from Brain Tissue (Folch Method)
This protocol describes the extraction of total lipids from brain tissue, which will contain this compound along with other lipid classes.
Materials and Reagents:
-
Brain tissue (e.g., porcine or bovine)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Weigh the brain tissue and homogenize it with a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue volume (e.g., 1 g of tissue in 20 mL of solvent).
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Separation of Liquid Phase: Centrifuge the homogenate to pellet the solid material and recover the supernatant (the total lipid extract).
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 4 mL of NaCl solution to 20 mL of extract). Vortex the mixture and centrifuge at low speed to separate the phases.
-
Collection of Lipid Phase: Carefully remove the upper aqueous phase. The lower chloroform phase contains the total lipids, including this compound.
-
Drying: Evaporate the chloroform from the lower phase using a rotary evaporator or a stream of nitrogen to obtain the total lipid extract.
Per-O-benzoylation of Glycolipids
To facilitate the detection of this compound by UV absorbance during HPLC, the hydroxyl groups of the galactose moiety are derivatized with benzoyl groups.
Materials and Reagents:
-
Total lipid extract
-
Pyridine
-
Benzoic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol
-
Acetone
-
Reverse-phase solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)
Procedure:
-
Reaction Setup: Dissolve the dried total lipid extract in pyridine. Add a 20% solution of benzoic anhydride and a 5% solution of DMAP in pyridine.
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 6 hours.[9]
-
Removal of Excess Reagents: After the reaction, remove excess reagents by partitioning the mixture between hexane and aqueous alkaline methanol.
-
SPE Cleanup: Dissolve the derivatized sample in methanol and load it onto a preconditioned reverse-phase SPE cartridge.[9]
-
Elution: Elute the per-O-benzoylated glycolipids with a 9:1 (v/v) mixture of methanol:acetone.[9]
-
Drying: Dry the eluted fraction under a stream of nitrogen.
Normal-Phase Preparative HPLC
This method is suitable for the initial purification of the per-O-benzoylated this compound from the derivatized total lipid extract.
Procedure:
-
Sample Preparation: Redissolve the dried, derivatized sample in the initial mobile phase (e.g., 4% ethyl acetate (B1210297) in hexane).
-
HPLC Analysis: Inject the sample onto the preparative normal-phase column.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Pooling and Drying: Pool the fractions containing the pure sulfatide derivatives and evaporate the solvent.
Reversed-Phase Preparative HPLC (Optional)
For further purification or separation of sulfatide species with different fatty acid chains, a reversed-phase HPLC step can be employed.
Procedure:
-
Method Development: Develop an analytical scale reversed-phase method to achieve good separation of the target sulfatide species.
-
Scaling Up: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the column dimensions.
-
Purification: Perform the preparative run and collect fractions.
-
Analysis and Recovery: Analyze the purity of the fractions, pool the pure fractions, and evaporate the solvent.
Data Presentation
The following tables summarize the typical parameters and expected outcomes for the HPLC purification of this compound.
Table 1: HPLC System and Operating Conditions for Normal-Phase Purification
| Parameter | Value |
| HPLC System | Preparative HPLC system with UV detector |
| Column | Silica (B1680970) (e.g., LiChrosorb SI 100, 10 µm particle size) |
| Column Dimensions | 4.6 mm x 25 cm (for methods development and small scale) or larger for scale-up |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | Isocratic with 18% B for 30 min, then a linear gradient to 45% B over 30 min[9] |
| Flow Rate | 3 mL/min[9] |
| Detection Wavelength | 280 nm[9] |
| Injection Volume | Dependent on column dimensions and loading capacity |
Table 2: HPLC System and Operating Conditions for Reversed-Phase Purification (General)
| Parameter | Value |
| HPLC System | Preparative HPLC system with UV detector |
| Column | C8 or C18 reversed-phase silica |
| Column Dimensions | Dependent on the required scale |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | To be optimized at an analytical scale first |
| Flow Rate | To be scaled from the analytical method |
| Detection Wavelength | 280 nm |
| Injection Volume | Dependent on column dimensions and loading capacity |
Table 3: Expected Performance Metrics for Preparative HPLC of this compound
| Metric | Expected Value/Consideration |
| Loading Capacity | 15 mg of a glycolipid fraction has been successfully purified in a single run on a 4.6 mm x 25 cm silica column.[9] For reversed-phase, loading is typically lower than for normal-phase. |
| Purity | >95% is achievable with optimized methods. |
| Yield/Recovery | Highly dependent on the complexity of the initial mixture and the number of purification steps. Yields can be improved by optimizing loading and fraction collection. |
Signaling Pathways Involving this compound
Sulfatide in Myelin Maintenance
This compound are integral components of the myelin sheath and are crucial for its structural integrity and long-term maintenance. They are involved in the proper organization of myelin proteins and the formation of axo-glial junctions.
Caption: Role of sulfatide in myelin maintenance.
Sulfatide Interaction with TLR4 Signaling
This compound can modulate the innate immune response by interacting with Toll-like receptor 4 (TLR4). Depending on their fatty acid chain length, this compound can act as either agonists or antagonists of TLR4 signaling.
Caption: Sulfatide modulation of TLR4 signaling.
References
- 1. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Sulfatide is essential for the maintenance of CNS myelin and axon structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A myelin galactolipid, sulfatide, is essential for maintenance of ion channels on myelinated axon but not essential for initial cluster formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound are endogenous ligands for the TLR4–MD-2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Computational Modeling of Sulfatide-Protein Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of sulfatide-protein interactions. Sulfatides, a class of sulfated galactosylceramides, are integral components of cell membranes and are involved in a myriad of physiological and pathological processes, including myelin sheath maintenance, immune responses, and cancer progression.[1][2] Understanding the molecular basis of sulfatide recognition by proteins is crucial for deciphering their roles in cellular signaling and for the development of novel therapeutics.
This document outlines detailed protocols for in silico investigation of these interactions, including molecular docking and molecular dynamics simulations. Additionally, it presents a summary of known sulfatide-protein binding affinities and illustrates the key metabolic pathway of sulfatide.
Quantitative Data on Sulfatide-Protein Binding Affinities
The binding affinities of proteins to this compound are typically characterized by their dissociation constant (Kd), with lower Kd values indicating stronger binding.[3] Most reported protein-sulfatide interactions exhibit dissociation constants in the low micromolar range.[2][4] A summary of experimentally determined Kd values for various sulfatide-binding proteins is presented in Table 1.
| Protein | Method | Sulfatide Context | Dissociation Constant (Kd) | Reference(s) |
| P-selectin | Liposome Binding Kinetics | Liposomes with varying sulfatide density | 8.4 ± 1.3 nM - 57 ± 5 nM | [1] |
| Disabled-2 (Dab2) | Surface Plasmon Resonance (SPR) | N-terminal region of Dab2 | ~0.6 µM | [5] |
| Liposome Binding Assay | Dab2 SBM peptide | ~30-50 µM | [2][6] | |
| CD1d-γδ TCR complex | Not Specified | 10–22 μM | [2] | |
| Globotetraosylceramide (Gb4) to TLR4-MD-2 | Native PAGE | 238.1 µM | [7] |
Table 1: Summary of quantitative binding data for selected sulfatide-protein interactions.
Signaling Pathway: Sulfatide Metabolism
This compound are synthesized from ceramide through a series of enzymatic reactions primarily in the endoplasmic reticulum and Golgi apparatus.[2] The metabolic pathway of sulfatide is crucial for maintaining cellular homeostasis, and its dysregulation is associated with various diseases. The simplified sulfatide metabolic pathway is illustrated below.
Experimental Protocols: Computational Modeling
Computational modeling provides a powerful approach to investigate the three-dimensional structures of sulfatide-protein complexes and to predict their binding affinities. The general workflow for these studies is depicted below, followed by detailed protocols for molecular docking and molecular dynamics simulations.
Protocol 1: Molecular Docking of Sulfatide to a Protein Target
Molecular docking predicts the preferred orientation of a ligand (sulfatide) when bound to a receptor (protein) to form a stable complex.[8] This protocol outlines the steps using AutoDock Vina, a widely used open-source docking program.
I. Preparation of Protein and Ligand
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If a crystal structure with a bound ligand is available, it can help define the binding site.
-
Remove water molecules, ions, and any co-crystallized ligands not relevant to the study using molecular visualization software (e.g., PyMOL, UCSF Chimera).
-
Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges) using AutoDock Tools (ADT).
-
Save the prepared protein structure in the PDBQT format.
-
-
Sulfatide Preparation:
-
Obtain the 3D structure of a sulfatide molecule. This can be done by searching chemical databases like PubChem or by building it using molecular modeling software.
-
Define the rotatable bonds in the sulfatide molecule using ADT.
-
Save the prepared sulfatide structure in the PDBQT format.
-
II. Docking Simulation
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the putative binding site on the protein. The dimensions of the grid box should be large enough to allow for translational and rotational sampling of the sulfatide molecule.
-
The center of the grid box can be defined based on the position of a co-crystallized ligand or by identifying potential binding pockets using tools like CASTp or DoGSiteScorer.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and sulfatide PDBQT files, the coordinates of the grid box center, and its dimensions.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
Vina will perform the docking calculations and generate an output file (e.g., output.pdbqt) containing the predicted binding poses of sulfatide, ranked by their binding affinity scores.
-
III. Analysis of Results
-
Binding Pose Analysis:
-
Visualize the docked poses in the context of the protein's binding site using molecular visualization software.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between sulfatide and the protein for the top-ranked poses. Key interacting residues, such as arginine and tyrosine, are often observed in sulfatide-binding sites.[2]
-
-
Binding Affinity Estimation:
-
The output log file will contain the predicted binding affinities (in kcal/mol) for each pose. Lower binding energy values indicate more favorable binding.
-
Protocol 2: Molecular Dynamics Simulation of a Sulfatide-Protein Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the sulfatide-protein complex over time, allowing for a more detailed analysis of its stability and interactions.[9] This protocol outlines a general workflow using GROMACS, a versatile and widely used MD simulation package.
I. System Preparation
-
Initial Complex Structure:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.
-
-
Force Field Selection:
-
Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the sulfatide ligand. A general force field like GAFF (General Amber Force Field) can be used for the sulfatide molecule after obtaining its parameters.
-
-
System Solvation and Ionization:
-
Place the sulfatide-protein complex in a periodic box of a suitable size.
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentrations.
-
II. Simulation Procedure
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure that the solvent molecules are properly distributed around the solute.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at a constant temperature and pressure (e.g., 1 atm) to ensure that the system reaches the correct density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to generate a trajectory of the system's dynamics.
-
III. Trajectory Analysis
-
Root Mean Square Deviation (RMSD):
-
Calculate the RMSD of the protein backbone and the sulfatide ligand to assess the stability of the complex throughout the simulation.
-
-
Root Mean Square Fluctuation (RMSF):
-
Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
-
Interaction Analysis:
-
Analyze the trajectory to identify persistent hydrogen bonds and other non-covalent interactions between the sulfatide and the protein.
-
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA):
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory.[10][11] These methods provide a more accurate estimation of binding affinity compared to docking scores.
-
References
- 1. Peptide Antagonists for P-selectin Discriminate between Sulfatide-Dependent Platelet Aggregation and PSGL-1-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 4. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Partition Disabled-2 in Response to Platelet Activation | PLOS One [journals.plos.org]
- 6. Structure, Sulfatide Binding Properties, and Inhibition of Platelet Aggregation by a Disabled-2 Protein-derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4–MD-2 complex is negatively regulated by an endogenous ligand, globotetraosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound are endogenous ligands for the TLR4?MD-2 complex (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulfatide Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in sulfatide quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during sulfatide quantification experiments.
Issue 1: Low or No Sulfatide Signal Detected by LC-MS/MS
Question: I am not detecting any or very low signal for my sulfatide species of interest in my samples. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no sulfatide signal can stem from several factors throughout the experimental workflow, from sample handling to data acquisition. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow:
Detailed Troubleshooting Steps:
-
Pre-Analytical Checks:
-
Sample Stability: Sulfatides are generally stable, but improper storage or repeated freeze-thaw cycles can lead to degradation. Ensure samples have been consistently stored at -80°C.[1]
-
Sample Collection: Verify that the correct anticoagulant was used for plasma collection (e.g., EDTA) and that samples were processed promptly to minimize enzymatic degradation.
-
-
Analytical Checks:
-
Extraction Efficiency: The choice of extraction method is critical. A common method is a modified Bligh-Dyer extraction using chloroform (B151607) and methanol (B129727).
-
Internal Standard: The recovery of your internal standard (IS) is a key indicator of extraction efficiency. If the IS signal is also low, this points to a problem with the extraction or sample preparation steps. Ideally, use a deuterated sulfatide as an internal standard as it will have very similar chemical properties to the endogenous this compound.
-
Phase Separation: Ensure complete phase separation during liquid-liquid extraction to maximize recovery in the organic layer.
-
-
Instrument Performance:
-
Mass Spectrometer: Confirm that the mass spectrometer is properly tuned and calibrated. Check for any recent performance issues.
-
Ion Source: The electrospray ionization (ESI) source can become contaminated, leading to poor ionization and reduced signal. Regular cleaning is essential.
-
MRM Transitions: Double-check that the multiple reaction monitoring (MRM) transitions for your sulfatide species and internal standard are correct and optimized for your instrument. A common transition for this compound is the precursor ion to the sulfate (B86663) fragment at m/z 96.9.[1]
-
-
Chromatography:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can result in a lower apparent signal-to-noise ratio. This could be due to column degradation, an inappropriate mobile phase, or a suboptimal gradient.
-
Retention Time: Inconsistent retention times may indicate issues with the LC system, such as pump problems or column equilibration.
-
Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower signal.[2][3] This is a common challenge in complex matrices like plasma. Consider improving sample cleanup or adjusting the chromatographic separation to move this compound away from interfering species.
-
-
-
Data Analysis Checks:
-
Peak Integration: Ensure that the software is correctly integrating the chromatographic peaks. Manual inspection and adjustment may be necessary, especially for low-abundance species.
-
Issue 2: High Variability in Quantification Results
Question: I am observing high variability (poor precision) in my replicate measurements of sulfatide concentrations. What could be causing this?
Answer:
High variability can be introduced at multiple stages of the analytical process. Pinpointing the source is key to improving the reliability of your results.
Potential Sources of Variability and Solutions:
| Potential Source | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of all reagents and samples.- Use an automated liquid handler for improved precision if available.- Ensure complete and consistent vortexing and centrifugation steps. |
| Variable Extraction Recovery | - Monitor the internal standard response across all samples. High variability in the IS signal points to inconsistent extraction.- Optimize the extraction protocol for robustness. |
| Matrix Effects | - Different samples may have varying levels of matrix components, leading to differential ion suppression or enhancement.[2][4] - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[2] - Employ more rigorous sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.[5] |
| Instrument Instability | - Check for fluctuations in the ESI spray stability. A dirty or improperly positioned spray needle can cause erratic signal.- Monitor system suitability by injecting a standard solution periodically throughout the analytical run. |
| Inconsistent Peak Integration | - Review the peak integration parameters to ensure they are appropriate for all samples.- Manually verify and adjust the integration of peaks where necessary. |
Frequently Asked Questions (FAQs)
Q1: Which internal standard is best for sulfatide quantification?
A1: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte you are quantifying. For example, C18:0-D3-sulfatide is a suitable internal standard for the quantification of various sulfatide species.[6] Using a non-endogenous, structurally similar sulfatide (e.g., with an odd-chain fatty acid) is another option, but a stable isotope-labeled standard will better mimic the behavior of the endogenous analyte during extraction and ionization, thus providing more accurate correction for matrix effects.
Q2: How can I resolve different sulfatide isomers?
A2: The separation of sulfatide isomers, which can differ in fatty acid chain length, degree of saturation, and hydroxylation, is a significant challenge.
-
Chromatography: Reverse-phase liquid chromatography (RPLC) is commonly used to separate this compound based on the hydrophobicity of their fatty acid chains. Longer and more saturated fatty acid chains will generally have longer retention times. Hydroxylated this compound often elute earlier than their non-hydroxylated counterparts. Optimizing the LC gradient and column chemistry is crucial for resolving closely eluting isomers.[1]
-
Mass Spectrometry: High-resolution mass spectrometry can help distinguish between some isobaric species. More advanced techniques, such as ion mobility-mass spectrometry or specific fragmentation strategies, may be required for the separation of more complex isomers, such as anomers (α- vs. β-glycosidic linkage).[7][8]
Q3: What are the typical concentrations of this compound in human plasma and cerebrospinal fluid (CSF)?
A3: Sulfatide concentrations can vary depending on the individual, age, and physiological state. The following table provides a summary of reported concentration ranges in healthy individuals.
| Biological Fluid | Total Sulfatide Concentration Range | Reference |
| Human Plasma | 0.5 - 1.3 µM | [5] |
| Human CSF | ~0.02 - 1.00 µg/mL (for total of 15 species) | [9] |
Note: These values are approximate and can be influenced by the specific sulfatide species measured and the analytical method used.
Q4: Can you provide a basic protocol for sulfatide extraction from plasma?
A4: A common and effective method for extracting this compound from plasma is a liquid-liquid extraction. The following is a generalized protocol.
Experimental Protocol: Sulfatide Extraction from Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Addition of Internal Standard:
-
To a 50 µL aliquot of plasma, add a known amount of your internal standard (e.g., C18:0-D3-sulfatide).
-
-
Liquid-Liquid Extraction:
-
Add 300 µL of methanol and vortex for 1 minute.
-
Add 150 µL of chloroform and vortex for 1 minute.
-
Allow the mixture to stand at room temperature for 30 minutes to allow for protein precipitation.
-
Centrifuge at ~15,000 x g for 10 minutes.
-
-
Phase Separation:
-
Carefully transfer the supernatant to a new tube.
-
Add 150 µL of chloroform and 225 µL of water.
-
Vortex and centrifuge at ~15,000 x g for 2 minutes to induce phase separation.
-
-
Collection and Drying:
-
The lower organic phase contains the lipids, including this compound. Carefully collect this layer.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis (e.g., a mixture of methanol and water).
-
This protocol is a general guideline and may require optimization for your specific application and instrumentation.[5]
Q5: What is the role of this compound in cellular signaling?
A5: this compound are not merely structural components of cell membranes; they are also involved in a variety of signaling pathways and cellular processes. They are particularly abundant in the myelin sheath of the nervous system.
This compound are involved in:
-
Myelin formation and maintenance: They play a crucial role in the stability of the myelin sheath and in the proper interaction between glial cells and axons.[10][11][12]
-
Cell adhesion and aggregation: this compound can interact with proteins in the extracellular matrix, such as laminin and tenascin-R, and with cell adhesion molecules like P-selectin, which is important in platelet aggregation.[13][14][15]
-
Protein trafficking: They are implicated in the sorting and transport of proteins within the cell.[13]
-
Immune response: this compound can act as ligands for selectins on immune cells, thereby modulating immune responses.[13][14]
Alterations in sulfatide metabolism and levels are associated with several diseases, including neurodegenerative disorders like Metachromatic Leukodystrophy and Alzheimer's disease, as well as some cancers.[14][10]
References
- 1. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Direct Tandem Mass Spectrometric Profiling of this compound in Dry Urinary Samples for Screening of Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imaging Mass Spectrometry of Sulfatide Isomers from Rat Brain Tissue Using Gas-Phase Charge Inversion Ion/Ion Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. The enigmatic role of this compound: new insights into cellular functions and mechanisms of protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfatide - Wikipedia [en.wikipedia.org]
- 15. caymanchem.com [caymanchem.com]
improving the stability of sulfatide samples for analysis
Welcome to the Technical Support Center for sulfatide analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability and integrity of their sulfatide samples throughout their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of sulfatide sample degradation?
A1: Sulfatide sample degradation can occur through two main pathways: enzymatic and chemical degradation.
-
Enzymatic Degradation: The primary enzyme responsible for the breakdown of sulfatides is arylsulfatase A (ASA).[1] This lysosomal enzyme hydrolyzes the sulfate (B86663) group from the sulfatide molecule.[1] ASA activity can persist in biological samples post-collection if not properly inhibited.
-
Chemical Degradation: this compound, like other lipids, are susceptible to chemical degradation, particularly oxidation and acid-catalyzed hydrolysis. Oxidation can occur due to exposure to air and light, while acidic conditions can lead to the hydrolysis of the sulfate group.[2][3]
Q2: What are the optimal storage conditions for sulfatide samples?
A2: Proper storage is critical for maintaining the integrity of sulfatide samples. For long-term stability, it is recommended to store samples at -80°C.[4][5] To prevent degradation from repeated freezing and thawing, it is best practice to aliquot samples into smaller volumes for single use.[4][5] Samples should be stored in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.[2][3]
Q3: How can I prevent enzymatic degradation of this compound during sample preparation?
A3: To prevent enzymatic degradation by arylsulfatase A and other enzymes, several strategies can be employed:
-
pH Adjustment: Adjusting the pH of the sample to extremes can effectively inhibit arylsulfatase A activity. A pH of 11 is recommended as it inhibits the enzyme without causing acid hydrolysis of the sulfate group, which can occur at a pH below 3.[6][7]
-
Enzyme Inhibitors: While specific commercial inhibitors for arylsulfatase A for sample preparation are not commonly cited, some compounds have been shown to inhibit its activity. These include hydrogen peroxide, hypochlorite, and peracetic acid.[8][9] However, their use in routine sample preparation for mass spectrometry needs careful validation to avoid interference with the analysis.
-
Rapid Quenching: Immediately after collection, biological samples can be flash-frozen in liquid nitrogen to halt enzymatic activity. Subsequent sample processing, such as homogenization, should be performed at low temperatures (e.g., on dry ice or using cryogenic homogenization systems).[2]
Q4: What are the best practices for sulfatide extraction?
A4: The choice of extraction method can significantly impact the recovery of this compound.
-
Solvent Systems: The most common and effective methods for lipid extraction are the Folch and Bligh & Dyer methods, which use a chloroform (B151607) and methanol (B129727) solvent system.[4][10] An alternative is the use of methyl-tert-butyl ether (MTBE) which is less hazardous.[4]
-
Solid-Phase Extraction (SPE): SPE is often used as a cleanup step after liquid-liquid extraction to remove interfering substances and to fractionate lipid classes.[11] C18 cartridges are commonly used for this purpose.[2]
Troubleshooting Guides
Issue 1: Low Sulfatide Recovery After Extraction
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Optimize the solvent mixture and extraction time. Ensure thorough homogenization of the tissue. | Different solvent systems have varying efficiencies for different lipid classes.[10][12] Proper homogenization ensures maximum exposure of the lipids to the extraction solvent. |
| Analyte Loss During SPE | Verify the SPE protocol, including conditioning, loading, washing, and elution steps. | Improper SPE technique is a common cause of low recovery. For example, using a wash solvent that is too strong can lead to premature elution of the analyte.[13][14][15][16][17] |
| Degradation During Extraction | Perform extraction steps on ice or at 4°C. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[5][11] | Low temperatures minimize enzymatic activity, and antioxidants prevent oxidative degradation of lipids.[3] |
Issue 2: High Variability in Sulfatide Quantification
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Handling | Standardize all pre-analytical procedures, including sample collection, storage, and freeze-thaw cycles. | Multiple freeze-thaw cycles can lead to lipid degradation and should be avoided by aliquoting samples.[4][5] |
| Matrix Effects in Mass Spectrometry | Use an appropriate internal standard for each sulfatide species being quantified. Perform a thorough sample cleanup, for example, by using SPE. | Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. Internal standards help to correct for these effects.[18] |
| Instrumental Instability | Regularly calibrate the mass spectrometer and monitor its performance using quality control samples. | Instrumental drift can lead to variability in signal intensity.[19] |
Quantitative Data Summary
Table 1: Inhibitors of Arylsulfatase A
| Inhibitor | IC50 (µM) | Notes |
| Hydrogen Peroxide | 142.90 ± 9.00 | Reversible inhibition.[8][9] |
| Hypochlorite | 91.83 ± 10.01 | Irreversible inhibition.[8][9] |
| Peracetic Acid | 43.46 ± 2.92 | Reversible inhibition.[8][9] |
IC50 values were determined for arylsulfatase from Helix pomatia.
Table 2: Recommended Storage Conditions for Biological Samples for Lipid Analysis
| Storage Duration | Temperature | Key Considerations |
| Short-term (< 1 week) | -20°C | Minimize freeze-thaw cycles.[2] |
| Long-term | -80°C or Liquid Nitrogen | Aliquot samples to avoid freeze-thaw cycles. Store under an inert atmosphere.[2][4][5] |
Experimental Protocols
Protocol 1: General Sulfatide Extraction from Plasma
-
Sample Preparation: Thaw frozen plasma samples on ice. To 100 µL of plasma, add an appropriate internal standard.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT. Vortex vigorously for 1 minute.
-
Phase Separation: Add 100 µL of water and vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Sulfatide Extracts
-
Column Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the reconstituted lipid extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the this compound with a stronger organic solvent, such as methanol or a mixture of chloroform and methanol.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the final analysis solvent.
Visualizations
Caption: Lysosomal degradation pathway of sulfatide.
Caption: General workflow for sulfatide sample preparation.
Caption: Troubleshooting low sulfatide signal.
References
- 1. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategy for effective inhibition of arylsulfatase/β-glucuronidase to prevent deconjugation of sulfate and glucuronide conjugates in wastewater during sample collection and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition Properties of Arylsulfatase and β-Glucuronidase by Hydrogen Peroxide, Hypochlorite, and Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. specartridge.com [specartridge.com]
- 15. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. hawach.com [hawach.com]
- 17. youtube.com [youtube.com]
- 18. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. gmi-inc.com [gmi-inc.com]
optimization of mass spectrometry parameters for sulfatide detection
Welcome to the technical support center for the optimization of mass spectrometry parameters for sulfatide detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for sulfatide analysis and why?
A1: The most common ionization mode for sulfatide analysis is negative-ion electrospray ionization (ESI) .[1][2] This is because sulfatides contain a sulfate (B86663) group, which readily loses a proton to form a negatively charged ion [M-H]⁻ in the ESI source. This process is highly efficient and leads to excellent sensitivity for sulfatide detection. While positive-ion mode can be used, particularly after derivatization, negative-ion mode is generally preferred for the analysis of native this compound.[3][4]
Q2: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?
A2: In negative-ion mode MS/MS, the most characteristic fragment ion for all sulfatide species is the bisulfate anion ([HSO₄]⁻) at a mass-to-charge ratio (m/z) of 96.9 .[5][6] This fragment is produced by the cleavage of the sulfate group from the galactose moiety and is often the most intense peak in the product ion spectrum, making it ideal for selected reaction monitoring (SRM) experiments for quantification.[5] Other structurally informative fragment ions can also be observed, which provide details about the fatty acid and long-chain base composition of the sulfatide molecule.[7][8]
Q3: How can I improve the signal intensity of my sulfatide peaks?
A3: Low signal intensity can be a common issue. Here are several strategies to improve it:
-
Optimize ESI Source Parameters: Systematically tune the spray voltage, ion transfer tube temperature, and nebulizing and drying gas flow rates to find the optimal conditions for sulfatide ionization.
-
Mobile Phase Composition: The choice of solvents and additives in your liquid chromatography (LC) mobile phase can significantly impact ionization efficiency. For instance, substituting methanol (B129727) with acetonitrile (B52724) has been shown to result in a substantial signal gain in negative-ion mode.[9]
-
Sample Preparation: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances that can cause ion suppression.[10]
-
Use a Selective MALDI Matrix: If using matrix-assisted laser desorption/ionization (MALDI), the matrix 9-aminoacridine (B1665356) (9-AA) has been shown to selectively enhance the desorption and ionization of this compound over other anionic lipids.[11]
Q4: I am observing significant ion suppression in my samples, especially when analyzing dried blood spots (DBS). What can I do to mitigate this?
A4: Ion suppression, a type of matrix effect, is a major challenge in complex biological samples like DBS, with reported suppression of approximately 40%.[3] Here are some effective strategies to minimize its impact:
-
Internal Standards: The most crucial step is to use an appropriate internal standard.[3] Ideally, this should be a stable isotope-labeled version of the sulfatide of interest, added to the sample at the very beginning of the extraction process.
-
Chromatographic Separation: Optimize your LC method to achieve good separation of this compound from co-eluting matrix components that cause suppression.
-
Sample Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of interfering matrix components, although it may also decrease the analyte signal.
-
Solid-Phase Extraction (SPE): As mentioned previously, SPE is a powerful tool for removing salts, phospholipids, and other compounds that are known to cause ion suppression.[10]
Troubleshooting Guides
Problem 1: Poor Peak Shape and Resolution in LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Ensure you are using a column suitable for lipid analysis, such as a C18 or C8 reversed-phase column. |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution program to achieve better separation of sulfatide species. Experiment with different solvent compositions and gradient slopes.[3] |
| Column Overloading | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. |
| Contaminated Guard Column or Column | Replace the guard column. If the problem persists, try flushing the analytical column or replacing it if necessary. |
Problem 2: Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inadequate Internal Standard Correction | Verify that the internal standard is being added consistently to all samples and standards. Ensure the chosen internal standard is appropriate and not present endogenously in the samples. |
| Non-Linearity of Calibration Curve | Extend the calibration curve to cover the expected concentration range of your samples. If non-linearity is observed, consider using a weighted regression model. |
| Sample Degradation | This compound can be susceptible to degradation. Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. |
| Instrument Instability | Check for fluctuations in ESI spray stability. Monitor the spray with a camera if available. Regularly clean and maintain the ion source. |
Experimental Protocols
Protocol 1: Sulfatide Extraction from Dried Blood Spots (DBS)
This protocol is a general guideline and may require optimization for specific applications.
-
Spot Excision: Excise a 3 mm punch from the DBS and place it in a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate amount of a sulfatide internal standard solution to each sample.
-
Incubation: Add 100 µL of water and incubate for 10 minutes to rehydrate the spot.
-
Extraction: Add 400 µL of methanol, vortex thoroughly, and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: General LC-MS/MS Parameters for Sulfatide Analysis
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water:Acetonitrile (50:50) with 0.1% Formic Acid[3] |
| Mobile Phase B | 2-Propanol:Acetonitrile (80:20) with 0.1% Formic Acid[3] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Negative ESI |
| Spray Voltage | 3.0 - 4.5 kV |
| Ion Transfer Tube Temp. | 300 - 350 °C |
| Sheath Gas Flow | 30 - 40 arbitrary units |
| Auxiliary Gas Flow | 5 - 10 arbitrary units |
| MS/MS Transition (SRM) | Precursor Ion (e.g., m/z for specific sulfatide) -> Product Ion (m/z 96.9) |
| Collision Energy | Optimize for the specific sulfatide, but a starting point of 50-70 eV can be used.[5] |
Visualizations
Caption: A generalized workflow for sulfatide analysis by LC-MS/MS.
Caption: A troubleshooting guide for low sulfatide signal intensity.
References
- 1. Electrospray ionization tandem mass spectrometric analysis of sulfatide. Determination of fragmentation patterns and characterization of molecular species expressed in brain and in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative imaging mass spectrometry of renal this compound: validation by classical mass spectrometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of this compound in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on this compound by quadrupole ion-trap mass spectrometry with electrospray ionization: structural characterization and the fragmentation processes that include an unusual internal galactose residue loss and the classical charge-remote fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective desorption/ionization of this compound by MALDI-MS facilitated using 9-aminoacridine as matrix - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize ion suppression effects in sulfatide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during sulfatide analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in sulfatide analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analytes, such as sulfatides, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2] In complex biological samples like plasma or tissue extracts, high concentrations of other lipids, particularly phospholipids (B1166683), are a major cause of ion suppression.[3][4]
Q2: What are the primary sources of ion suppression in biological samples for sulfatide analysis?
A2: The most common sources of ion suppression in biological matrices include:
-
Phospholipids: These are highly abundant in biological membranes and plasma and are notorious for causing ion suppression in electrospray ionization (ESI)-MS.[3][5]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the ionization process.
-
Other Endogenous Molecules: Abundant lipids like triglycerides and other small molecules can compete with this compound for ionization.[6]
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware, can also lead to ion suppression.
Q3: How can I detect if ion suppression is affecting my sulfatide analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment .[7] In this technique, a constant flow of a sulfatide standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A drop in the stable baseline signal of the sulfatide standard indicates the retention times at which matrix components are eluting and causing ion suppression.
Troubleshooting Guides
Problem: Low Sulfatide Signal Intensity and Poor Reproducibility
This is a classic sign of significant ion suppression. Here are troubleshooting steps to mitigate this issue, categorized by the stage of the analytical workflow.
Sample Preparation
Effective sample cleanup is the most critical step in minimizing ion suppression.[1]
Recommended Approach: Solid-Phase Extraction (SPE)
Solid-phase extraction is highly effective at removing interfering phospholipids and other matrix components, leading to a significant increase in sulfatide signal intensity.[8]
Quantitative Impact of Sample Preparation on Sulfatide Signal Intensity
| Sample Preparation Method | Analyte | Matrix | Fold Increase in Signal Intensity (Compared to no fractionation) | Reference |
| Solid-Phase Extraction (SPE) | This compound | Plasma | 2 to 3 | [8] |
Experimental Protocol: Solid-Phase Extraction for Sulfatide Purification
This protocol is adapted from a method shown to significantly reduce ion suppression in sulfatide analysis.[8]
-
Materials:
-
Silica-based SPE cartridges
-
Chloroform
-
Acetone
-
Lipid extract of the biological sample (e.g., from a Bligh-Dyer extraction)
-
-
Methodology:
-
Column Conditioning: Condition the SPE column by washing it with 2 mL of methanol, followed by 2 mL of chloroform-methanol (1:1, v/v), and finally 2 mL of chloroform.[8]
-
Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform-methanol (98:2, v/v) and load it onto the conditioned SPE column.[8]
-
Washing (Elution of Neutral Lipids): Elute neutral lipids and other non-polar interferences by washing the column with 2 mL of chloroform-methanol (98:2, v/v). This fraction is typically discarded.[8]
-
Elution of this compound: Elute the sulfatide fraction with 1 mL of acetone-methanol (90:10, v/v).[8] This fraction contains the purified this compound.
-
Phospholipid Removal: The majority of phospholipids remain bound to the column and can be eluted separately with 100% methanol if needed.[8]
-
Sample Reconstitution: Dry the eluted sulfatide fraction under a stream of nitrogen and reconstitute it in an appropriate solvent for LC-MS analysis.
-
Alternative Sample Preparation Techniques:
-
Liquid-Liquid Extraction (LLE): Can be used to partition this compound away from more polar or non-polar interferences.
-
Protein Precipitation: A simpler but less effective method for removing proteins. It does not, however, remove phospholipids, which are a major source of ion suppression.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the sulfatide concentration below the limit of detection.[2]
Chromatographic Separation
Optimizing the chromatographic separation can resolve this compound from co-eluting, ion-suppressing matrix components.
Recommended Approach: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC provides higher resolution and narrower peaks compared to traditional HPLC, which can effectively separate this compound from matrix interferences.[9]
Experimental Protocol: UPLC/MS/MS for Sulfatide Analysis
-
LC System: An ACQUITY UPLC system or equivalent.
-
Column: A reversed-phase column suitable for lipid analysis, such as a C18 BEH column.[8]
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/Isopropanol mixture (e.g., 50:50 v/v) with the same additive.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the this compound. The specific gradient profile should be optimized to achieve the best separation for the sulfatide species of interest.
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode is commonly used.[9] this compound produce a characteristic fragment ion at m/z 96.9, corresponding to [HSO₄]⁻, which is used for selected reaction monitoring (SRM).[10]
Mass Spectrometry Techniques
Certain mass spectrometry techniques and settings can be employed to further minimize ion suppression.
Recommended Approach: Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is a gold standard for correcting for ion suppression.[11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved. For sulfatide analysis, a non-endogenous species like C17:0-sulfatide can be used.[10]
Alternative Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI)
For high-throughput analysis, MALDI-MS with a specific matrix can selectively ionize this compound while suppressing the signal from other lipids.
Experimental Protocol: Selective MALDI-MS of this compound
-
Matrix: 9-aminoacridine (B1665356) (9-AA).[6]
-
Methodology:
-
Mix the lipid extract directly with the 9-AA matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to crystallize.
-
Analyze the sample using a MALDI-TOF mass spectrometer in negative ion reflector mode.[6] This technique has been shown to provide selective desorption/ionization of this compound over other anionic lipids.[6]
-
Visual Workflows
Caption: Recommended workflow for sulfatide analysis with minimized ion suppression.
Caption: Troubleshooting logic for addressing low sulfatide signals.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Selective desorption/ionization of this compound by MALDI-MS facilitated using 9-aminoacridine as matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS assays to quantify this compound and lysosulfatide in cerebrospinal fluid of metachromatic leukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Resolving Isomeric Sulfatide Species in Lipidomics
Welcome to the technical support center for the analysis of isomeric sulfatide species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in sulfatide lipidomics.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in analyzing isomeric sulfatides?
A1: The primary challenge in sulfatide analysis lies in the existence of numerous isomers with the same mass-to-charge ratio (m/z).[1] These isomers can differ in several ways:
-
α- and β-anomers: The stereochemistry of the glycosidic linkage between galactose and ceramide.[2][3]
-
Fatty Acyl (FA) Chain Variants: Differences in the length and degree of unsaturation of the fatty acid chain.
-
Double Bond Positional Isomers: The location of double bonds within the fatty acyl chain.
-
Hydroxylation: The presence and position of hydroxyl groups on the fatty acid or sphingoid base.
Standard mass spectrometry techniques often cannot distinguish between these isomers, leading to ambiguous identifications.[2][3]
Q2: Which analytical techniques can be used to resolve sulfatide isomers?
A2: A combination of chromatographic and mass spectrometric techniques is typically required for comprehensive sulfatide isomer resolution. Key technologies include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Reversed-phase liquid chromatography can separate this compound based on the length and unsaturation of their fatty acyl chains.[4]
-
Supercritical Fluid Chromatography (SFC): SFC offers excellent resolving power for lipid isomers, including positional and stereoisomers, often with shorter analysis times than traditional LC.[5][6][7]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation for isomeric species.[8][9][10]
-
Tandem Mass Spectrometry (MS/MS) with Advanced Fragmentation: Techniques like Ozone-induced Dissociation (OzID) and Ultraviolet Photodissociation (UVPD) can pinpoint the location of double bonds within the fatty acyl chains.[11][12][13]
-
Gas-Phase Ion/Ion Reactions: These reactions can differentiate between α- and β-anomers by forming diastereomeric complexes with distinct fragmentation patterns.[2][3]
Q3: How can I improve the signal of this compound in negative ion mode ESI-MS?
A3: this compound are acidic lipids and are typically analyzed in negative ion mode. To enhance their signal:
-
Mobile Phase Additives: The addition of a small amount of a basic solution, such as ammonium (B1175870) hydroxide, to the mobile phase post-column can improve deprotonation and signal stability.[14]
-
Solvent Composition: Incorporating solvents like isopropanol (B130326) (as little as 10%) into the mobile phase can enhance desolvation and reduce electrical discharge, leading to a better signal-to-noise ratio.[14]
-
Matrix Selection for MALDI: For Matrix-Assisted Laser Desorption/Ionization (MALDI), using matrices like 9-aminoacridine (B1665356) (9-AA) can selectively enhance the desorption and ionization of this compound over other lipid classes.[15]
Troubleshooting Guides
Liquid Chromatography (LC) Issues
Problem: Poor separation of sulfatide species with a C18 reversed-phase column.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Mobile Phase Strength | If this compound elute too quickly, the mobile phase is too strong. Decrease the proportion of the organic solvent to increase retention and improve separation. |
| Suboptimal Gradient | The gradient elution profile may not be optimal. Try a shallower gradient to increase the separation window for closely eluting species. |
| Incorrect Mobile Phase Composition | The choice of organic modifier (e.g., methanol (B129727) vs. acetonitrile) can affect selectivity. Experiment with different organic solvents. The addition of modifiers like ammonium formate (B1220265) can also influence peak shape.[4] |
| Column Temperature | Temperature affects retention and selectivity. Experiment with different column temperatures; an increase can sometimes improve separation, but the effect is compound-dependent.[16] |
| Insufficient Column Resolving Power | A standard C18 column may not be sufficient. Consider using a column with a different stationary phase (e.g., a charged surface hybrid C18) or a longer column with a smaller particle size for higher efficiency.[17] |
Problem: Broad or tailing peaks for sulfatide species.
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Interactions with Column Silanols | Residual silanol (B1196071) groups on the silica (B1680970) support can interact with the sulfate (B86663) headgroup. Use a well-end-capped column or add a small amount of a competing base to the mobile phase. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration. |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings can cause peak broadening. Use tubing with a small internal diameter and ensure all fittings are properly made. |
| Contaminated Guard or Analytical Column | Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent or replace the guard column. |
Mass Spectrometry (MS) Issues
Problem: Inability to differentiate sulfatide isomers with the same m/z.
| Potential Cause | Troubleshooting Steps & Solutions |
| Co-elution of Isomers | The LC method is not separating the isomers. Optimize the chromatography as described above or employ an orthogonal separation technique like ion mobility spectrometry. |
| Lack of Diagnostic Fragment Ions in MS/MS | Standard Collision-Induced Dissociation (CID) may not produce fragments that differentiate isomers. |
| * For double bond positional isomers: Employ Ozone-induced Dissociation (OzID) or Ultraviolet Photodissociation (UVPD). These techniques cleave at the double bond, revealing its position.[11][12][13] | |
| * For α/β anomers: Use gas-phase ion/ion reactions with a chiral reagent. The resulting diastereomeric complexes will have different fragmentation patterns.[2][3] | |
| * For fatty acyl chain isomers: High-resolution MS/MS can sometimes reveal subtle differences in fragment intensities. Ion mobility can also be used to separate these isomers based on their shape. |
Experimental Protocols
Protocol 1: Extraction of this compound from Brain Tissue
This protocol is a modification of the Folch method for lipid extraction.[18][19]
-
Homogenization: Homogenize 100 mg of fresh brain tissue in 2 ml of a chloroform (B151607):methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the tissue sample.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Phase Separation: Add 0.2 volumes (0.4 ml) of 0.9% NaCl solution to the homogenate and centrifuge to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.
-
Drying and Reconstitution: Dry the chloroform extract under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol).
Protocol 2: UPLC Separation of Sulfatide Species
This protocol is a general guideline for the separation of sulfatide molecular species using Ultra-Performance Liquid Chromatography (UPLC).[4]
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Methanol:Water (37:63, v/v) with 5 mM ammonium formate
-
Mobile Phase B: Methanol with 5 mM ammonium formate
-
Flow Rate: 0.350 ml/min
-
Gradient:
-
0-2.5 min: 0% to 100% B (linear gradient)
-
2.5-10 min: Hold at 100% B
-
10-11 min: 100% to 0% B (linear gradient)
-
11-11.5 min: Hold at 0% B
-
-
Injection Volume: 1-5 µL
-
Column Temperature: 50 °C
Quantitative Data Summary
Table 1: Comparison of Collision Cross Section (CCS) Values for Isomeric Lipids
Collision cross-section (CCS) values obtained from ion mobility spectrometry can help differentiate isomers. The table below shows a conceptual comparison of how CCS values might differ for various lipid isomers. Actual values will vary depending on the specific lipid, adduct ion, and instrument.
| Isomer Type | Example | Expected CCS Difference | Reference |
| Positional Isomers | PC 16:0/18:1 vs. PC 18:1/16:0 | Small but measurable | [8] |
| Double Bond Position | PC 18:1(n-9) vs. PC 18:1(n-7) | Often separable | [8] |
| Cis/Trans Isomers | PC 18:1(cis) vs. PC 18:1(trans) | Separable | [9] |
| α/β Anomers | α-galactosylceramide vs. β-galactosylceramide | May require derivatization or specific ion/ion reactions for separation | [2][3] |
Note: This table is illustrative. For accurate identification, experimental CCS values should be compared to authentic standards or reliable databases.
Visualizations
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-phase ion/ion reactions for lipid identification in biological tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Gas-phase Ion/Ion Chemistry for Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Ozone-induced dissociation: elucidation of double bond position within mass-selected lipid ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ozone induced dissociation on a traveling wave high resolution mass spectrometer for determination of double bond position in lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 15. Selective desorption/ionization of this compound by MALDI-MS facilitated using 9-aminoacridine as matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbenotes.com [microbenotes.com]
- 19. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving recovery of sulfatides from complex biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery of sulfatides from complex biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and data interpretation.
Troubleshooting Guide
This guide addresses common issues encountered during sulfatide extraction and analysis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Sulfatide Recovery | 1. Incomplete cell lysis or tissue homogenization. 2. Suboptimal liquid-liquid extraction (LLE) solvent ratios. 3. Inefficient elution from solid-phase extraction (SPE) cartridge. 4. Sulfatide binding to plasticware. | 1. Ensure thorough homogenization of tissue samples on ice using a sonicator or tissue homogenizer. For cells, consider freeze-thaw cycles to ensure complete lysis. 2. Optimize the sample-to-solvent ratio. For plasma, a 1:20 (v/v) sample-to-solvent ratio for Bligh-Dyer or Folch methods can improve yield[1][2]. 3. Ensure the elution solvent is strong enough to disrupt sulfatide-sorbent interactions. A common elution solvent for SPE is methanol[3]. 4. Use glass tubes and vials throughout the extraction process to prevent loss of lipids. |
| High Signal Variability/Poor Reproducibility | 1. Inconsistent sample handling and extraction procedure. 2. Matrix effects during mass spectrometry analysis. 3. Degradation of this compound during storage or processing. | 1. Standardize all steps of the protocol, including vortexing times and centrifugation speeds. Automation can improve reproducibility. 2. Incorporate an appropriate internal standard (e.g., a non-endogenous sulfatide species like C17:0-sulfatide) to normalize for extraction efficiency and ionization suppression[4]. 3. Store samples at -80°C and process on ice. Use fresh, high-purity solvents to avoid degradation[5]. |
| Co-elution of Interfering Species | 1. Presence of isobaric or isomeric compounds (e.g., other lipids with similar mass-to-charge ratios). 2. Insufficient chromatographic separation. | 1. Utilize tandem mass spectrometry (MS/MS) with specific precursor-product ion transitions to differentiate this compound from other lipids. All sulfatide [M-H]⁻ precursor ions produce a common fragment ion at m/z 96.9, corresponding to [HSO4]⁻[4]. 2. Optimize the liquid chromatography method, including the gradient, column chemistry, and flow rate, to improve the separation of this compound from other lipids. |
| SPE Cartridge Clogging | 1. Particulate matter in the sample. 2. High viscosity of the sample. | 1. Centrifuge or filter the sample to remove any precipitates before loading onto the SPE cartridge[3]. 2. Dilute viscous samples (e.g., plasma) with an appropriate buffer before loading. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A1: Both LLE and SPE can be effective for sulfatide extraction, and the choice depends on the sample matrix and downstream application. LLE methods like the Bligh-Dyer or Folch are robust for total lipid extraction from tissues and cells[6][7]. SPE is particularly useful for cleaning up samples from complex matrices like plasma and urine, as it can effectively remove salts and other interfering substances[8][9]. SPE can also be more easily automated for high-throughput applications[10].
Q2: How can I minimize matrix effects in my sulfatide analysis by mass spectrometry?
A2: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, can be minimized by:
-
Using a stable isotope-labeled internal standard: This is the most effective way to correct for matrix effects.
-
Diluting the sample: This reduces the concentration of interfering substances.
-
Improving sample cleanup: Techniques like SPE can remove many matrix components[9].
-
Optimizing chromatographic separation: Better separation of this compound from interfering compounds will reduce matrix effects.
Q3: What are the expected concentrations of this compound in healthy human plasma and cerebrospinal fluid (CSF)?
A3: The concentration of this compound can vary between individuals. In healthy human plasma, the concentration of total this compound is typically in the range of 0.5–1.3 µM[9]. In cerebrospinal fluid (CSF) of healthy individuals, the total sulfatide concentration has been reported to be around 71 ± 18 nmol/L[11].
Q4: Can I use the same internal standard for all sulfatide species?
A4: While a single non-endogenous sulfatide species (e.g., C17:0-sulfatide) is often used as an internal standard for the quantification of total this compound, it is important to recognize that different sulfatide species may have slightly different extraction efficiencies and ionization responses[4]. For the most accurate quantification of individual sulfatide species, it is ideal to use a corresponding stable isotope-labeled standard for each analyte.
Quantitative Data
The following tables summarize quantitative data on sulfatide concentrations in various biological matrices.
Table 1: Sulfatide Concentrations in Human Plasma and Cerebrospinal Fluid (CSF)
| Biological Matrix | Condition | Total Sulfatide Concentration | Reference |
| Plasma | Healthy Control | 0.5–1.3 µM | [9] |
| Plasma | Metachromatic Leukodystrophy (MLD) | 0.8–3.3 µM | [9] |
| CSF | Healthy Control | 71 ± 18 nmol/L | [11] |
| CSF | Asymptomatic HIV-1 Infection | 152 nmol/L (mean) | [12] |
| CSF | AIDS | 395 nmol/L (mean) | [12] |
Table 2: Fold Change of Total this compound in Dried Blood Spots (DBS) and Dried Urine Spots (DUS) in MLD Patients Compared to Controls
| Sample Type | MLD Onset | Fold Change (vs. Control) | Reference |
| DBS | Early-onset | Up to 23.2-fold higher | [13] |
| DBS | Late-onset | Up to 5.1-fold higher | [13] |
| DUS | Early-onset | Up to 164-fold higher | [13] |
| DUS | Late-onset | Up to 78-fold higher | [13] |
Experimental Protocols
Detailed Methodologies for Key Experiments
Protocol 1: Modified Bligh-Dyer Liquid-Liquid Extraction for this compound from Brain Tissue
This protocol is adapted from methods described for lipid extraction from brain homogenates[6].
Materials:
-
Brain tissue
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Sonicator or tissue homogenizer
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 50 mg of frozen brain tissue and place it in a glass centrifuge tube on ice.
-
Add 1 mL of ice-cold methanol to the tube.
-
Homogenize the tissue thoroughly using a sonicator or tissue homogenizer until no visible tissue fragments remain.
-
Add 2 mL of chloroform to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.8 mL of deionized water to the tube to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., methanol for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Sulfatide Purification from Plasma
This protocol provides a general procedure for purifying this compound from plasma using a silica-based SPE cartridge[9].
Materials:
-
Plasma
-
Silica (B1680970) SPE cartridges (e.g., 100 mg)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Perform a liquid-liquid extraction on the plasma sample (e.g., using the Bligh-Dyer method as described above) to obtain a total lipid extract.
-
SPE Cartridge Conditioning: a. Place the silica SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing 2 mL of methanol through them. c. Equilibrate the cartridges by passing 2 mL of chloroform through them. Do not allow the cartridges to dry out between steps.
-
Sample Loading: a. Reconstitute the dried lipid extract from the plasma in 500 µL of chloroform. b. Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: a. Wash the cartridge with 2 mL of chloroform to elute neutral lipids. b. Further wash the cartridge with 1 mL of acetone/methanol (9:1, v/v) to elute other less polar lipids.
-
Elution: a. Elute the this compound from the cartridge with 2 mL of methanol into a clean glass collection tube.
-
Drying and Reconstitution: a. Dry the eluted fraction under a gentle stream of nitrogen gas. b. Reconstitute the purified this compound in a suitable solvent for your analytical method.
Visualizations
References
- 1. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of this compound in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Vitamin K enhances the production of brain this compound during remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated cerebrospinal fluid sulfatide concentrations as a sign of increased metabolic turnover of myelin in HIV type I infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
addressing in-source fragmentation of sulfatides during mass spectrometry
Welcome to the technical support center for sulfatide analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the mass spectrometry analysis of sulfatides, with a specific focus on troubleshooting in-source fragmentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant loss of the sulfate (B86663) group (a neutral loss of 80 Da, corresponding to SO₃) in my full scan mass spectrum, even without intentional fragmentation. Is this normal?
A1: Yes, this is a common phenomenon known as in-source fragmentation (ISF) or in-source decay. This compound are susceptible to losing their sulfate group under certain electrospray ionization (ESI) conditions.[1][2] This can complicate data interpretation and quantification. The goal is to minimize this undesired fragmentation to ensure the detected ions accurately represent the intact molecules from your sample.
Troubleshooting Steps:
-
Optimize Ion Source Settings: In-source fragmentation is often exacerbated by harsh ion source conditions.[2]
-
Reduce Cone Voltage/Fragmentor Voltage: This is one of the most critical parameters. High cone or fragmentor voltages can induce fragmentation before the ions enter the mass analyzer.[2][3] Gradually decrease this voltage to find a balance between efficient ionization and minimal fragmentation.
-
Lower Ion Source Temperature: High temperatures can increase the internal energy of the ions, promoting fragmentation.[2] Experiment with lower source temperatures to maintain the integrity of the sulfatide molecules.
-
-
Mobile Phase Composition: The choice of solvents and additives can influence ion stability. While not extensively documented specifically for sulfatide ISF, using less aggressive mobile phase modifiers might be beneficial.
-
Flow Rate: Lower flow rates in nano-electrospray ionization (nano-ESI) can sometimes provide softer ionization conditions compared to standard ESI.
Q2: How can I differentiate between in-source fragmentation and collision-induced dissociation (CID) fragmentation?
A2: Differentiating between these two types of fragmentation is crucial for accurate structural elucidation.
-
In-Source Fragmentation (ISF): Occurs in the ion source, before precursor ion selection in the quadrupole. This means you will see fragment ions in your MS1 (full scan) spectrum. These fragments will have their own m/z values and can be mistaken for other compounds in your sample.[4][5]
-
Collision-Induced Dissociation (CID): This is an intentional fragmentation process that occurs in the collision cell after a specific precursor ion has been isolated by the mass analyzer. The resulting fragment ions are observed in the MS/MS (or MS²) spectrum.
Experimental Verification:
-
Acquire an MS1 Spectrum: If you observe ions corresponding to the loss of the sulfate group, it could be due to ISF.
-
Acquire an MS/MS Spectrum: Isolate the precursor ion of your intact sulfatide (e.g., [M-H]⁻) and subject it to CID. The fragments observed in the MS/MS spectrum are the result of intentional fragmentation.
-
Compare Spectra: If the fragment ions in your MS1 spectrum have the same m/z as those in your MS/MS spectrum, it is highly likely that you are observing in-source fragmentation.
Q3: My sulfatide quantification is inconsistent. Could in-source fragmentation be the cause?
A3: Absolutely. In-source fragmentation can lead to an underestimation of the intact sulfatide concentration and an overestimation of the fragment ions, which may be mistaken for other species.[6] To ensure accurate quantification, it is essential to minimize ISF.
Strategies for Improved Quantification:
-
Method Optimization: Implement the troubleshooting steps mentioned in Q1 to reduce ISF.
-
Use of Internal Standards: Employ a stable isotope-labeled sulfatide internal standard. This will co-elute and experience similar ionization and fragmentation effects as your target analyte, allowing for more accurate relative quantification.
-
Summing Ions: In cases where ISF cannot be completely eliminated, a potential, though less ideal, strategy is to sum the ion intensities of the precursor ion and its major in-source fragment ions for quantification. This approach requires careful validation to ensure that the fragmentation is consistent and that the summed ions are not isobaric with other sample components.
Q4: What are the characteristic fragment ions I should expect from this compound during tandem mass spectrometry (MS/MS)?
A4: In negative ion mode ESI-MS/MS, this compound exhibit several characteristic fragmentation pathways that are useful for structural confirmation.[7][8][9]
-
Loss of the Sulfate Group: A prominent neutral loss of 80 Da (SO₃) is typically observed.
-
Sulfate Headgroup Fragments: A strong signal at m/z 97, corresponding to the HSO₄⁻ ion, is a hallmark of this compound.[10][11] Other fragments from the sulfogalactosyl moiety can be seen at m/z 241 and 259.[10]
-
Fatty Acyl Chain Cleavage: Cleavage of the amide bond can result in the loss of the fatty acyl chain as a ketene.[10]
-
Ceramide Backbone Fragments: Fragmentation of the ceramide backbone provides information about the long-chain base and the fatty acid.[7][8] For example, a prominent ion at m/z 540 can be observed, which can further fragment.[10][12]
-
Hydroxy Fatty Acid Signature: this compound containing an α-hydroxy fatty acid show a characteristic ion cluster that helps differentiate them from non-hydroxylated species.[8][9]
Quantitative Data Summary
The following table summarizes sulfatide concentrations found in different biological matrices as reported in the literature. This data can serve as a reference for expected concentration ranges.
| Biological Matrix | Sulfatide Species | Concentration Range | Reference |
| MLD Plasma | C18 Sulfatide | 12 to 196 pmol/mL | [13] |
| Control Plasma | C18 Sulfatide | <10 pmol/mL (Below Limit of Quantification) | [13] |
| Dried Blood Spots (MLD) | Total this compound | Up to 23.2-fold increase (early-onset) and 5.1-fold increase (late-onset) compared to controls | [14][15][16] |
| Dried Urine Spots (MLD) | Total this compound | Up to 164-fold and 78-fold increase (early- and late-onset, respectively) compared to controls | [14][15][16] |
Experimental Protocols
Protocol 1: General Sulfatide Analysis by LC-ESI-MS/MS
This protocol provides a general framework for the analysis of this compound from biological extracts.
-
Lipid Extraction:
-
Perform a lipid extraction from your sample (e.g., plasma, tissue homogenate) using a suitable method like a modified Folch or Bligh-Dyer extraction.
-
For complex matrices, consider an alkaline hydrolysis step to remove glycerophospholipids, which can interfere with sulfatide analysis.[10]
-
-
Liquid Chromatography (LC) Separation:
-
Utilize a C18 reversed-phase column for separation.[17]
-
Employ a gradient elution with a mobile phase system such as:
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/Isopropanol mixture.
-
-
A typical gradient might run from a lower percentage of B to a high percentage of B over several minutes to elute the this compound.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Scan Mode:
-
MS1 (Full Scan): To observe the precursor ions of intact this compound.
-
MS/MS (Product Ion Scan): To confirm the identity of this compound by observing their characteristic fragment ions. A common approach is to perform a neutral loss scan for 80 Da (SO₃) or a precursor ion scan for m/z 97 (HSO₄⁻).
-
-
Key MS Parameters to Optimize:
-
Capillary Voltage: Typically in the range of 2.5-3.5 kV.
-
Cone Voltage/Fragmentor Voltage: Start with a low value (e.g., 20-40 V) and gradually increase if needed, while monitoring for in-source fragmentation.
-
Source Temperature: Begin with a lower temperature (e.g., 100-150 °C) and adjust as necessary.
-
Collision Energy (for MS/MS): This will need to be optimized for your specific instrument and the sulfatide species of interest to achieve sufficient fragmentation for identification.
-
-
Protocol 2: Selective Sulfatide Analysis using MALDI-TOF-MS with 9-Aminoacridine (B1665356) Matrix
This method is useful for the selective detection of this compound in complex lipid extracts.
-
Sample Preparation:
-
Mix the lipid extract with a 9-aminoacridine (9-AA) matrix solution. 9-AA has been shown to selectively enhance the desorption/ionization of this compound.[10]
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
-
MALDI-TOF-MS Analysis:
-
Ionization Mode: Negative ion mode.
-
Laser Energy: Use the minimum laser energy required to obtain a good signal, as excessive energy can promote fragmentation.
-
Analysis: Acquire a full scan mass spectrum. The use of 9-AA should result in a spectrum where sulfatide peaks are prominent.
-
Tandem MS (TOF/TOF): If your instrument has tandem MS capabilities, you can isolate specific sulfatide precursor ions and acquire their fragmentation spectra for structural confirmation.[10]
-
Visualizations
Caption: In-source fragmentation workflow.
Caption: Troubleshooting logic for reducing in-source fragmentation.
References
- 1. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on this compound by quadrupole ion-trap mass spectrometry with electrospray ionization: structural characterization and the fragmentation processes that include an unusual internal galactose residue loss and the classical charge-remote fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization tandem mass spectrometric analysis of sulfatide. Determination of fragmentation patterns and characterization of molecular species expressed in brain and in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective desorption/ionization of this compound by MALDI-MS facilitated using 9-aminoacridine as matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of this compound in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed Structural Analysis of Lipids Directly on Tissue Specimens Using a MALDI-SpiralTOF-Reflectron TOF Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of plasma this compound by mass spectrometry: Utility for metachromatic leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative imaging mass spectrometry of renal this compound: validation by classical mass spectrometric methods - PMC [pmc.ncbi.nlm.nih.gov]
Sulfatide Standards: A Technical Guide to Long-Term Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of sulfatide standards. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of sulfatide standards in solid form?
For long-term stability, sulfatide standards in their solid, powdered (lyophilized) form should be stored at -20°C.[1][2] When stored under these conditions, the standard is expected to be stable for an extended period. It is recommended to refer to the manufacturer's certificate of analysis for specific shelf-life information.
Q2: What is the recommended procedure for preparing a stock solution of sulfatide standard?
To prepare a stock solution, allow the vial of powdered sulfatide to equilibrate to room temperature before opening to prevent condensation of moisture. Sulfatides are soluble in various organic solvents. A common practice is to dissolve the sulfatide powder in a chloroform:methanol mixture (e.g., 1:1 or 2:1 v/v) or pure methanol.[3][4] For certain applications like direct infusion mass spectrometry, this compound can also be diluted in a 4-mM ammonium (B1175870) acetate (B1210297) aqueous solution containing 30% acetonitrile.[5] Gentle heating and sonication may aid in dissolution, particularly at higher concentrations.[6]
Q3: How should I store sulfatide standard solutions for long-term use?
While specific long-term stability data for sulfatide solutions are not extensively published, a general best practice for lipid standards is to store them at -80°C. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials.
Q4: Can I store my sulfatide solution at -20°C or 4°C?
For short-term storage (days to weeks), -20°C is generally acceptable. Storage at 4°C is not recommended for any significant length of time as it can accelerate potential degradation. Room temperature storage should be avoided entirely for solutions.
Q5: What are the signs of sulfatide degradation?
Degradation of sulfatide standards may not be visually apparent. The primary indicator of degradation will be inconsistent or unexpected results in your experiments, such as a decrease in signal intensity during mass spectrometry analysis or the appearance of extra spots on a thin-layer chromatography (TLC) plate. To confirm degradation, a comparison with a freshly prepared standard is recommended. The biological degradation of this compound occurs in lysosomes via the enzyme arylsulfatase A, which hydrolyzes the sulfate (B86663) group.[3][7] While this specific enzymatic degradation is less of a concern for purified standards, hydrolysis of the sulfate group can still occur under improper storage conditions (e.g., presence of moisture and extreme pH).
Data Presentation: Storage Condition Summary
| Form | Storage Temperature | Recommended Solvent(s) | Typical Duration |
| Powder | -20°C | N/A | Long-term (Years) |
| Stock Solution | -80°C | Chloroform:Methanol, Methanol | Long-term (Months to a Year) |
| Working Solution | -20°C | Chloroform:Methanol, Methanol | Short-term (Days to Weeks) |
Experimental Protocols
Protocol 1: Preparation of a Sulfatide Stock Solution for Mass Spectrometry
-
Equilibration: Allow the vial containing the lyophilized sulfatide standard to warm to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of a pre-mixed chloroform:methanol (1:1, v/v) solution to the vial to achieve the desired concentration (e.g., 10 µmol/L).[3]
-
Dissolution: Cap the vial tightly and vortex thoroughly. If complete dissolution is not achieved, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into amber glass, single-use vials. Purge the vials with an inert gas like nitrogen or argon before capping to minimize oxidation. Store the aliquots at -80°C.
Protocol 2: Purity Assessment of Sulfatide Standard by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the sulfatide standard in methanol.[5]
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved standard onto a silica (B1680970) gel HP-TLC plate.[5]
-
Chromatography: Develop the TLC plate in a chamber with a solvent system such as chloroform:methanol:acetone:acetic acid:water (10:2:4:2:1 by volume).[5]
-
Visualization: After development, dry the plate and visualize the lipid spots by spraying with a 50% aqueous H₂SO₄ solution and heating at 180°C for 20 minutes.[5]
-
Analysis: A pure sulfatide standard should appear as a single spot. The presence of additional spots may indicate degradation or impurities.
Mandatory Visualizations
Caption: Recommended workflow for the long-term storage of sulfatide standards.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Measurement of this compound in the amniotic fluid supernatant: A useful tool in the prenatal diagnosis of metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation, size, and solubility in chloroform/methanol of products of protein synthesis in isolated mitochondria of rat liver and Zajdela hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Digestion for Sulfatide Release from Tissues
Welcome to the technical support center for optimizing the enzymatic release of sulfatides from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for releasing this compound from tissues?
The primary enzyme for this application is Arylsulfatase A (ASA). It is a lysosomal enzyme that specifically hydrolyzes the sulfate (B86663) group from this compound (3-O-sulfogalactosylceramides) to yield galactosylceramides.[1][2] This is the first and rate-limiting step in the lysosomal degradation of this compound.
Q2: Why is the activator protein Saposin B important for Arylsulfatase A activity?
Saposin B is a required non-enzymatic cofactor for the action of Arylsulfatase A on its natural substrate, sulfatide.[3][4] Saposin B functions by binding to the sulfatide and presenting it to the active site of Arylsulfatase A, thereby facilitating the hydrolysis of the sulfate group. In in vitro assays, detergents like sodium taurodeoxycholate (B1243834) can substitute for Saposin B.[1]
Q3: What is the optimal pH for Arylsulfatase A activity?
Arylsulfatase A exhibits optimal activity at an acidic pH, which is consistent with its function within the lysosome. The optimal pH for Arylsulfatase A is in the range of 4.3 to 4.5.[1][3] It is crucial to maintain this acidic environment in your experimental buffer to ensure maximal enzyme activity.
Q4: Can I use a synthetic substrate to measure Arylsulfatase A activity?
Yes, a common synthetic substrate for colorimetric assays of Arylsulfatase A activity is p-nitrocatechol sulfate (p-NCS).[5][6][7] The enzyme hydrolyzes p-NCS to p-nitrocatechol, which can be quantified spectrophotometrically at 515 nm. While this is a convenient method for assessing enzyme activity, for quantification of sulfatide release from tissues, a mass spectrometry-based approach using the natural substrate is more specific and accurate.
Q5: What are the common inhibitors of Arylsulfatase A?
Arylsulfatase A activity can be inhibited by several substances. Inorganic phosphate (B84403) and sulfite (B76179) are known potent inhibitors.[1][3] Therefore, it is important to avoid phosphate-based buffers in your assay. Some mono- and divalent cations can also inhibit the enzyme.[3] Additionally, compounds like hydrogen peroxide, hypochlorite, and peracetic acid have been shown to inhibit arylsulfatase activity.[8][9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Sulfatide Release | Inactive Enzyme: Improper storage or handling (e.g., multiple freeze-thaw cycles) may have led to a loss of enzyme activity. | - Confirm the expiration date of the enzyme. - Ensure the enzyme has been stored at -20°C in a non-frost-free freezer. - Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. - Test enzyme activity with a control substrate (e.g., p-nitrocatechol sulfate). |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | - Verify the pH of your assay buffer is between 4.3 and 4.5.[1][3] - Ensure the incubation temperature is optimal (typically 37°C). - Use a non-phosphate-based buffer, such as sodium acetate.[1] | |
| Presence of Inhibitors: Contaminants from the tissue homogenate or reagents may be inhibiting the enzyme. | - Avoid using phosphate-buffered saline (PBS) for tissue homogenization or in the assay buffer.[1] - Consider a dialysis or buffer exchange step for the tissue homogenate to remove potential small molecule inhibitors. | |
| Insufficient Cofactor/Detergent: Lack of Saposin B or an appropriate detergent to present the substrate to the enzyme. | - If not using a detergent-based assay, ensure you are including Saposin B in your reaction mixture at an appropriate concentration. - If using a detergent, ensure the concentration of sodium taurodeoxycholate is optimal (e.g., 2.0 g/L).[1] | |
| High Variability Between Replicates | Inhomogeneous Tissue Sample: Poor homogenization leading to inconsistent amounts of substrate in each replicate. | - Ensure thorough homogenization of the tissue sample. For soft tissues like the brain, a dounce or bead homogenizer is effective. For harder tissues, a ground glass homogenizer may be necessary.[12] - Centrifuge the homogenate to remove debris and use the supernatant for the assay.[12] |
| Pipetting Errors: Inaccurate pipetting of enzyme, substrate, or buffers. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for the reaction components to minimize pipetting variations. | |
| Formation of Emulsion During Lipid Extraction | Presence of Emulsifying Agents: Phospholipids, proteins, and other cellular debris can stabilize emulsions between the aqueous and organic phases.[13] | - Prevention: Use gentle mixing (inversion) instead of vigorous shaking during the extraction.[13] - Breaking the Emulsion: - Centrifugation: This is often the most effective method. - Salting Out: Add a small amount of saturated NaCl (brine) to increase the ionic strength of the aqueous phase. - pH Adjustment: For emulsions stabilized by acidic molecules, carefully lower the pH to ~2 with a dilute strong acid.[13] - Addition of Anhydrous Sodium Sulfate: This can help to remove water from the organic phase and break the emulsion.[13] |
Quantitative Data Summary
Table 1: Arylsulfatase A (ASA) Kinetic and Optimal Condition Parameters
| Parameter | Value | Notes |
| Optimal pH | 4.3 - 4.5 | Activity is significantly lower at neutral or alkaline pH.[1][3] |
| Km (p-nitrocatechol sulfate) | 0.21 - 0.26 mmol/L | Michaelis-Menten constant for the synthetic substrate.[6][7] |
| Km (d3-C18:0-sulfatide) | 83 µM | Michaelis-Menten constant for a natural substrate.[1] |
| Optimal Detergent Concentration | 2.0 g/L Sodium Taurodeoxycholate | Required for maximal activity in the absence of Saposin B.[1] |
Experimental Protocols
Protocol 1: Tissue Homogenization for Lipid Analysis
This protocol is adapted for the preparation of tissue homogenates suitable for subsequent lipid extraction and enzymatic digestion.
Materials:
-
Tissue sample (frozen or fresh)
-
Ice-cold homogenization buffer (e.g., 20mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Homogenizer (dounce, bead, or ground glass)
-
Microcentrifuge
Procedure:
-
Weigh the frozen or fresh tissue sample on ice.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add 10 volumes of ice-cold homogenization buffer per gram of tissue.
-
Homogenize the tissue on ice until no visible chunks remain. For soft tissues, 10-15 strokes with a dounce homogenizer are typically sufficient.[12] For harder tissues, more extensive homogenization may be required.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble proteins and lipids, for further analysis.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: Lipid Extraction from Tissue Homogenate (Modified Folch Method)
This protocol describes a standard method for extracting total lipids, including this compound, from the tissue homogenate.
Materials:
-
Tissue homogenate (from Protocol 1)
-
0.9% NaCl solution
-
Glass centrifuge tubes with screw caps
Procedure:
-
To a known volume of tissue homogenate, add chloroform and methanol in a ratio to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:homogenate).
-
Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex again for 30 seconds. This will induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at room temperature to facilitate phase separation.
-
Three layers will be visible: an upper aqueous phase, a lower organic phase (containing lipids), and a protein interface.
-
Carefully collect the lower organic phase using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
The extracted lipid fraction can then be dried under a stream of nitrogen and reconstituted in an appropriate solvent for the enzymatic digestion assay.
Protocol 3: Enzymatic Digestion of this compound with Arylsulfatase A (LC-MS/MS Based)
This protocol is designed for the specific and sensitive quantification of sulfatide release using LC-MS/MS.
Materials:
-
Dried lipid extract (from Protocol 2)
-
Recombinant human Arylsulfatase A (ASA)
-
Assay Buffer (80 mM sodium acetate, 2.0 g/L sodium taurodeoxycholate, pH 4.5)[1]
-
Internal standard (e.g., deuterated sulfatide)
-
Reaction termination solution (e.g., chloroform:methanol 2:1)
Procedure:
-
Reconstitute the dried lipid extract in a small volume of assay buffer.
-
Add the internal standard to each sample.
-
Initiate the enzymatic reaction by adding a known amount of Arylsulfatase A to each sample. The optimal enzyme concentration should be determined empirically but is typically in the low microgram range.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding a sufficient volume of the reaction termination solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase, dry it down, and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Quantify the released galactosylceramide and the remaining sulfatide relative to the internal standard.
Visualizations
References
- 1. Leukocyte and Dried Blood Spot Arylsulfatase A Assay by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of fatty acid amide hydrolase reduces lyso-sulfatide levels but exacerbates metachromatic leukodystrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saposin B-dependent Reconstitution of Arylsulfatase A Activity in Vitro and in Cell Culture Models of Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylsulfatase A, Leukocytes - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- 6. Kinetics and activity of arylsulfatase A in leukocytes derived from patients with cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition Properties of Arylsulfatase and β-Glucuronidase by Hydrogen Peroxide, Hypochlorite, and Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. content.ilabsolutions.com [content.ilabsolutions.com]
- 13. benchchem.com [benchchem.com]
dealing with matrix effects in sulfatide quantification from plasma
Welcome to the technical support center for the quantification of sulfatides from plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing low signal intensity and high variability in my sulfatide quantification. Could matrix effects be the cause?
A1: Yes, low signal intensity and poor reproducibility are classic signs of matrix effects, a common issue in the LC-MS/MS analysis of complex biological samples like plasma.[1][2] Matrix effects occur when co-eluting endogenous components, such as phospholipids (B1166683) and salts, interfere with the ionization of the target analytes (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement, ultimately compromising the accuracy and precision of your results.[1][2] Phospholipids are a major contributor to matrix effects in plasma samples and can significantly suppress the sulfatide signal.[3]
To confirm if matrix effects are impacting your assay, you can perform a post-column infusion experiment. In this test, a standard solution of your sulfatide of interest is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected into the LC system. A stable signal is expected; any significant dip in the signal at the retention time of your analyte indicates ion suppression.
Q2: What is the most effective sample preparation technique to reduce matrix effects for sulfatide analysis in plasma?
A2: While simpler methods like protein precipitation (PPT) are available, more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) are significantly more effective at reducing matrix effects for sulfatide quantification.[3] SPE is particularly adept at removing phospholipids, a primary source of ion suppression.[3]
Studies have shown that incorporating an SPE cleanup step after initial lipid extraction can increase the signal intensity of sulfatide molecular species by a factor of 2 to 3 due to diminished ion suppression.[3]
Here is a comparison of common sample preparation techniques:
| Sample Preparation Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma to precipitate proteins.[4][5] | Fast and inexpensive. | Inefficient at removing phospholipids and other interfering matrix components, often resulting in significant matrix effects.[6] |
| Liquid-Liquid Extraction (LLE) | A technique that separates analytes from the sample matrix based on their differential solubilities in two immiscible liquid phases (e.g., a chloroform/methanol (B129727) mixture and an aqueous phase). | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for certain analytes. |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to separate components of a mixture. For sulfatide analysis, a reversed-phase sorbent can be used to retain the this compound while more polar matrix components are washed away. | Highly effective at removing phospholipids and other interfering substances, leading to a significant reduction in matrix effects and increased signal intensity.[3] | More time-consuming and costly than PPT. |
Q3: Which internal standard should I use for accurate sulfatide quantification?
A3: The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects and other sources of variability in the analytical workflow. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares very similar chemical and physical properties and will be affected by matrix effects in the same way as the endogenous sulfatide.
Deuterated sulfatide standards, such as N-octadecanoyl-D3-sulfatide , are commonly used for the quantification of total this compound.[3] For the analysis of specific sulfatide species, it is best to use a SIL-IS for each analyte if available. If a SIL-IS is not available, a non-endogenous, odd-chain sulfatide (e.g., C17:0 sulfatide) can be used, but care must be taken to ensure it does not co-elute with any isobaric endogenous sulfatide species.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape and Low Signal Intensity | Inadequate Sample Cleanup: High levels of phospholipids and other matrix components are causing ion suppression. | Implement a more rigorous sample preparation method. Switching from protein precipitation to Solid-Phase Extraction (SPE) is highly recommended to remove interfering compounds.[3] |
| Suboptimal Chromatographic Conditions: Co-elution of this compound with matrix components. | Optimize your LC method. Adjust the gradient to achieve better separation between your this compound of interest and the regions where matrix effects are observed (determined by post-column infusion). Using a reversed-phase C18 column is a common practice.[3] | |
| High Variability and Poor Reproducibility | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | Automate sample preparation steps where possible. Ensure consistent vortexing times and precise volume transfers. |
| Inappropriate Internal Standard: The internal standard is not adequately compensating for matrix effects. | Use a stable isotope-labeled internal standard for your sulfatide of interest. This is the gold standard for correcting for variability due to matrix effects.[8] | |
| Carryover | Residual Analyte in the System: High-concentration samples can contaminate subsequent injections. | Optimize the wash steps in your autosampler and LC method. Include a blank injection after high-concentration samples to ensure the system is clean. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) for Sulfatide Quantification
This protocol is adapted from established methods for the robust extraction and cleanup of this compound from plasma.[3]
1. Lipid Extraction (Modified Folch Method): a. To 50 µL of plasma in a glass tube, add a known amount of your internal standard (e.g., N-octadecanoyl-D3-sulfatide). b. Add 2 mL of a chloroform:methanol (2:1, v/v) solution. c. Vortex thoroughly for 1 minute. d. Centrifuge for 5 minutes at 3,220 x g to separate the phases. e. Transfer the lower organic phase to a new glass tube. f. Re-extract the upper aqueous phase with 1.3 mL of chloroform, vortex, and centrifuge again. g. Pool the lower organic phases.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge by washing with methanol followed by equilibration with a methanol:water solution. b. Load the pooled organic extract onto the SPE cartridge. c. Wash the cartridge with a solution designed to elute highly polar, interfering compounds while retaining the this compound. d. Elute the this compound with a suitable solvent, such as methanol. e. This elution fraction, containing the cleaned-up this compound, can be dried down and reconstituted in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Column: Use a reversed-phase C18 column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).[3] b. Mobile Phase A: Methanol:Water (37:63, v/v) with 5 mM ammonium (B1175870) formate.[3] c. Mobile Phase B: Methanol with 5 mM ammonium formate.[3] d. Gradient: A linear gradient from 0% to 100% Mobile Phase B over 2.5 minutes, held at 100% B for 7.5 minutes, and then re-equilibrated.[3] e. Detection: Use a tandem mass spectrometer in negative ion mode, monitoring for the characteristic HSO4- fragment ion (m/z 96.9).
Visualizations
Sulfatide Metabolism Pathway
The following diagram illustrates the synthesis and degradation pathways of this compound. Understanding these pathways can be important for interpreting experimental results.
Caption: Overview of the synthesis and degradation pathways of this compound.
Experimental Workflow for Sulfatide Quantification
This workflow outlines the key steps from sample collection to data analysis for robust sulfatide quantification from plasma.
Caption: A typical experimental workflow for quantifying this compound in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. organomation.com [organomation.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Low-Abundance Sulfatides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of low-abundance sulfatides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal-to-noise (S/N) ratio when analyzing low-abundance this compound by mass spectrometry?
Low signal-to-noise ratio in sulfatide analysis can stem from a combination of factors related to the sample, the instrument, and the analytical method. Key causes include:
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing their signal intensity. This is a significant issue in complex biological samples.[1][2]
-
Suboptimal Ionization Conditions: The efficiency of both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) is highly dependent on the chosen parameters. Incorrect settings can lead to poor ionization and a weak signal.
-
Inefficient Extraction and Sample Preparation: Poor recovery of this compound from the sample matrix or the presence of contaminants can significantly impact signal intensity.
-
Instrumental Issues: A contaminated ion source, improper mass spectrometer tuning and calibration, or detector fatigue can all contribute to a decreased signal.[3][4][5]
-
Analyte Instability: this compound can be prone to in-source fragmentation under harsh ionization conditions, leading to a diminished signal for the intact molecule.
Q2: Which ionization technique, ESI or MALDI, is better for analyzing low-abundance this compound?
Both ESI and MALDI have been successfully used for sulfatide analysis, and the choice depends on the specific experimental goals.
-
Electrospray Ionization (ESI): Typically coupled with liquid chromatography (LC-MS/MS), ESI is a powerful technique for quantifying individual sulfatide species.[6][7][8] It is often performed in negative ion mode.[8][9] However, ESI can be susceptible to ion suppression from complex matrices.[1][10]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS is a high-throughput technique that can be very sensitive for sulfatide analysis. The use of 9-aminoacridine (B1665356) (9-AA) as a matrix has been shown to selectively enhance the desorption and ionization of this compound, leading to improved signal-to-noise ratios.[10][11][12]
Q3: How can I minimize ion suppression when analyzing this compound in complex biological matrices?
Minimizing ion suppression is critical for achieving a good signal-to-noise ratio. Here are several strategies:
-
Effective Sample Preparation: Implement a robust extraction and cleanup protocol to remove interfering substances like salts, phospholipids, and detergents.[13] Solid-phase extraction (SPE) can be particularly effective in fractionating lipids and reducing matrix effects.[7]
-
Chromatographic Separation: Utilize liquid chromatography (LC) to separate this compound from co-eluting matrix components before they enter the mass spectrometer.[7]
-
Sample Dilution: If the sulfatide concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
-
Alternative Ionization Techniques: If ion suppression is severe with ESI, consider using MALDI with a selective matrix like 9-AA, which can reduce the impact of some interfering compounds.[10]
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity for this compound
Symptoms:
-
Very low or absent peaks corresponding to sulfatide masses in the mass spectrum.
-
Signal-to-noise ratio below an acceptable threshold (e.g., <10).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Preparation Issues | Verify Extraction Efficiency: Ensure your extraction protocol is optimized for this compound. Consider a Folch or Bligh-Dyer extraction followed by solid-phase extraction (SPE) for cleanup.[7] Check for Analyte Degradation: Prepare fresh samples and standards to rule out degradation. |
| Suboptimal Ionization | Optimize ESI Parameters: Systematically adjust capillary voltage, gas flow rates, and temperatures. For negative ion mode, typical capillary voltages range from 3.0 to 4.5 kV.[3] Optimize MALDI Parameters: Adjust laser fluence to the minimum required for good signal to avoid fragmentation. Ensure proper co-crystallization of the sample with the matrix (e.g., 9-AA).[10][11] |
| Ion Suppression | Improve Sample Cleanup: Implement a more rigorous sample cleanup method, such as SPE, to remove interfering matrix components.[7] Modify Chromatography: Adjust the LC gradient to better separate this compound from co-eluting compounds.[7] |
| Instrument Malfunction | Check Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[4] Clean the Ion Source: A dirty ion source is a common cause of poor signal. Follow the manufacturer's protocol for cleaning.[3] |
Issue 2: High Background Noise
Symptoms:
-
Elevated baseline in the mass spectrum, making it difficult to distinguish low-abundance sulfatide peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents/Reagents | Use High-Purity Solvents: Always use LC-MS grade solvents and reagents. Prepare Fresh Mobile Phases: Prepare mobile phases fresh daily to avoid contamination. |
| Carryover from Previous Samples | Implement a Robust Wash Protocol: Use a strong solvent to wash the injection needle and sample loop between runs. Inject Blank Samples: Run blank injections to ensure that the system is clean before analyzing your samples. |
| Dirty Mass Spectrometer | Clean the Ion Source and Optics: Contamination can build up over time. Follow the manufacturer's guidelines for cleaning the ion source and mass spectrometer optics. |
| Matrix Effects | Enhance Sample Cleanup: A high background can be a result of a complex sample matrix. Improve your sample preparation to remove more interfering compounds.[7] |
Experimental Protocols
Protocol 1: Sulfatide Extraction from Brain Tissue
This protocol is a general guideline for the extraction of this compound from brain tissue for mass spectrometry analysis.
-
Homogenization: Homogenize a known weight of brain tissue in a suitable solvent, such as chloroform:methanol (2:1, v/v).
-
Lipid Extraction: Perform a liquid-liquid extraction using the Folch method or a similar procedure. This will separate the lipids into an organic phase.
-
Washing: Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Drying: Evaporate the organic solvent under a stream of nitrogen.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent.
-
Apply the sample to a silica-based SPE cartridge.
-
Wash the cartridge with non-polar solvents to elute neutral lipids.
-
Elute the this compound with a more polar solvent, such as chloroform:methanol (1:1, v/v) or acetone:methanol (9:1, v/v).[7]
-
-
Final Preparation: Dry the eluted sulfatide fraction and reconstitute in a solvent compatible with your LC-MS or MALDI-MS system.
Protocol 2: MALDI-TOF/TOF Analysis of this compound with 9-AA Matrix
This protocol outlines the steps for analyzing this compound using MALDI-TOF/TOF with 9-aminoacridine (9-AA) as the matrix.
-
Sample Preparation: Mix the extracted sulfatide sample with the 9-AA matrix solution (typically 10 mg/mL in a methanol/water solution) in a 1:1 ratio.[10][11]
-
Spotting: Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometer Setup:
-
Data Acquisition:
Quantitative Data Summary
Table 1: Typical Instrument Parameters for Sulfatide Analysis
| Parameter | ESI-MS/MS | MALDI-TOF/TOF |
| Ionization Mode | Negative | Negative |
| Capillary Voltage | 3.0 - 4.5 kV[3] | N/A |
| Drying Gas Temp. | 250 - 400 °C[3] | N/A |
| Nebulizing Gas Flow | Instrument Dependent | N/A |
| Matrix | N/A | 9-Aminoacridine (9-AA)[10][11] |
| Laser Fluence | N/A | Optimized for S/N |
| Delayed Extraction | N/A | Yes[11] |
Table 2: Reported Detection Limits and Concentration Ranges for this compound
| Method | Matrix | Detection Limit/Concentration Range | Reference |
| MALDI-MS | - | High attomole level | [10] |
| LC-MS/MS | Human Plasma | 0.5–1.3 µM (control) | [7] |
| LC-MS/MS | Human Plasma | Limit of quantification: 8 pmol/ml | [7] |
Visualizations
Caption: Experimental and troubleshooting workflow for sulfatide analysis.
Caption: Key factors influencing the signal-to-noise ratio in sulfatide analysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. zefsci.com [zefsci.com]
- 6. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization tandem mass spectrometric analysis of sulfatide. Determination of fragmentation patterns and characterization of molecular species expressed in brain and in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Selective desorption/ionization of this compound by MALDI-MS facilitated using 9-aminoacridine as matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative imaging mass spectrometry of renal this compound: validation by classical mass spectrometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
quality control measures for reproducible sulfatide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible sulfatide analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during sulfatide analysis experiments.
Issue: Poor Signal Intensity or High Background Noise
| Question | Answer |
| 1. Why am I observing low signal intensity for my sulfatide peaks? | Low signal intensity can stem from several factors. First, consider analyte degradation; ensure samples are processed quickly and kept on ice or in a cold room to maintain stability.[1] Suboptimal extraction pH can also reduce recovery. The extraction efficiency of sulfatides is pH-dependent, so adjusting the sample pH may improve partitioning into the organic solvent.[1] Additionally, the choice of mass spectrometry ionization mode is critical. For instance, using negative-ion mode without derivatization or converting this compound to a single species for positive-ion mode detection can significantly enhance the signal.[2][3] Optimizing the mobile phase composition, such as substituting methanol (B129727) with acetonitrile, has been shown to result in a substantial signal gain in negative-ion mode.[3] |
| 2. What are the common causes of high background noise in my chromatogram? | High background noise can be caused by contaminants from solvents, reagents, or sample containers. It is crucial to use LC/MS-grade solvents and high-purity water.[4] Avoid using glassware cleaned with detergents, as residues can interfere with the analysis.[4] Another potential source is the sample matrix itself. If the sample cleanup is insufficient, endogenous components can contribute to a high background.[1] Ensure that the eluent from the UPLC is diverted to waste at the beginning and end of the run to prevent contaminants from entering the mass spectrometer.[5] |
Issue: Inconsistent or Irreproducible Quantification
| Question | Answer |
| 3. My quantitative results are not consistent across different batches. What could be the cause? | Inconsistent quantification is often linked to uncorrected matrix effects. Matrix effects alter the ionization efficiency of the target analyte due to co-eluting components from the sample matrix, leading to ion suppression or enhancement.[1] The use of a suitable internal standard, preferably a deuterated or ¹³C-labeled version of the analyte, is considered the gold standard to compensate for these variations.[1][4] Ensure the internal standard is added early in the sample preparation process and that samples are thoroughly mixed to ensure homogeneity.[1] Variability in sample preparation, such as inconsistent extraction times or temperatures, can also lead to irreproducibility. |
| 4. I am using an internal standard, but my results are still not reproducible. Why? | Even with an internal standard, issues can arise. Differential matrix effects can occur if the matrix composition varies between samples (e.g., lipemic vs. hemolyzed plasma), causing the internal standard to be affected differently.[1] Improving sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering components.[1] Another consideration is the "isotope effect," where a deuterated standard may elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[1] If the matrix effect is not uniform across the peak, this can lead to inaccurate quantification.[1] Instrument instability can also be a factor, so regular performance checks are essential.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding quality control in sulfatide analysis.
| Question | Answer |
| 1. What is the best type of internal standard for sulfatide analysis? | The gold standard for quantitative LC-MS/MS analysis is a deuterated or ¹³C-labeled internal standard that is chemically almost identical to the analyte.[1] This allows it to co-elute chromatographically and experience similar matrix effects and variations during sample preparation and injection.[1] However, in some cases, a non-endogenous sulfatide species like C17:0-sulfatide can be used, especially if it is not present in the biological samples being analyzed.[6] It is important to note that the use of some internal standards like C17:0 may not be suitable if there is an isobaric molecular mass with another sulfatide species of interest.[2] |
| 2. How can I minimize matrix effects in my sulfatide analysis? | Minimizing matrix effects is crucial for accurate quantification. One of the most effective strategies is the use of a suitable internal standard, as mentioned above.[1] Additionally, optimizing sample cleanup procedures is vital. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be tailored to remove a significant portion of interfering matrix components.[1] Chromatographic separation can also be optimized to separate this compound from co-eluting matrix components. Repeating an analysis in the presence of a sample extract can help quantify the extent of matrix suppression.[2][3] |
| 3. What are the best practices for sample collection and storage for sulfatide analysis? | Proper sample handling is fundamental for reproducible results. When collecting samples, consider the assay type, matrix complexity, and analyte stability.[7] For storage, it is crucial to prevent analyte degradation. Dried metabolite extracts should be stored at -80°C, and if possible, under an inert atmosphere of argon or nitrogen to prevent oxidation.[4] During processing, samples should be kept on ice.[4] For shipments lasting more than an hour, samples should be packed in sufficient dry ice.[4] It is also important to use appropriate containers, such as glass or specific types of plasticware, to avoid chemical leaching or adsorption of analytes.[4][7] |
| 4. How do I establish a robust and reproducible extraction protocol for this compound? | A robust extraction protocol should be optimized for your specific sample type. A common method involves a modification of the Folch procedure, using a chloroform-methanol mixture.[5] The pH of the sample can be adjusted to improve the partitioning of this compound into the organic solvent.[1] It is also important to ensure thorough mixing and centrifugation to achieve efficient phase separation.[5] For dried blood or urine spots, an initial incubation with water to rehydrate the spot followed by methanol extraction has been shown to be effective.[2] |
| 5. What are the key parameters to monitor for instrument performance? | Regular monitoring of instrument performance is essential. This includes checking for stable spray in the mass spectrometer source, consistent peak shapes and retention times in the chromatogram, and stable signal intensity for quality control (QC) samples.[1] Any significant deviations in these parameters could indicate an issue with the instrument that needs to be addressed before proceeding with sample analysis. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on sulfatide analysis to provide a reference for expected performance.
Table 1: Linearity and Reproducibility of Sulfatide Quantification
| Analyte/Method | Matrix | Linearity Range | Within-Run CV (%) | Between-Run CV (%) | Reference |
| This compound (LC/MS/MS) | Urine | Not Specified | 5.1 | 13.5 | [5] |
| This compound (MALDI-TOF MS) | Serum | 2 pmol - 1 nmol | Not Specified | Not Specified | [8] |
| C18 Sulfatide (LC-ESI-MS/MS) | Plasma | Linear Response | Not Specified | Not Specified | [9] |
| Total this compound (UHPLC-MS/MS) | Dried Blood Spots | Acceptable Linearity | <20 | Not Specified | [2][3] |
Table 2: Recovery and Matrix Effects in Sulfatide Analysis
| Method | Matrix | Extraction Recovery (%) | Matrix Suppression (%) | Reference |
| Ethyl Acetate Extraction | Dried Blood Spots | ~56 | Not Specified | [6] |
| Ethyl Acetate Extraction | Dried Urine Spots | ~49 | Not Specified | [6] |
| Not Specified | Dried Blood Spots | Not Specified | ~40 | [2][3] |
| BUME Method | Cerebrospinal Fluid | Not Specified | Minimal | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in sulfatide analysis.
Protocol 1: Sulfatide Extraction from Dried Blood Spots (DBS)
-
Punch a 3-mm section from the dried blood spot into a well of a 96-well plate.[2]
-
Add 30 µL of water to the well and incubate for 2 hours at 37°C with orbital shaking to rehydrate the spot.[2]
-
Add 300 µL of methanol to the well.[2]
-
Pipette the mixture up and down approximately 10 times to ensure thorough extraction.[2]
-
Centrifuge the plate for 5 minutes at 2000g at room temperature.[2]
-
Transfer 200 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.[2]
-
Internal Standard: The internal standard should be added to the methanol in step 3 to ensure it is present throughout the extraction process.
Protocol 2: Sulfatide Extraction from Urine
-
To 0.5 mL of urine in a 5 mL glass tube, add 25 µL of an internal standard solution (e.g., N-Octadecanoyl-D3-sulfatide at 10 nmol/mL in chloroform-methanol, 1:2, v/v).[5]
-
Briefly stir the solution.[5]
-
Add 2 mL of a chloroform-methanol (2:1, v/v) solution.[5]
-
Briefly stir the mixture and then centrifuge for 5 minutes at 3,220g.[5]
-
Transfer the lower organic phase to a clean glass tube.[5]
-
Re-extract the remaining upper aqueous phase by adding 1.3 mL of chloroform, vortexing, and centrifuging again.[5]
-
Pool the second lower phase with the first one.[5]
-
The combined lower phases can then be further processed, for example, by drying under a nitrogen stream and redissolving in a suitable solvent for LC-MS/MS analysis.[5]
Visualizations
The following diagrams illustrate key workflows and concepts in sulfatide analysis.
Caption: General workflow for reproducible sulfatide analysis.
Caption: Decision tree for troubleshooting inconsistent sulfatide analysis results.
Caption: Impact of matrix effects on analyte signal in mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 5. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of this compound in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. A quantitative analysis of serum sulfatide by matrix-assisted laser desorption ionization time-of-flight mass spectrometry with delayed ion extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of plasma this compound by mass spectrometry: Utility for metachromatic leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput analysis of this compound in cerebrospinal fluid using automated extraction and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies to Prevent Sulfatide Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent sulfatide degradation during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental workflows, leading to sulfatide degradation.
Issue 1: Low or inconsistent sulfatide recovery after extraction.
-
Question: I am experiencing low and variable yields of sulfatides after performing lipid extraction. What are the possible causes and how can I improve my recovery?
-
Answer: Low or inconsistent sulfatide recovery can stem from several factors throughout the extraction process. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Cell Lysis: Ensure that your cells or tissues are completely homogenized to allow for efficient lipid extraction. For tissues, mechanical disruption using a homogenizer is recommended. For cultured cells, sonication or multiple freeze-thaw cycles can be effective.
-
Suboptimal Solvent Ratios: The ratio of chloroform (B151607) to methanol (B129727) is critical for efficient lipid extraction. The Folch method utilizes a 2:1 (v/v) ratio of chloroform to methanol, while the Bligh and Dyer method uses a 1:2 (v/v) ratio in the initial step.[1][2][3] Ensure accurate preparation of these solvent mixtures.
-
Emulsion Formation: The formation of a stable emulsion between the aqueous and organic phases can trap lipids and prevent their complete recovery in the organic layer.
-
Prevention: Instead of vigorous shaking, gently invert the extraction tube to mix the phases.[4]
-
Resolution: If an emulsion forms, it can often be broken by centrifugation, addition of a small amount of saturated NaCl solution, or by placing the sample on a shaker with gentle agitation for an extended period.[4][5]
-
-
Inadequate Phase Separation: Incomplete separation of the aqueous and organic phases will lead to loss of this compound. Centrifugation is a reliable method to achieve clear phase separation.[5]
-
Multiple Extractions: A single extraction may not be sufficient to recover all this compound. It is recommended to perform a second extraction of the aqueous phase with the organic solvent to maximize yield.
-
Issue 2: Suspected sulfatide degradation during sample storage and handling.
-
Question: I am concerned that my sulfatide samples may be degrading during storage and handling. What are the best practices to maintain their stability?
-
Answer: this compound are susceptible to degradation if not handled and stored properly. Follow these guidelines to minimize degradation:
-
Storage Temperature: this compound are relatively stable when stored at -80°C.[6] Avoid storing samples at higher temperatures, such as -20°C, for extended periods.
-
Freeze-Thaw Cycles: Multiple freeze-thaw cycles are a significant cause of sulfatide degradation.[6] To avoid this, aliquot samples into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment.
-
Inert Atmosphere: When storing extracted lipids, especially after drying, it is best to do so under an inert gas like nitrogen or argon to prevent oxidation.
-
pH of Solutions: While specific studies on the optimal pH for sulfatide stability are limited, maintaining a neutral to slightly acidic pH during extraction and processing is generally advisable for many lipids. Extreme pH values should be avoided as they can catalyze hydrolysis of the sulfate (B86663) group or the ceramide backbone.
-
Issue 3: Poor signal or inconsistent quantification in mass spectrometry analysis.
-
Question: My sulfatide samples are showing a weak or inconsistent signal during mass spectrometry analysis. What could be causing this and how can I improve my results?
-
Answer: Challenges in mass spectrometry analysis of this compound can arise from both the sample preparation and the instrument parameters.
-
Ion Suppression: Co-eluting contaminants from the sample matrix can suppress the ionization of this compound, leading to a reduced signal. Ensure your extraction and cleanup procedures are effective in removing interfering substances like salts and detergents. Solid-phase extraction (SPE) can be a valuable additional cleanup step.
-
Use of Internal Standards: For accurate quantification, it is crucial to use an appropriate internal standard.[6] An ideal internal standard is a structurally similar molecule that is not naturally present in the sample, such as an odd-chain or isotopically labeled sulfatide. The internal standard should be added at the beginning of the sample preparation process to account for any loss during extraction and processing.
-
Instrument Calibration: Regular calibration of the mass spectrometer is essential for accurate mass measurement and consistent signal intensity.
-
Choice of Ionization Mode: this compound are typically analyzed in negative ion mode due to the presence of the negatively charged sulfate group.[7] Ensure your mass spectrometer is set to the appropriate ionization mode.
-
Frequently Asked Questions (FAQs)
Sample Handling and Storage
-
Q1: What is the optimal temperature for storing biological samples intended for sulfatide analysis?
-
A1: For long-term storage, it is highly recommended to store biological samples at -80°C.[6] this compound are relatively stable at this temperature.
-
-
Q2: How many freeze-thaw cycles can my samples undergo before significant sulfatide degradation occurs?
-
A2: It is best practice to minimize freeze-thaw cycles. Each cycle can contribute to degradation.[6] For quantitative studies, it is advisable to aliquot samples into single-use tubes to avoid any freeze-thaw cycles after the initial freezing. While there is no definitive number, more than one or two cycles should be avoided if possible.
-
Sample Extraction
-
Q3: Which lipid extraction method is best for this compound?
-
A3: Both the Folch and Bligh & Dyer methods are widely used and effective for extracting this compound.[1][2][3] The choice between them may depend on the sample type and volume. The Folch method is often preferred for larger tissue samples, while the Bligh & Dyer method is suitable for smaller sample volumes and cell suspensions.
-
-
Q4: Is it necessary to use an antioxidant during sulfatide extraction?
-
A4: While this compound themselves are not highly prone to oxidation, other lipids in the extract are. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent is a good practice to prevent the oxidation of other lipids, which could potentially interfere with the analysis.
-
Analysis
-
Q5: What is the best way to quantify this compound in my samples?
-
Q6: Can I differentiate between different sulfatide species?
Data Presentation
Table 1: Impact of Freeze-Thaw Cycles on Lipid Stability (General Observations)
| Number of Freeze-Thaw Cycles | Expected Impact on Sulfatide Integrity | Recommendation |
| 1 | Minimal degradation expected. | Acceptable for most applications. |
| 2-3 | Potential for noticeable degradation.[10] | Avoid if possible, especially for sensitive quantitative studies. |
| >3 | Significant degradation likely.[11] | Not recommended. |
Table 2: Comparison of Common Lipid Extraction Methods for this compound
| Method | Key Features | Best Suited For | Reference |
| Folch | Uses a 2:1 chloroform:methanol mixture.[1][3] | Larger tissue samples. | Folch et al., J Biol Chem 1957 |
| Bligh & Dyer | Uses a 1:2 chloroform:methanol initial mixture.[2][12] | Smaller sample volumes, cell suspensions, and aqueous samples. | Bligh & Dyer, Can J Biochem Physiol 1959 |
Experimental Protocols
Protocol 1: Modified Folch Method for Sulfatide Extraction from Tissue
-
Homogenization: Homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture using a mechanical homogenizer.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.[1]
-
Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge to separate the liquid phase from the solid residue.
-
Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the liquid phase. Vortex briefly to mix.[1]
-
Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to achieve a clear separation of the upper aqueous phase and the lower organic (chloroform) phase.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C under an inert atmosphere.
Protocol 2: Bligh and Dyer Method for Sulfatide Extraction from Cells
-
Initial Extraction: For a 1 mL cell suspension, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute.[2][12]
-
Addition of Chloroform: Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.[2][12]
-
Addition of Water: Add 1.25 mL of water to the mixture and vortex for 1 minute.[2][12]
-
Phase Separation: Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Collection: Carefully aspirate the lower organic phase containing the lipids.
-
Drying: Dry the collected organic phase under a stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C.
Mandatory Visualization
Caption: Recommended workflow for sulfatide sample preparation.
Caption: Troubleshooting low sulfatide recovery.
References
- 1. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 2. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 3. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
Validation & Comparative
Validating Sulfatide Biomarkers for Neurological Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sulfatides, a class of sulfolipids abundant in the myelin sheath of the nervous system, are emerging as potential biomarkers for a range of neurological disorders.[1][2] Their role in myelin maintenance, glial-axon signaling, and oligodendrocyte differentiation underscores their importance in nervous system health.[3][4][5] Alterations in sulfatide metabolism have been implicated in various pathologies, including Alzheimer's disease, multiple sclerosis, and metachromatic leukodystrophy.[6][7] This guide provides an objective comparison of sulfatide biomarkers with established alternatives, supported by experimental data and detailed methodologies, to aid researchers in their validation and application.
Comparative Analysis of Sulfatide and Alternative Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease progression. While this compound show promise, their diagnostic power varies across different neurological conditions. A direct comparison with established biomarkers such as neurofilament light chain (NfL), total Tau (t-Tau), and amyloid-beta 42 (Aβ42) is crucial for contextualizing their potential.
Recent studies suggest that cerebrospinal fluid (CSF) sulfatide levels may not consistently reflect the extent of demyelination in many neurodegenerative disorders, with the exception of metachromatic leukodystrophy.[5][8] In contrast, CSF neurofilament light chain (NfL) has shown a strong correlation with axonal damage and can effectively separate patient groups from healthy controls in conditions like subcortical small vessel dementia.[9] For Alzheimer's disease, a significant drop in sulfatide levels, particularly in the brain's gray matter, is a noted phenomenon and may be one of the earliest detectable events in its pathogenesis.[3][10] However, core Alzheimer's biomarkers like CSF Aβ42 and Tau proteins remain the diagnostic standard.[11]
In the context of multiple sclerosis (MS), the role of this compound is complex. Some studies have found that plasma levels of specific sulfatide isoforms (C18:0 and C24:1) positively correlate with disability in relapsing-remitting MS.[12] Furthermore, the pattern of sulfatide isoforms in CSF may help distinguish progressive MS from relapsing-remitting MS.[13] However, anti-sulfatide antibodies, another potential marker, have shown limited diagnostic value due to low sensitivity and specificity.[14][15]
The following table summarizes the performance of this compound in comparison to other key neurological biomarkers.
| Biomarker | Neurological Disorder | Sample Type | Key Findings | Limitations |
| This compound | Alzheimer's Disease | Brain Tissue, CSF | Significant depletion in preclinical AD brain tissue.[10] | CSF levels may not consistently differ from controls.[9] |
| Multiple Sclerosis | Plasma, CSF | Specific plasma isoforms correlate with disability in RRMS[12]; CSF isoform patterns may distinguish PMS from RRMS.[13] | Anti-sulfatide antibodies lack diagnostic specificity[14][15]; CSF levels may not consistently reflect demyelination.[5] | |
| Metachromatic Leukodystrophy | CSF, Urine, Plasma | Significantly elevated levels are a hallmark of the disease.[3][16][17] | Utility for monitoring therapeutic intervention in plasma is still under investigation.[16] | |
| Neurofilament Light Chain (NfL) | Multiple Sclerosis, ALS, Dementia | CSF, Serum | Strong indicator of axonal damage across various disorders[11][18]; high diagnostic accuracy for ALS.[19] | Less specific to the underlying pathology (general marker of neuro-axonal injury). |
| Total Tau (t-Tau) | Alzheimer's Disease | CSF | Associated with the intensity of neuronal degeneration and cortical thickness changes.[11][20] | Elevated in other neurological conditions as well, indicating non-specific neuronal injury. |
| Amyloid-beta 42 (Aβ42) | Alzheimer's Disease | CSF | A core biomarker for Alzheimer's, reflecting amyloid plaque pathology.[11] | Primarily specific to Alzheimer's disease pathology. |
Experimental Protocols and Methodologies
Accurate and reproducible quantification is paramount for biomarker validation. The two primary methods for sulfatide analysis are tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).
Protocol 1: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual sulfatide species.[16]
1. Sample Preparation (from CSF):
- To 100 µL of CSF, add an internal standard (e.g., a non-endogenous, stable isotope-labeled sulfatide).
- Perform lipid extraction using a solvent system such as chloroform/methanol.
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Employ a suitable column (e.g., C18) with a gradient elution program to separate the different sulfatide species based on their fatty acid chain length and hydroxylation.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each sulfatide species and the internal standard.
3. Data Analysis:
- Generate a calibration curve using artificial CSF spiked with known concentrations of sulfatide standards.
- Quantify the concentration of each sulfatide species in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Protocol 2: Analysis of Neurofilament Light Chain by ELISA
ELISA is a widely used immunoassay for the quantification of protein biomarkers like NfL.
1. Plate Coating:
- Coat a 96-well microplate with a capture antibody specific for NfL and incubate overnight.
- Wash the plate to remove unbound antibody.
- Block the remaining protein-binding sites on the plate.
2. Sample and Standard Incubation:
- Add standards of known NfL concentrations and prepared samples (CSF or serum) to the wells.
- Incubate to allow NfL to bind to the capture antibody.
3. Detection:
- Wash the plate to remove unbound material.
- Add a detection antibody that is also specific for NfL, but conjugated to an enzyme (e.g., horseradish peroxidase).
- Incubate to form a "sandwich" of capture antibody-NfL-detection antibody.
- Wash the plate again.
- Add a substrate that will be converted by the enzyme to produce a colored product.
4. Measurement and Analysis:
- Measure the absorbance of the colored product using a microplate reader.
- Generate a standard curve by plotting the absorbance versus the concentration of the standards.
- Determine the concentration of NfL in the samples from the standard curve.
Methodology Comparison: LC-MS/MS vs. ELISA
| Parameter | LC-MS/MS | ELISA |
| Specificity | High; can distinguish between different sulfatide isoforms. | Can be prone to cross-reactivity with structurally similar molecules.[21] |
| Sensitivity | Very high. | High, but can be limited by antibody affinity.[21] |
| Throughput | Can be lower due to serial sample analysis. | High; suitable for analyzing many samples in parallel. |
| Multiplexing | Excellent; can quantify multiple lipid species in a single run. | Limited; typically measures one analyte per assay. |
| Development Time | Can be lengthy and complex. | Relatively faster to develop and implement. |
| Cost | Higher initial instrument cost. | Lower initial setup cost. |
Visualizing Pathways and Workflows
Sulfatide's Role in Myelin Maintenance
This compound are integral to the structure and function of the myelin sheath.[3][8] They are involved in maintaining the integrity of myelin and facilitating the interaction between glial cells and axons.[4] A simplified representation of this relationship is shown below.
References
- 1. Sulfatide - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Sulfatide in health and disease. The evaluation of sulfatide in cerebrospinal fluid as a possible biomarker for neurodegeneration - UCL Discovery [discovery.ucl.ac.uk]
- 9. Cerebrospinal Fluid Sulfatide Levels Lack Diagnostic Utility in the Subcortical Small Vessel Type of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of CSF neurofilament light chain, neurogranin, and tau to MRI markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levels of plasma this compound C18 : 0 and C24 : 1 correlate with disease status in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Anti-sulfatide antibodies in neurological disorders: should we test? | springermedizin.de [springermedizin.de]
- 15. Anti-sulfatide antibodies in neurological disorders: should we test? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/MS assays to quantify this compound and lysosulfatide in cerebrospinal fluid of metachromatic leukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of CSF and serum neurofilament light and heavy chain as differential diagnostic biomarkers for ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of CSF neurofilament light chain, neurogranin, and tau to MRI markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfatide Profiles in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Sulfatides, a class of sulfoglycosphingolipids, are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system.[1][2] Alterations in sulfatide metabolism and abundance are increasingly recognized as key factors in the pathophysiology of a range of diseases. This guide provides a comparative overview of sulfatide profiles in healthy versus diseased states, supported by experimental data and detailed methodologies.
Quantitative Comparison of Sulfatide Levels
Sulfatide concentrations vary significantly across different tissues and physiological conditions. The following table summarizes key findings from various studies, highlighting the disparities in sulfatide levels between healthy controls and individuals with specific diseases.
| Disease State | Tissue/Fluid | Direction of Change | Magnitude of Change | Key Findings & Significance |
| Healthy/Control | Brain (White Matter) | - | High physiological concentration | Essential for myelin sheath integrity and nerve conduction.[1][3] |
| Alzheimer's Disease | Brain (Gray & White Matter) | Decrease | Up to 90% loss in gray matter, 50% in white matter | Early and significant depletion of this compound is observed, suggesting a role in pathogenesis.[1][4][5] |
| Parkinson's Disease | Brain (Gray Matter) | Increase | Elevated levels in the cerebellum and superior frontal lobe | In contrast to Alzheimer's, Parkinson's is associated with an accumulation of this compound.[1] |
| Metachromatic Leukodystrophy (MLD) | Brain, Kidneys, Urine | Increase | Substantial accumulation (100-200 times normal in urine) | A hallmark of this lysosomal storage disorder is the massive accumulation of non-metabolized this compound due to arylsulfatase A deficiency.[1][6] |
| Multiple Sclerosis | Cerebrospinal Fluid (CSF) | Increase (in anti-sulfatide antibodies) | Significantly higher levels of anti-sulfatide antibodies | Suggests an autoimmune response targeting this compound, contributing to demyelination.[7] |
| Ovarian Cancer | Ovarian Tissue | Increase | Higher in malignant versus benign tumors | Elevated sulfatide levels may serve as a biomarker and are implicated in cancer pathogenesis.[8][9] |
| Renal Cancer | Renal Cancer Cell Lines | Increase | Accumulation on the cell surface | May contribute to metastasis through interactions with P-selectin.[1] |
| Breast Cancer | Breast Cancer Cells | Altered | CST/SM4 overproduction downregulates BOLA2, promoting apoptosis. | Sulfatide metabolism is linked to apoptosis and gene regulation.[10] |
| Type 1 Diabetes | Serum | Increase (in anti-sulfatide antibodies) | Elevated levels of anti-sulfatide antibodies | Indicates an autoimmune component targeting sulfatide-expressing cells.[11] |
Experimental Protocols
Accurate quantification and characterization of this compound are crucial for understanding their roles in health and disease. The following are summaries of key experimental protocols.
1. Lipid Extraction from Tissues and Cells
A common method for extracting lipids, including this compound, is a modified Bligh-Dyer or Folch method.[12][13][14]
-
Homogenization: Tissue samples are homogenized in a cold solvent mixture, typically chloroform (B151607):methanol (1:2, v/v), to disrupt cell membranes and solubilize lipids.[12] For cultured cells, a cell scraper can be used to detach cells into the solvent.[12]
-
Phase Separation: The addition of chloroform and water to the homogenate results in a biphasic system. The lower organic phase contains the lipids, while the upper aqueous phase contains polar molecules.[12][14]
-
Lipid Collection: The lower organic phase is carefully collected.[12][14]
-
Solvent Evaporation: The solvent is evaporated under a stream of nitrogen or using a vacuum concentrator to yield the dried lipid extract.[12][14]
-
Reconstitution: The dried lipids are reconstituted in a solvent compatible with the downstream analytical method, such as isopropanol (B130326) for liquid chromatography-mass spectrometry (LC-MS).[12]
2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying individual sulfatide species.[15][16][17]
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate different sulfatide species based on their hydrophobicity.[18]
-
Ionization: The separated lipids are ionized, typically using electrospray ionization (ESI), to generate charged molecules.[18]
-
Mass Analysis: The ionized this compound are introduced into a tandem mass spectrometer. The first mass analyzer selects the precursor ion of a specific sulfatide species.
-
Fragmentation: The selected precursor ion is fragmented in a collision cell.
-
Detection: The second mass analyzer detects the characteristic fragment ions, allowing for specific and sensitive quantification.[17]
-
Quantification: The concentration of each sulfatide species is determined by comparing its signal intensity to that of a known amount of an internal standard (e.g., a 13C-labeled sulfatide).[12]
Visualizing Sulfatide's Role: Pathways and Workflows
Sulfatide Metabolism
Sulfatide synthesis and degradation are tightly regulated processes.[1] Disruptions in this pathway can lead to the accumulation or depletion of this compound, contributing to various pathologies.
References
- 1. Sulfatide - Wikipedia [en.wikipedia.org]
- 2. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific changes of sulfatide levels in individuals with preclinical Alzheimer’s disease: an early event in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential mechanisms contributing to sulfatide depletion at the earliest clinically recognizable stage of Alzheimer’s disease: a tale of shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. worldscientific.com [worldscientific.com]
- 14. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 15. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. This compound Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Quantitative imaging mass spectrometry of renal this compound: validation by classical mass spectrometric methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sulfatide Quantification: A Comparative Analysis of Leading Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of sulfatides is paramount for advancing our understanding of various physiological and pathological processes. This guide provides a comprehensive cross-validation of four prominent sulfatide quantification methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), High-Performance Thin-Layer Chromatography (HPTLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
This compound, a class of sulfoglycosphingolipids, are integral components of the myelin sheath in the nervous system and are implicated in a range of cellular functions, including cell adhesion, signaling, and immune responses. Alterations in sulfatide levels have been linked to several neurological disorders, most notably Metachromatic Leukodystrophy (MLD), making their precise measurement a critical aspect of diagnostics and therapeutic monitoring. This guide offers a detailed comparison of the analytical performance and procedural workflows of the key methods employed for sulfatide quantification, supported by experimental data from peer-reviewed studies.
Comparative Performance of Sulfatide Quantification Methods
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, specificity, sample throughput, and the specific research question. The following table summarizes the key performance characteristics of LC-MS/MS, MALDI-TOF MS, HPTLC, and ELISA for sulfatide analysis.
| Feature | LC-MS/MS | MALDI-TOF MS | HPTLC with Densitometry | ELISA |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection of fragmented ions. | Ionization and mass analysis of molecules from a solid-phase matrix. | Separation on a thin layer of adsorbent followed by densitometric quantification. | Immuno-enzymatic detection using specific antibodies. |
| Sensitivity | Very High (pmol to fmol range)[1][2] | High (fmol to low pmol range)[3] | Moderate (ng range) | High (ng/mL to pg/mL range)[4] |
| Specificity | Very High (distinguishes molecular species)[1][2] | High (can resolve different molecular species)[3] | Moderate (separation of lipid classes) | High (dependent on antibody specificity) |
| Quantitative Accuracy | High (with appropriate internal standards)[1][2] | Semi-quantitative to quantitative (requires internal standards and careful calibration)[5] | Semi-quantitative to quantitative[6][7] | Quantitative |
| Sample Throughput | Moderate to High (with automation)[1] | High (especially with automated spotters)[3] | High (multiple samples per plate)[6] | High (96-well plate format) |
| Sample Volume | Low (µL range)[1] | Very Low (sub-µL)[3] | Low (µL range) | Low (µL range) |
| Instrumentation Cost | High | High | Moderate | Low to Moderate |
| Strengths | Gold standard for specificity and sensitivity; detailed structural information.[1][2] | High throughput, speed, and ability to analyze complex mixtures directly from tissues.[3][5] | Cost-effective, high sample throughput, simple sample preparation.[6] | High sensitivity, specificity, and suitability for routine clinical assays. |
| Limitations | Ion suppression effects, complex instrumentation.[8] | Potential for signal suppression, challenges in absolute quantification.[5] | Lower resolution and sensitivity compared to MS methods. | Cross-reactivity of antibodies, indirect measurement. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of typical experimental protocols for each of the four quantification methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, allowing for the quantification of individual sulfatide species.
1. Sample Preparation (from Plasma): [1]
-
To 100 µL of plasma, add an internal standard (e.g., C17:0-sulfatide).
-
Perform lipid extraction using a solvent system such as chloroform/methanol (B129727) (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
2. LC Separation: [8]
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solvent with an additive (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
The gradient is optimized to separate different sulfatide species based on their acyl chain length and hydroxylation.
3. MS/MS Detection: [1]
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transition of the precursor ion (the specific m/z of a sulfatide species) to a common fragment ion, typically m/z 96.9, which corresponds to the sulfate (B86663) head group ([HSO4]⁻).
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a rapid, high-throughput technique suitable for the analysis of complex biological samples.
1. Sample Preparation and Matrix Application: [3]
-
For tissue analysis, thin tissue sections can be mounted on a MALDI target plate.
-
For lipid extracts, the sample is mixed with a matrix solution (e.g., 9-aminoacridine).
-
A small volume of the sample-matrix mixture is spotted onto the MALDI target plate and allowed to co-crystallize.
2. MALDI-TOF MS Analysis: [3][5]
-
The target plate is inserted into the mass spectrometer.
-
A laser is fired at the sample spot, causing desorption and ionization of the sulfatide molecules.
-
The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Spectra are acquired in negative ion mode, and this compound are identified by their specific m/z values.
-
For quantification, an internal standard is co-spotted with the sample, and the ratio of the analyte to the internal standard peak intensity is used.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
HPTLC is a cost-effective and high-throughput method for the quantification of lipid classes.
1. Sample Preparation and Application:
-
Extract lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).
-
Apply the lipid extracts as narrow bands onto an HPTLC silica (B1680970) gel plate using an automated applicator. Apply calibration standards of sulfatide on the same plate.
2. Chromatographic Development: [6]
-
Develop the HPTLC plate in a twin-trough chamber saturated with a mobile phase suitable for separating this compound from other lipids. A common mobile phase for neutral lipids is a mixture of n-hexane, diethyl ether, and acetic acid. For phospholipids (B1166683) and this compound, a more polar system like chloroform/methanol/water might be used.[6]
3. Visualization and Densitometric Quantification: [7][9]
-
After development, dry the plate.
-
For visualization, spray the plate with a suitable reagent, such as a primuline (B81338) solution, and view under UV light. Alternatively, charring with a sulfuric acid solution can be used.
-
Scan the plate using a densitometer at a specific wavelength.
-
Quantify the sulfatide bands by comparing their integrated peak areas to the calibration curve generated from the standards on the same plate.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a highly sensitive and specific method for quantifying total this compound, particularly in a clinical setting.
1. Assay Procedure (Competitive ELISA):
-
Microplate wells are pre-coated with sulfatide antigen.
-
Add standards and samples to the wells, followed by the addition of a specific anti-sulfatide antibody.
-
During incubation, the antibody will bind to either the sulfatide in the sample or the sulfatide coated on the plate.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The intensity of the color is inversely proportional to the concentration of sulfatide in the sample.
-
Measure the absorbance using a microplate reader and determine the sulfatide concentration from the standard curve.
Visualizing the Comparison and a Key Sulfatide Signaling Pathway
To further aid in the understanding of the methodologies and the biological context of this compound, the following diagrams have been generated.
Caption: Workflow of the four compared sulfatide quantification methods.
Caption: Sulfatide's role in oligodendrocyte signaling.
References
- 1. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry[S] | Semantic Scholar [semanticscholar.org]
- 3. Selective desorption/ionization of this compound by MALDI-MS facilitated using 9-aminoacridine as matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Quantitative imaging mass spectrometry of renal this compound: validation by classical mass spectrometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPTLC densitometry: Significance and symbolism [wisdomlib.org]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Sulfatide and Galactosylceramide Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functions of two critical glycosphingolipids, sulfatide and galactosylceramide (GalCer). Both are integral components of the myelin sheath and play crucial roles in the central and peripheral nervous systems. However, their distinct structural features lead to divergent roles in cellular signaling, membrane organization, and disease pathogenesis. This analysis is supported by experimental data to highlight their similarities and differences, offering valuable insights for research and therapeutic development.
At a Glance: Key Functional Differences
| Feature | Sulfatide (3-O-sulfogalactosylceramide) | Galactosylceramide (GalCer) |
| Primary Role in Myelin | Essential for myelin maintenance, stability, and proper formation of axo-glial junctions at the nodes of Ranvier.[1][2][3] Functions as a negative regulator of oligodendrocyte differentiation.[4] | A major structural component of the myelin sheath, crucial for its stability and integrity.[5] Plays a key role in the differentiation of oligodendrocytes.[6] |
| Abundance in Myelin | Approximately 4% of total myelin lipids.[4] | Approximately 23% of total myelin lipids.[7] |
| Charge at Physiological pH | Negatively charged due to the sulfate (B86663) group.[7] | Neutral. |
| Interaction with Proteins | Interacts with various myelin proteins, including Myelin and Lymphocyte protein (MAL) and Proteolipid Protein (PLP), influencing their sorting and assembly.[1][4][8] The negative charge facilitates electrostatic interactions.[3] | Interacts with myelin proteins, contributing to the compaction and organization of the myelin sheath.[8] |
| Role in "Glycosynapses" | Participates in trans-interactions with GalCer, forming "glycosynapses" between apposed myelin layers, which is important for signaling and myelin stability.[9] | Interacts with sulfatide in "glycosynapses" to facilitate communication and adhesion between myelin membranes.[9] |
| Primary Associated Disease | Metachromatic Leukodystrophy (MLD): Accumulation of sulfatide due to deficiency of the enzyme arylsulfatase A (ARSA).[10][11] | Krabbe Disease (Globoid Cell Leukodystrophy): Accumulation of galactosylceramide and its toxic metabolite psychosine (B1678307) due to deficiency of the enzyme galactosylceramidase (GALC).[10][12] |
| Role in Other Diseases | Implicated in Alzheimer's disease (levels are reduced), Parkinson's disease (levels may be altered), multiple sclerosis, and certain cancers.[2][11][13] Also involved in hemostasis, thrombosis, and viral/bacterial infections.[14] | Implicated in HIV-1 infection as a receptor for the virus.[14] |
| Effect on Cytokine Production | Generally decreases the production of pro-inflammatory cytokines.[15] | Generally increases the production of pro-inflammatory cytokines.[15] |
Biosynthesis and Degradation Pathways
The synthesis of both sulfatide and galactosylceramide originates from ceramide. Galactosylceramide is the direct precursor to sulfatide. Their metabolic pathways are closely linked, and defects in these pathways lead to severe neurological disorders.
Experimental Protocols
Quantification of Sulfatides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of total sulfatide content and individual molecular species in various biological samples.
1. Sample Preparation and Extraction:
-
Tissues (e.g., brain, kidney): Homogenize the tissue. For a 25 µl homogenate, add an internal standard (e.g., N-octadecanoyl-D3-sulfatide).[16]
-
Plasma: Use 50 µl of plasma and add the internal standard.[16]
-
Urine: To 0.5 ml of urine, add the internal standard.
-
Extraction: Perform a lipid extraction using a modified Folch method with chloroform (B151607) and methanol (B129727).[16] The lower phase containing the lipids is collected.
-
Solid-Phase Extraction (SPE): The extracted lipids are further purified using silica-based SPE columns to isolate the sulfatide fraction.[16]
2. LC-MS/MS Analysis:
-
Chromatography: Separate the sulfatide species using a reverse-phase C18 column with a gradient of methanol and water containing ammonium (B1175870) formate.[16]
-
Mass Spectrometry: Analyze the eluent using a tandem quadrupole mass spectrometer in negative ion mode.[16] Monitor for the specific precursor and product ions of the different sulfatide species.
-
Quantification: Calculate the concentration of each sulfatide species by comparing the peak area to that of the internal standard.
Quantification of Galactosylceramide by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a conventional method for the separation and quantification of simple glycosphingolipids like galactosylceramide.
1. Lipid Extraction:
-
Extract total lipids from the biological sample using a mixture of chloroform and methanol.[17]
2. Saponification:
-
Treat the lipid extract with a mild alkaline solution to hydrolyze glycerolipids, leaving the sphingolipids intact.
3. HPTLC Separation:
-
Apply the lipid extract to a silica (B1680970) gel HPTLC plate.
-
Develop the plate in a solvent system such as chloroform:methanol:water to separate the different lipid classes. Galactosylceramide will migrate to a specific position on the plate.
4. Detection and Quantification:
-
Stain the plate with a reagent that visualizes lipids, such as a copper acetate (B1210297) solution.[18]
-
Scan the plate with a densitometer to measure the intensity of the galactosylceramide band.
-
Compare the intensity to a standard curve of known amounts of galactosylceramide to determine its concentration in the sample.
Signaling and Interactions
Both sulfatide and galactosylceramide are key players in the formation of lipid rafts, which are dynamic microdomains in the cell membrane that serve as platforms for signal transduction.[7] Their interaction within these rafts and with myelin proteins is crucial for myelin function.
A key concept in myelin organization is the "glycosynapse," where carbohydrate headgroups of sulfatide and galactosylceramide on opposing myelin layers interact.[9] This interaction is thought to trigger transmembrane signaling, leading to cytoskeletal rearrangements and the clustering of membrane domains, which are essential for the stability and compaction of the myelin sheath.
Concluding Remarks
Sulfatide and galactosylceramide, while structurally similar and colocalized in the myelin sheath, exhibit distinct and sometimes opposing functions. Galactosylceramide appears to be more of a core structural component, whereas sulfatide, with its charged headgroup, is more involved in the fine-tuning of myelin maintenance, cell signaling, and interactions with the extracellular environment. Understanding these differences is critical for developing targeted therapies for demyelinating diseases and other neurological disorders where the metabolism of these lipids is dysregulated. The contrasting roles of these lipids in inflammation also present an interesting avenue for future research in neuroimmunology.
References
- 1. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Participation of galactosylceramide and sulfatide in glycosynapses between oligodendrocyte or myelin membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9: Metachromatic Leukodystrophy and Globoid Cell Leukodystrophy | Oncohema Key [oncohemakey.com]
- 11. Frontiers | The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition [frontiersin.org]
- 12. Biochemical pathogenesis of genetic leukodystrophies: comparison of metachromatic leukodystrophy and globoid cell leukodystrophy (Krabbe's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Sulfatide - Wikipedia [en.wikipedia.org]
- 15. Beta-galactosylceramide increases and sulfatide decreases cytokine and chemokine production in whole blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Identification of α-galactosylceramide as an endogenous mammalian antigen for iNKT cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Protein-Sulfatide Interactions: A Biophysical Approach
For researchers, scientists, and drug development professionals, confirming and characterizing the interaction between proteins and sulfatides is crucial for understanding a myriad of physiological and pathological processes. This compound, a class of sulfated galactosylceramides, are implicated in neural cell adhesion, myelin sheath stability, platelet aggregation, and viral entry. Accurately quantifying the binding affinity and kinetics of these interactions is paramount for developing novel therapeutic strategies.
This guide provides a comparative overview of four powerful biophysical techniques used to elucidate protein-sulfatide interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Quantitative Comparison of Biophysical Methods
The choice of biophysical method depends on the specific research question, the properties of the interacting molecules, and the desired quantitative output. The following table summarizes key quantitative parameters obtained from these techniques for various protein-sulfatide interactions. All protein-sulfatide interactions are reported to display dissociation constants in the low micromolar range.[1][2][3]
| Protein | Sulfatide Interaction Partner | Method | Dissociation Constant (K_D) | Kinetic Parameters (k_on, k_off) | Thermodynamic Parameters (ΔH, ΔS) | Reference(s) |
| P-selectin | Sulfatide-containing liposomes | ELISA-based binding assay | 57 ± 5 nM | Not Reported | Not Reported | [4] |
| Disabled-2 (Dab2) | Sulfatide | Not Specified | ~30–50 μM | Not Reported | Not Reported | |
| HIV gp120 | Sulfatide | ELISA | Qualitative binding confirmed | Not Reported | Not Reported | [1] |
| Laminin | Sulfatide | Solid-phase binding assay | High Affinity (not quantified) | Not Reported | Not Reported | |
| L-selectin | Sulfatide | Cell-based adhesion assays | Qualitative binding confirmed | Not Reported | Not Reported | [3][5] |
Note: The available quantitative data for direct protein-sulfatide interactions using all four biophysical methods is limited in the current literature. The table reflects a compilation of available data, which may not be directly comparable due to differing experimental conditions. Further research is needed to provide a comprehensive head-to-head comparison.
Experimental Workflows and Signaling Pathways
To effectively investigate protein-sulfatide interactions, a structured experimental approach is essential. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a known signaling pathway involving these interactions.
Caption: A general workflow for identifying and characterizing protein-sulfatide interactions.
The interaction of P-selectin on activated platelets with this compound on adjacent platelets plays a crucial role in the stabilization of platelet aggregates, a key process in hemostasis and thrombosis.[4][6][7][8]
Caption: P-selectin and sulfatide in platelet aggregation.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).
Principle: One binding partner (ligand, e.g., the protein) is immobilized on the sensor chip surface, and the other (analyte, e.g., sulfatide-containing liposomes) is flowed over the surface. The binding event causes a change in mass on the surface, which is detected as a change in the resonance angle of reflected light.
Experimental Protocol:
-
Immobilization of Protein:
-
Activate the sensor chip surface (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding.
-
-
Preparation of Sulfatide Liposomes:
-
Prepare a lipid mixture containing the desired molar percentage of sulfatide and a carrier lipid (e.g., phosphatidylcholine).
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas.
-
Hydrate the lipid film with buffer and create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
Binding Analysis:
-
Inject a series of concentrations of the sulfatide liposome (B1194612) solution over the immobilized protein surface.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
Regenerate the sensor surface between different liposome concentrations using a suitable regeneration solution (e.g., a short pulse of NaOH or glycine-HCl).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_D.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment. It determines the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Principle: A solution of one molecule (e.g., sulfatide micelles) is titrated into a solution of the other molecule (e.g., the protein) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.
Experimental Protocol:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the desired buffer.
-
Prepare the sulfatide solution (e.g., as micelles by dissolving sulfatide above its critical micelle concentration) in the exact same dialysis buffer to minimize heats of dilution.
-
Degas both the protein and sulfatide solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the sulfatide solution into the injection syringe.
-
Perform a series of small injections of the sulfatide solution into the protein solution while monitoring the heat changes.
-
A control experiment titrating sulfatide into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and subtract the heat of dilution.
-
Plot the resulting heat changes per mole of injectant against the molar ratio of sulfatide to protein.
-
Fit the binding isotherm to a suitable binding model to determine n, K_D, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.[9]
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding. This technique can determine binding affinities in solution with low sample consumption.
Principle: One molecule is fluorescently labeled (or its intrinsic tryptophan fluorescence is used). The movement of the fluorescent molecule in a temperature gradient is monitored. When a ligand binds, the thermophoretic movement of the complex changes, and this change is used to quantify the interaction.
Experimental Protocol:
-
Sample Preparation:
-
Label the protein with a fluorescent dye according to the manufacturer's protocol, or use a protein with a fluorescent tag (e.g., GFP). Alternatively, label-free MST can be performed using the intrinsic tryptophan fluorescence of the protein.
-
Prepare a serial dilution of the sulfatide solution (e.g., liposomes or micelles) in the same buffer as the protein.
-
-
MST Measurement:
-
Mix a constant concentration of the fluorescently labeled protein with each concentration of the sulfatide solution.
-
Load the samples into hydrophilic or hydrophobic capillaries.
-
Place the capillaries in the MST instrument and initiate the measurement. An infrared laser creates a temperature gradient, and the change in fluorescence is recorded.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔF_norm) is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to the appropriate equation (e.g., the Hill equation) to determine the K_D.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about molecular interactions. Chemical shift perturbation (CSP) mapping is a common NMR method to identify the binding interface and determine the dissociation constant.
Principle: The chemical shift of an atomic nucleus is sensitive to its local chemical environment. Upon ligand binding, the chemical environment of amino acid residues at the protein's binding site is altered, leading to changes in their corresponding peaks in the NMR spectrum.
Experimental Protocol:
-
Sample Preparation:
-
Express and purify the protein with uniform isotopic labeling (e.g., ¹⁵N or ¹³C, ¹⁵N).
-
Prepare a series of NMR samples with a constant concentration of the labeled protein and increasing concentrations of unlabeled sulfatide (e.g., in deuterated micelles).
-
-
NMR Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample with varying sulfatide concentrations. The HSQC spectrum provides a fingerprint of the protein, with each peak corresponding to a specific amino acid residue.
-
-
Data Analysis:
-
Overlay the HSQC spectra and monitor the changes in the chemical shifts of the protein's backbone amide peaks upon addition of sulfatide.
-
Calculate the weighted average chemical shift perturbation for each residue.
-
Plot the chemical shift perturbations against the sulfatide concentration and fit the data for significantly perturbed residues to a binding isotherm to determine the K_D.
-
Map the residues with the largest chemical shift perturbations onto the protein's structure to identify the sulfatide-binding site.
-
By carefully selecting and applying these biophysical methods, researchers can gain a comprehensive understanding of the molecular basis of protein-sulfatide interactions, paving the way for new discoveries in biology and medicine.
References
- 1. The gp120 glycoprotein of HIV-1 binds to sulfatide and to the myelin associated glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory action of sulfatide, a putative ligand for L-selectin, on B cell proliferation and Ig production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activate platelets through P-selectin and enhance platelet and platelet-leukocyte aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfatide binding and activation of leukocytes through an L-selectin-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role for this compound in platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Comparative Guide to Sulfatide Measurement: Inter-Laboratory Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of sulfatides, a class of sulfoglycosphingolipids, is critical in various research and clinical settings, particularly in the study of demyelinating diseases like metachromatic leukodystrophy (MLD) and in the development of targeted therapeutics. This guide provides an objective comparison of the inter-laboratory reproducibility of three common analytical methods for sulfatide quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: Quantitative Comparison of Methods
The following tables summarize the reproducibility of sulfatide measurements using LC-MS/MS and ELISA. The coefficient of variation (CV) is a key metric used to express the precision and reproducibility of an assay, with lower percentages indicating higher precision.
Table 1: Reproducibility of Sulfatide Measurement by LC-MS/MS
| Parameter | Coefficient of Variation (%CV) | Sample Matrix | Notes |
| Inter-Assay CV | 12% - 27% | Cerebrospinal Fluid (CSF) | Variation observed across different sulfatide species.[1] |
| Intra-Assay CV | ≤10% | Cerebrospinal Fluid (CSF) | For most sulfatide species.[1] |
| Between-Run CV | 13.5% | Urine | Based on 10 consecutive measurements of the same sample.[2] |
| Within-Run CV | 5.1% | Urine | Based on five duplicate determinations of the same sample.[2] |
Table 2: Reproducibility of Anti-Sulfatide Antibody Measurement by ELISA
| Parameter | Coefficient of Variation (%CV) | Sample Matrix | Notes |
| Inter-Assay CV | <15% | Serum | General acceptable limit for ELISA assays.[3] |
| Intra-Assay CV | <10% | Serum | General acceptable limit for ELISA assays.[3] |
High-Performance Thin-Layer Chromatography (HPTLC)
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. Below are summaries of typical experimental protocols for each of the discussed methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of individual sulfatide species.
1. Sample Preparation (from CSF):
-
Automated Liquid-Liquid Extraction: A high-throughput approach can be employed for the extraction of this compound.
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and acetonitrile) and an organic phase (e.g., acetonitrile, isopropanol, and formic acid) is typically used for separation.[1]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often utilized.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of different sulfatide species.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for the detection and quantification of anti-sulfatide antibodies.
1. Plate Preparation:
-
Microtiter plates are coated with a sulfatide antigen.
2. Sample Incubation:
-
Serum or plasma samples are diluted and incubated in the wells.
3. Detection:
-
An enzyme-conjugated secondary antibody that binds to the anti-sulfatide antibodies is added.
-
A substrate is then added, which reacts with the enzyme to produce a measurable color change.
4. Quantification:
-
The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples.
1. Sample Application:
-
Samples are applied to the HPTLC plate as narrow bands using an automated applicator.
2. Chromatogram Development:
-
The plate is developed in a chamber containing a suitable mobile phase (e.g., Chloroform:Methanol:Water).
3. Derivatization:
-
After development, the plate is dried and may be treated with a reagent (e.g., primuline) to visualize the separated lipid bands under UV light.[2]
4. Densitometric Analysis:
-
The separated bands are quantified by scanning densitometry, which measures the absorbance or fluorescence of the spots.
Mandatory Visualization
References
A Comparative Analysis of Sulfatide Levels in Cerebrospinal Fluid and Serum: A Guide for Researchers
An in-depth examination of sulfatide concentrations, measurement methodologies, and their biological implications in the central nervous system and peripheral circulation.
This guide provides a comprehensive comparison of sulfatide levels in cerebrospinal fluid (CSF) versus serum, tailored for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to facilitate a deeper understanding of sulfatide dynamics in distinct biological compartments and their significance in health and disease.
Quantitative Comparison of Sulfatide Levels
Sulfatide concentrations exhibit significant variation between cerebrospinal fluid and serum, reflecting their distinct origins and roles in the central nervous system (CNS) and the periphery. The following table summarizes representative sulfatide levels in healthy adults as determined by mass spectrometry-based methods.
| Analyte | Matrix | Concentration (Healthy Adults) | Method of Quantification |
| Total Sulfatides | Cerebrospinal Fluid | 71 ± 18 nmol/L | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Total this compound | Serum | 8.26 ± 1.72 nmol/mL[1][2] | Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) |
| Total this compound | Serum | 8.34 ± 1.68 nmol/mL[3] | Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) |
It is important to note that sulfatide levels can be altered in various pathological conditions. For instance, elevated CSF sulfatide concentrations have been observed in asymptomatic HIV-1-infected patients compared to HIV-negative controls.[4] In contrast, serum sulfatide levels have been reported to be significantly lower in patients with certain autoimmune vasculitides.[1][2][3]
Experimental Protocols for Sulfatide Quantification
Accurate quantification of this compound in biological matrices is predominantly achieved through mass spectrometry-based techniques, which offer high sensitivity and specificity for different sulfatide species.
Quantification of this compound in Cerebrospinal Fluid by LC-MS/MS
This protocol provides a high-throughput and sensitive method for the determination of sulfatide species in CSF.
1. Sample Preparation and Extraction:
- A small volume of CSF (e.g., 100 µL) is utilized for the analysis.
- Automated liquid-liquid extraction is performed using a butanol:methanol (B129727) (BUME) method.
- An internal standard, such as a sulfatide species with a non-endogenous fatty acid (e.g., C19:0), is added to the sample prior to extraction to ensure accurate quantification.
2. Chromatographic Separation:
- Ultra-performance liquid chromatography (UPLC) is employed to separate the different sulfatide species.
- A C8 reversed-phase column is typically used for the separation.
- A gradient elution with a mobile phase consisting of solvents like water and methanol with additives such as formic acid is applied.
3. Mass Spectrometric Detection:
- Tandem mass spectrometry (MS/MS) is used for the detection and quantification of this compound.
- The analysis is performed in negative electrospray ionization (ESI) mode.
- Multiple reaction monitoring (MRM) is used to specifically detect the precursor and product ions of each sulfatide species, ensuring high selectivity.
Quantification of this compound in Serum by MALDI-TOF MS
This protocol details a method for measuring total sulfatide levels in serum.[1][3]
1. Lipid Extraction:
- Total lipids are extracted from a serum sample (e.g., 50 µL) using a solution of n-hexane/isopropanol (3:2, v/v).[1][3]
- A pooled normal human serum with a known sulfatide concentration is used as a standard for quantification.[1][3]
2. Conversion to Lysothis compound:
- The extracted lipids are treated with methanolic sodium hydroxide (B78521) and heated. This process converts this compound to their corresponding lysothis compound (this compound without the fatty acid chain).[1][3]
3. Purification and Sample Preparation for MS:
- The resulting lysothis compound are purified using a C18 cartridge.[3]
- The purified lysothis compound are dissolved in a matrix solution (e.g., 9-aminoacridine) and spotted onto a MALDI plate.[3]
4. Mass Spectrometric Analysis:
- The analysis is performed using a MALDI-TOF mass spectrometer in the negative ion reflector mode.[3]
- The sum of the major lysosulfatide (B1235030) species detected is used to determine the total serum sulfatide concentration.[5]
Sulfatide-Related Signaling and Biological Context
This compound are not merely structural components of myelin but are also involved in various signaling pathways that are crucial for the development and maintenance of the nervous system.
Sulfatide Biosynthesis and Degradation Pathway
The synthesis of sulfatide begins in the endoplasmic reticulum and is completed in the Golgi apparatus, while its degradation occurs in the lysosomes. This pathway is critical for maintaining appropriate sulfatide levels, and its disruption can lead to severe neurological disorders like metachromatic leukodystrophy.[4][6]
References
- 1. Frontiers | Serum sulfatide level is associated with severe systemic vasculitis with kidney involvement [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential of serum sulfatide levels as a marker for classification and disease activity in lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Sulfatide Levels as a Biomarker of Active Glomerular Lesion in Patients with Anti-Neutrophil Cytoplasmic Antibody-Associated Vasculitis: A Single Center Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling Sulfatide Dysregulation in Neurological Disorders: A Comparative Guide to Animal Models
For researchers, scientists, and drug development professionals, understanding the nuanced role of sulfatides in neurological diseases is paramount. This guide provides a comparative analysis of sulfatide alterations in various animal models, supported by experimental data and detailed methodologies, to aid in the selection and validation of appropriate models for preclinical research.
This compound, a class of sulfoglycolipids enriched in the myelin sheath, are crucial for nervous system function.[1] Their dysregulation has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][3] Animal models that recapitulate these sulfatide abnormalities are invaluable tools for investigating disease mechanisms and evaluating novel therapeutic interventions.
Comparative Analysis of Sulfatide Changes in Animal Models
The following tables summarize the quantitative changes in sulfatide levels observed in various animal models of neurological diseases.
Alzheimer's Disease Models
| Animal Model | Age | Brain Region | Sulfatide Change | Reference |
| APP(V717F) Tg, Apoe(+/+) Mouse | 6 months | Brain tissues | Reduced | [4] |
| APPsw Tg, Apoe(+/+) Mouse | 9 months | Brain tissues | Reduced | [4] |
| APP Tg, Apoe(-/-) Mouse | Age-matched | Brain tissues | No significant change | [4] |
| APOE4 Knock-in Mouse | 9 months | Brain | Mildly decreased compared to APOE2 KI | [5] |
| CST+/- Mouse | Adult | Brain | ~30% reduction compared to wild-type | [5] |
Parkinson's Disease Models
| Animal Model | Brain Region | Sulfatide Species | Sulfatide Change | Reference |
| MPTP-lesioned Macaca mulatta | Globus Pallidus, Substantia Nigra | Long-chain hydroxylated this compound | Depleted | [6][7] |
| MPTP-lesioned Macaca mulatta | Globus Pallidus, Substantia Nigra | Long-chain non-hydroxylated this compound | Elevated | [6][7] |
Multiple Sclerosis Models
| Animal Model | Condition | Finding | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Demyelination | Reduced sulfatide in remyelinated lesions | [8] |
| EAE (SJL/J mice) | Co-immunization with this compound | Worsened clinical course | [9] |
Metachromatic Leukodystrophy (MLD) Models
| Animal Model | Tissue | Sulfatide Change | Reference |
| Arylsulfatase A (ASA) knockout mouse | Brain | ~2.6-fold increase | [10] |
| ASA knockout mouse | Kidney | ~84-fold increase | [10] |
| ASA knockout mouse | Liver | ~19-fold increase | [10] |
Experimental Protocols
Accurate quantification of sulfatide levels is critical for validating these animal models. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method for this purpose.[10][11]
Sulfatide Extraction from Tissues
This protocol is adapted from the method of Folch for tissue samples.[10]
-
Homogenization: Homogenize a known weight of tissue in a suitable buffer.
-
Internal Standard: Add a known amount of an internal standard (e.g., N-octadecanoyl-D3-sulfatide) to the homogenate.[10]
-
Solvent Extraction: Add chloroform (B151607):methanol (2:1, v/v) to the homogenate and mix thoroughly.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Re-extraction: Re-extract the upper aqueous phase with chloroform to maximize lipid recovery and pool the organic phases.
-
Drying: Evaporate the solvent from the pooled organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC/MS/MS analysis.
Lysosulfatide Extraction from Tissues
This protocol is a modification of the Bligh and Dyer method.[10]
-
Sample Preparation: To a 50 µl tissue homogenate, add an internal standard (e.g., N-acetyl-sulfatide).[10]
-
Solvent Addition: Sequentially add water, methanol, and chloroform, with vigorous mixing after each addition.
-
Incubation: Allow the mixture to stand at room temperature for 30 minutes.
-
Phase Separation: Centrifuge to separate the phases.
-
Collection: Transfer the lower organic phase for analysis.
LC/MS/MS Quantification
A sensitive LC/MS/MS method allows for the quantification of total sulfatide content as well as individual molecular species.[11] The quantification is typically based on a single point calibration using the sum of the areas of major molecular species relative to the internal standard.[10]
Key Signaling and Metabolic Pathways
Understanding the pathways that regulate sulfatide metabolism is essential for interpreting changes observed in disease models.
Sulfatide Metabolism
Sulfatide synthesis begins in the endoplasmic reticulum and is completed in the Golgi apparatus.[1][12] The degradation of sulfatide occurs in the lysosomes.
Caption: Sulfatide synthesis and degradation pathway.
Role of Apolipoprotein E (ApoE) in Sulfatide Depletion in Alzheimer's Disease
In the context of Alzheimer's disease, Apolipoprotein E (ApoE) has been shown to mediate the depletion of this compound.[4] The ApoE4 isoform, a major genetic risk factor for Alzheimer's, is associated with lower brain sulfatide levels.[5]
Caption: ApoE-mediated sulfatide depletion in Alzheimer's disease.
Immunological Role of Sulfatide in Multiple Sclerosis
In multiple sclerosis, this compound can have a dual role. They can act as autoantigens, triggering an immune response, but they can also have immunosuppressive effects on T-cells.[8]
Caption: Dual immunological role of sulfatide in multiple sclerosis.
Experimental Workflow for Validating Sulfatide Changes
The following workflow outlines the key steps for validating sulfatide changes in an animal model of disease.
Caption: Workflow for validating sulfatide alterations.
References
- 1. Sulfatide - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Sulfatide in health and disease. The evaluation of sulfatide in cerebrospinal fluid as a possible biomarker for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apolipoprotein E mediates sulfatide depletion in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfatide Deficiency, an Early Alzheimer’s Lipidomic Signature, Causes Brain Ventricular Enlargement in the Absence of Classical Neuropathological Hallmarks [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Spatial lipidomics reveals brain region-specific changes of this compound in an experimental MPTP Parkinson's disease primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunological role of sulfatide in the pathogenesis of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of multiple sclerosis—Potentials and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of Sulfatide Isoforms
For Researchers, Scientists, and Drug Development Professionals
Sulfatides, a class of sulfated galactosylceramides, are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system. These lipids are not merely structural entities but active participants in a multitude of cellular processes, including signal transduction, cell adhesion, and immune modulation. The biological functions of this compound are intricately linked to their molecular structure, which varies in the length, saturation, and hydroxylation of their fatty acyl chains. These structural variations give rise to a diverse array of sulfatide isoforms, each with distinct physiological and pathological roles. This guide provides an objective comparison of the functional differences between key sulfatide isoforms, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Quantitative Comparison of Sulfatide Isoform Functions
The functional diversity of sulfatide isoforms is most evident in their differential effects on cellular processes. The following tables summarize key quantitative data from various studies, highlighting these differences.
| Sulfatide Isoform | Biological Context | Functional Effect | Quantitative Measurement |
| C16:0 Sulfatide | Insulin (B600854) Secretion | Inhibits glucose-stimulated insulin secretion | Reduces insulin secretion by 46 ± 9% in βTC3 cells.[1] |
| Increases Ca2+-induced exocytosis | Stimulates exocytosis by 215 ± 19%.[1][2] | ||
| Reduces KATP channel sensitivity to ATP | Half-maximal inhibitory concentration of ATP increases from 10.3 to 36.7 µmol/l.[2] | ||
| C24:0 Sulfatide | Insulin Secretion | No significant effect on glucose-stimulated insulin secretion or KATP channel activity.[1][2] | No significant change in insulin secretion or KATP channel sensitivity.[1][2] |
| Type 1 Diabetes | Suppresses autoimmune attacks on beta cells.[3][4][5] | Associated with immunogenic suppression.[3][4] | |
| Long-Chain this compound | Multiple Sclerosis | Elevated levels in cerebrospinal fluid (CSF) of progressive MS patients. | C24:1, C26:1, and C26:1-OH isoforms are significantly increased in progressive MS compared to relapsing-remitting MS and healthy donors.[6] |
| Various Isoforms | NKT Cell Activation | Differential activation of type II NKT cells. | Lysosulfatide (lacking a fatty acid) is the most potent activator, followed by C24:1. Shorter fatty acid chains (C18:1 vs. C24:1) and saturation (C24:0) reduce stimulatory capacity. Hydroxylation abolishes the response.[7][8] |
Key Experimental Methodologies
The following sections detail the protocols for key experiments used to elucidate the functional differences between sulfatide isoforms.
Quantification of Sulfatide Isoforms by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is crucial for accurately identifying and quantifying different sulfatide isoforms in biological samples.
Sample Preparation:
-
Lipid Extraction: Tissues or cells are homogenized and lipids are extracted using a modified Folch method with a chloroform/methanol solvent system.
-
Solid-Phase Extraction (SPE): The lipid extract is then passed through an SPE column to separate this compound from other lipid classes.
-
Elution and Concentration: this compound are eluted and the solvent is evaporated under a stream of nitrogen. The dried lipid residue is reconstituted in an appropriate solvent for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted lipid extract is injected into a UHPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and isopropanol (B130326) with additives like formic acid is used to separate the different sulfatide isoforms based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer. This compound are typically detected in negative ion mode. Precursor ion scanning for the sulfate-specific fragment at m/z 96.9 is a common method for identifying sulfatide species.
-
Quantification: The abundance of each sulfatide isoform is determined by integrating the area under the peak in the chromatogram. Quantification is achieved by comparing the signal to that of a known amount of an internal standard (e.g., a non-endogenous sulfatide isoform).[7][9][10][11]
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to determine the effect of different sulfatide isoforms on insulin secretion from pancreatic beta-cells.
Cell Culture and Treatment:
-
Pancreatic beta-cell lines (e.g., βTC3) or isolated primary islets are cultured under standard conditions.
-
Prior to the assay, cells are pre-incubated in a low-glucose medium.
-
Cells are then incubated with different concentrations of the sulfatide isoforms to be tested in both low and high glucose conditions for a defined period (e.g., 1 hour).
Measurement of Insulin Secretion:
-
After incubation, the supernatant is collected to measure secreted insulin.
-
The cells are lysed to measure the total insulin content.
-
Insulin concentrations in the supernatant and cell lysates are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
The amount of secreted insulin is typically normalized to the total insulin content or total protein content.[12][13][14][15]
Natural Killer T (NKT) Cell Activation Assay
This assay assesses the ability of different sulfatide isoforms to activate NKT cells.
Co-culture System:
-
Antigen-presenting cells (APCs), such as dendritic cells or CD1d-transfected cell lines, are plated in a multi-well plate.
-
The APCs are pulsed with various concentrations of the sulfatide isoforms for several hours.
-
NKT cells or NKT cell hybridomas are then added to the wells containing the pulsed APCs.
Measurement of NKT Cell Activation:
-
After an overnight co-culture, the supernatant is collected.
-
NKT cell activation is determined by measuring the concentration of secreted cytokines, such as Interleukin-2 (IL-2) or Interferon-gamma (IFN-γ), in the supernatant using ELISA or a cytokine bead array.[1][4][16][17]
Signaling Pathways and Molecular Interactions
The functional differences between sulfatide isoforms often stem from their distinct interactions with proteins and their influence on signaling pathways.
Sulfatide Presentation by CD1d to NKT Cells
This compound are recognized as lipid antigens by a subset of NKT cells in the context of the CD1d molecule. The fatty acid chain length of the sulfatide isoform plays a critical role in this interaction and the subsequent activation of the NKT cell.
Caption: Sulfatide isoform presentation by CD1d to the NKT cell receptor (TCR).
Sulfatide Modulation of Toll-Like Receptor 4 (TLR4) Signaling
This compound, particularly long-chain isoforms, can modulate the inflammatory response by interfering with TLR4 signaling. They can hinder the localization of TLR4 into lipid rafts, thereby inhibiting downstream signaling cascades.
Caption: Sulfatide inhibits TLR4 signaling by hindering its localization to lipid rafts.
Experimental Workflow for Comparative Analysis of Sulfatide Isoforms
The following diagram illustrates a typical workflow for investigating the functional differences between sulfatide isoforms.
Caption: A generalized workflow for the functional analysis of sulfatide isoforms.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. This compound Analysis - Creative Proteomics [creative-proteomics.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Sulfatide-Mediated Activation of Type II Natural Killer T Cells Prevents Hepatic Ischemic Reperfusion Injury In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Quantification of this compound in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gup.ub.gu.se [gup.ub.gu.se]
- 9. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. protocols.io [protocols.io]
- 15. surgery.wisc.edu [surgery.wisc.edu]
- 16. Multiple tissue-specific isoforms of sulfatide activate CD1d-restricted type II NKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of α-galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Sulfatide-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess the binding specificity of proteins to sulfatides, a class of sulfated galactosylceramides involved in various biological processes, including cell adhesion, signaling, and myelin sheath maintenance.[1][2] Objective evaluation of binding specificity is crucial for understanding the biological function of these proteins and for the development of targeted therapeutics. This document outlines key experimental protocols, presents comparative binding data, and illustrates relevant signaling pathways.
Comparative Analysis of Sulfatide-Binding Protein Specificity
The specificity of a protein for sulfatide is determined by its relative affinity for sulfatide compared to other structurally similar lipids. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the binding affinities of several well-characterized sulfatide-binding proteins for sulfatide and other relevant lipids. All protein-sulfatide interactions reported to date exhibit dissociation constants in the low micromolar range.[2][3]
| Protein | Binds to Sulfatide (Kd) | Binds to Other Lipids (Kd) | Key Functions |
| Laminin | High Affinity[4][5] | Binds weakly to other anionic lipids like phospholipids (B1166683) and gangliosides.[4][6] | Cell adhesion, basement membrane assembly.[4][5][7] |
| von Willebrand Factor (vWF) | High Affinity[8] | Does not bind to gangliosides, neutral glycolipids, phospholipids, or cholesterol 3-sulfate.[8] Heparin and this compound appear to bind to distinct sites.[9] | Platelet adhesion and aggregation.[8][10] |
| Thrombospondin | Specific Binding[11] | Binds to other molecules like CD47 and integrins.[12][13] | Inhibition of angiogenesis, T-cell activation modulation.[12][13] |
| Disabled-2 (Dab2) | ~30–50 μM[1] (N-terminal peptide) | Binds to Phosphatidylinositol 4,5-bisphosphate (PIP2).[14] | Regulation of platelet aggregation, endocytosis.[15][16] |
| CD1a-γδ TCR complex | 10–22 μM[1] | Immune response.[1] |
Experimental Protocols for Assessing Binding Specificity
Accurate assessment of protein-sulfatide binding specificity relies on robust and well-controlled experimental design. The following sections detail the methodologies for three commonly used assays.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Lipid-Protein Interaction Assay
This method is a sensitive and quantitative technique to measure the binding of a protein to immobilized lipids.
Materials:
-
High-binding 96-well microtiter plates
-
Sulfatide and other control lipids (e.g., phosphatidylcholine, cholesterol, other sphingolipids)
-
Purified protein of interest
-
Primary antibody against the protein of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Antibody Dilution Buffer: 0.1% BSA in PBST
-
Microplate reader
Procedure:
-
Lipid Coating:
-
Dissolve lipids in an appropriate organic solvent (e.g., methanol (B129727) or ethanol) and dilute to the desired concentration (e.g., 10 µg/mL) in the Coating Buffer.
-
Add 100 µL of the lipid solution to each well of the microtiter plate.
-
Incubate the plate overnight at 4°C to allow the lipids to adsorb to the well surface.
-
Wash the wells three times with Wash Buffer to remove any unbound lipid.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Wash the wells three times with Wash Buffer.
-
-
Protein Binding:
-
Prepare serial dilutions of the purified protein of interest in Antibody Dilution Buffer.
-
Add 100 µL of the protein solutions to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Antibody Incubation:
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the wells five times with Wash Buffer.
-
-
Detection and Analysis:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
The binding affinity (Kd) can be determined by plotting the absorbance values against the protein concentration and fitting the data to a saturation binding curve.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time monitoring of binding kinetics and affinity between a protein and a lipid.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for lipid capture)
-
Sulfatide-containing liposomes and control liposomes
-
Purified protein of interest
-
Running Buffer (e.g., HBS-P buffer: 10 mM HEPES, 150 mM NaCl, 0.005% surfactant P20, pH 7.4)
-
Regeneration solution (e.g., a short pulse of NaOH or glycine-HCl)
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare small unilamellar vesicles (SUVs) containing sulfatide or control lipids by extrusion.
-
A typical composition for sulfatide liposomes is a mixture of phosphatidylcholine and sulfatide. Control liposomes should contain only phosphatidylcholine or other non-binding lipids.
-
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with Running Buffer.
-
Inject the liposome suspension over the sensor surface to create a stable lipid bilayer.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified protein in Running Buffer over the sensor surface.
-
Monitor the change in the resonance signal (measured in Resonance Units, RU) in real-time. The association phase is observed during protein injection, and the dissociation phase is observed during the subsequent flow of Running Buffer.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Comparing the Kd values for sulfatide-containing liposomes versus control liposomes provides a quantitative measure of binding specificity.
-
Protein-Lipid Overlay Assay
This is a qualitative or semi-quantitative method to screen for protein interactions with a panel of different lipids spotted on a membrane.
Materials:
-
Nitrocellulose or PVDF membrane
-
Sulfatide and a panel of other lipids (e.g., various phospholipids, sphingolipids, and cholesterol)
-
Purified protein of interest (often as a fusion protein with an epitope tag, e.g., GST or His-tag)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Lipid Spotting:
-
Dissolve the lipids in an appropriate organic solvent.
-
Carefully spot 1-2 µL of each lipid solution onto the nitrocellulose membrane.
-
Allow the spots to dry completely at room temperature.
-
-
Blocking:
-
Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Protein Incubation:
-
Dilute the purified protein in the blocking buffer (e.g., 0.5-1 µg/mL).
-
Incubate the membrane with the protein solution overnight at 4°C with gentle agitation.
-
-
Washing and Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with wash buffer.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imager or by exposing the membrane to X-ray film.
-
The intensity of the spots indicates the relative binding affinity of the protein for each lipid.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can aid in understanding the complex biological systems involving sulfatide-binding proteins.
Laminin-Sulfatide Signaling Pathway
Laminin binding to sulfatide on the cell surface can initiate basement membrane assembly and trigger intracellular signaling cascades involving dystroglycan and integrins, leading to the activation of Src and FAK.[7][17]
Caption: Laminin-Sulfatide Signaling Cascade.
von Willebrand Factor-Mediated Platelet Adhesion
Under high shear stress, vWF binds to exposed collagen in the subendothelium and undergoes a conformational change, allowing it to bind to the GPIb receptor on platelets, initiating platelet adhesion. This compound on the platelet surface can also interact with vWF.[10][18][19][20]
References
- 1. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Laminin binds specifically to sulfated glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laminin binds specifically to sulfated glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Laminin-sulfatide binding initiates basement membrane assembly and enables receptor signaling in Schwann cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. von Willebrand factor binds specifically to sulfated glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Binding of von Willebrand Factor to the Platelet Glycoprotein Ib-IX Complex, Heparin and this compound by Polyanionic Compounds. The Mechanism of Modulation of the Adhesive Function of von Willebrand Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibit platelet adhesion to von Willebrand factor in flowing blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfatide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Partition Disabled-2 in Response to Platelet Activation | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound Partition Disabled-2 in Response to Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laminin–sulfatide binding initiates basement membrane assembly and enables receptor signaling in Schwann cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. von Willebrand factor and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Von Willebrand factor: molecular size and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative lipidomics of sulfatides across different brain regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sulfatide lipidomics across various brain regions, drawing on recent experimental data. Sulfatides, a class of sulfoglycosphingolipids, are integral components of the myelin sheath and neuronal membranes, playing crucial roles in neural function and pathology. Understanding their differential distribution is vital for research into neurodegenerative diseases and the development of targeted therapeutics.
Quantitative Distribution of this compound
The abundance and composition of this compound vary significantly across different brain regions. This variation is influenced by factors such as the degree of myelination and the specific functions of each area. The following tables summarize quantitative data from lipidomic studies, highlighting these regional differences.
| Brain Region | Total Sulfatide Levels (Relative Abundance or Concentration) | Key Sulfatide Species | Reference Species | Source |
| Corpus Callosum | High | SHexCer(d42:2) | Mouse | [1] |
| Cerebrum | High | (3'-sulfo)Galβ-Cer(d18:1/24:1) | Mouse | [2] |
| Brain Stem | High | (3'-sulfo)Galβ-Cer(d18:1/24:1) | Mouse | [2] |
| Spinal Cord | High | (3'-sulfo)Galβ-Cer(d18:1/24:1) | Mouse | [2] |
| Globus Pallidus (External & Internal) | Variable; changes in disease models | Long-chain hydroxylated and non-hydroxylated this compound | Macaque | [3][4][5] |
| Substantia Nigra Pars Reticulata | Variable; changes in disease models | Long-chain hydroxylated and non-hydroxylated this compound | Macaque | [3][4][5] |
| Cortex | Significant alterations in disease models | Various sulfatide species | Mouse | [4] |
| Striatum | Significant alterations in disease models | Various sulfatide species | Mouse | [4] |
Hydroxylated vs. Non-Hydroxylated this compound
The hydroxylation of the fatty acyl chain in this compound introduces another layer of complexity to their distribution and function.
| Brain Region | Predominant Sulfatide Form | Notes | Reference Species | Source |
| White Matter | Non-hydroxylated this compound | Predominantly found in areas rich in mature oligodendrocytes and myelin.[3] | Macaque | [3] |
| Gray Matter | Hydroxylated this compound | Higher abundance in regions with astrocytes and neurons.[3] The ratio of hydroxylated to non-hydroxylated this compound increases during myelination.[3] | Macaque | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of lipidomic studies. The following protocols are based on methods cited in the referenced literature.
Lipid Extraction from Brain Tissue
A modified Bligh and Dyer procedure is commonly used for the extraction of lipids from brain tissue.[6]
-
Homogenization: Brain tissue is homogenized in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Chloroform and water are added to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v), inducing phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is collected.
-
Drying and Resuspension: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is resuspended in an appropriate solvent for analysis, such as methanol containing an internal standard.[1]
Mass Spectrometry for Sulfatide Analysis
1. Matrix-Assisted Laser Desorption/Ionization - Imaging Mass Spectrometry (MALDI-IMS)
This technique allows for the spatial mapping of this compound directly from tissue sections.
-
Sample Preparation: Coronal brain tissue sections are mounted onto conductive slides. A matrix, such as 9-aminoacridine (B1665356) (9-AA), is applied to the tissue surface.[6]
-
Data Acquisition: The slide is introduced into the mass spectrometer. A laser is rastered across the tissue, desorbing and ionizing lipids at each pixel. Mass spectra are acquired in negative ion mode.[6][7]
-
Data Analysis: Ion images are generated by plotting the intensity of specific m/z values (corresponding to different sulfatide species) across the tissue section.
2. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is used for the detailed characterization and quantification of sulfatide species from tissue extracts.[1]
-
Chromatographic Separation: The lipid extract is injected onto a liquid chromatography system, typically using a C18 column, to separate different lipid classes and species.
-
Ionization: The eluent from the LC is introduced into the electrospray ionization source of the mass spectrometer, where lipids are ionized.
-
Mass Analysis: The mass spectrometer is operated in negative ion mode to detect this compound. Tandem mass spectrometry (MS/MS) can be used for structural confirmation.[8]
-
Quantification: Quantification is achieved by comparing the peak areas of the endogenous this compound to that of a known amount of an internal standard.[8][9]
Visualizing Experimental Workflows and Biological Roles
Diagrams created using Graphviz (DOT language) help to visualize complex processes.
References
- 1. Defining Changes in the Spatial Distribution and Composition of Brain Lipids in the Shiverer and Cuprizone Mouse Models of Myelin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatial lipidomics reveals brain region-specific changes of this compound in an experimental MPTP Parkinson’s disease primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spatial lipidomics reveals brain region-specific changes of this compound in an experimental MPTP Parkinson's disease primate model. [publications.scilifelab.se]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Sulfatide in P-Selectin Mediated Platelet Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sulfatide and its role in the P-selectin signaling pathway, a critical component of platelet aggregation and thrombus formation. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying molecular interactions. This information is intended to aid researchers in objectively evaluating the significance of the sulfatide-P-selectin axis in thrombosis and hemostasis.
Data Presentation: Sulfatide vs. PSGL-1 in P-Selectin Binding
The interaction of P-selectin with its ligands is crucial for the initial tethering and subsequent aggregation of platelets. While P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) is a well-established ligand, recent evidence highlights the significant role of sulfatide. The following table summarizes the key quantitative differences in the interaction of these two ligands with P-selectin.
| Parameter | Sulfatide | PSGL-1 | Significance |
| Binding Affinity (Kd) | Dependent on surface density: 8.4 ± 1.3 nM to 57 ± 5 nM for liposomes with 57% and 28% sulfatide respectively.[1] | High affinity, though specific Kd values can vary depending on the assay. | Sulfatide binding is highly sensitive to its concentration and clustering on the cell surface, suggesting a mechanism for localized and regulated signaling.[1][2] |
| Primary Function | Stabilization of platelet aggregates.[3] | Initial tethering and rolling of leukocytes and platelets. | These distinct roles suggest that sulfatide and PSGL-1 may have complementary functions in thrombus formation. |
| Inhibition by Peptide Antagonists (IC50) | CDVEWVDVSC: 0.2 µM[1][4] | EWVDV: 7-12 µM; CDVEWVDVSC: 7-12 µM[1][4] | The differential inhibition by peptide antagonists provides a tool to specifically target the sulfatide-P-selectin interaction without affecting PSGL-1 binding, offering a novel therapeutic avenue.[1][4] |
| Cofactor Requirement | Partially calcium-dependent.[5] | Calcium-dependent.[6] | The reduced calcium dependency of sulfatide binding may allow for platelet aggregation under a wider range of physiological conditions. |
Experimental Protocols
To validate the role of sulfatide in P-selectin mediated platelet aggregation, a light transmission aggregometry (LTA) assay can be employed. This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol: Light Transmission Aggregometry for Assessing Sulfatide-Mediated Platelet Aggregation
1. Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
Phosphate-buffered saline (PBS).
-
Bovine serum albumin (BSA).
-
Platelet agonists (e.g., ADP, thrombin receptor-activating peptide - TRAP).[3][7]
-
Sulfatide (in micellar or liposomal form).[7]
-
Phosphatidylcholine (as a negative control).[7]
-
P-selectin blocking antibody (e.g., AK-4).[8]
-
Sulfatide antagonist (e.g., recombinant malaria circumsporozoite protein or specific peptide antagonists).[1][3]
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[9]
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.[9]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
3. Aggregation Assay:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[9]
-
Pipette adjusted PRP into a cuvette with a stir bar and allow it to equilibrate for 2 minutes in the aggregometer.
-
To test the effect of sulfatide, pre-incubate the PRP with varying concentrations of sulfatide micelles or liposomes (e.g., 10-100 µg/mL) for 5 minutes. Use phosphatidylcholine as a control.[7]
-
To validate the role of P-selectin, pre-incubate the sulfatide-treated PRP with a P-selectin blocking antibody for 5 minutes before adding the agonist.
-
To test the specificity of the sulfatide interaction, pre-incubate the PRP with a sulfatide antagonist.
-
Initiate aggregation by adding a platelet agonist (e.g., ADP at 5 µM or TRAP at 10 µM).
-
Record the change in light transmission for 5-10 minutes.
4. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Compare the aggregation response in the presence and absence of sulfatide, P-selectin antibody, and sulfatide antagonists. A significant reduction in aggregation upon addition of the inhibitors validates the role of the sulfatide-P-selectin pathway.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Sulfatide-P-selectin signaling pathway in platelet aggregation.
Caption: Experimental workflow for the platelet aggregation assay.
Caption: Logical relationship of sulfatide and PSGL-1 in platelet aggregation.
References
- 1. Peptide Antagonists for P-selectin Discriminate between Sulfatide-Dependent Platelet Aggregation and PSGL-1-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of SM4 sulfatide as a P-selectin ligand using model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role for sulfatides in platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Antagonists for P-selectin Discriminate between Sulfatide-Dependent Platelet Aggregation and PSGL-1-Mediated Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unraveling the Impact of Sulfatide Deficiency Across Key Cell Types: A Comparative Guide
For Immediate Release
A comprehensive analysis of sulfatide deficiency reveals distinct cellular consequences in the nervous and immune systems, providing critical insights for researchers and drug development professionals. This guide dissects the effects on Schwann cells, oligodendrocytes, and immune cells, supported by experimental data, detailed protocols, and pathway visualizations.
Sulfatide, a sulfated galactosylceramide, is a crucial lipid component of the myelin sheath in both the central (CNS) and peripheral nervous systems (PNS), and it also plays a significant role in modulating immune responses. Its deficiency, either through genetic ablation of the enzyme responsible for its synthesis, cerebroside sulfotransferase (CST), or in pathological conditions, leads to a cascade of cellular dysfunctions. This guide provides a comparative overview of these effects, highlighting the cell-type-specific consequences of sulfatide loss.
Quantitative Comparison of Sulfatide Deficiency Effects
The following tables summarize the key quantitative findings from studies on sulfatide-deficient animal models, providing a clear comparison of the impact on myelinating and immune cells.
Table 1: Effects of Sulfatide Deficiency on Myelinating Cells
| Parameter | Cell Type | Model System | Key Findings | Reference |
| Myelination | Oligodendrocytes | CST Knockout Mice | Modest demyelination in the spinal cord; uncompacted myelin and vacuolar degeneration.[1] | [1] |
| Schwann Cells | CST Knockout Mice | Disorganized termination of lateral loops at nodes of Ranvier.[1] | [1] | |
| Myelin Thickness | Oligodendrocytes | Adult-onset CST cKO Mice | No significant difference in myelin thickness (g-ratio) at 3, 6, and 11 months post-induction. | [2] |
| Nerve Conduction Velocity (NCV) | Schwann Cells | CST Knockout Mice | Significantly reduced NCV in homozygous knockout mice.[3] | [3] |
| Oligodendrocyte Differentiation | Oligodendrocytes | CST Knockout Mice | Two- to three-fold enhancement in the number of terminally differentiated oligodendrocytes.[4] | [4] |
| Axonal Integrity | Oligodendrocytes | Adult-onset CST cKO Mice | Significant increase in axonal degeneration at 11 months post-induction. | [2] |
Table 2: Effects of Sulfatide on Immune Cells
| Parameter | Cell Type | Experimental Condition | Key Findings | Reference |
| T Cell Proliferation | Human T Cells | Co-incubation with sulfatides | Profound inhibition of T cell proliferation. | [5] |
| Th17 Differentiation | Mouse T Cells | Sulfatide stimulation | Predominant suppression of Th17 differentiation. | [5] |
| Cytokine Production | Primary Microglia and Astrocytes | Sulfatide treatment | Significant induction of various inflammatory mediators. | [6] |
| Leukocyte Activation | Human Leukocytes | Sulfatide binding | Upregulation of the chemokine coreceptor CXCR4 surface expression on CD4+ T cells. | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Electron Microscopy for Myelin Sheath Analysis
This protocol is adapted from established methods for preparing central and peripheral nervous system tissue for ultrastructural analysis of myelin.[7][8][9][10]
Objective: To visualize and quantify myelin sheath thickness, compaction, and the integrity of the nodes of Ranvier.
Procedure:
-
Perfusion and Fixation: Anesthetize the animal model (e.g., CST knockout mouse) and perform transcardial perfusion with a fixative solution containing 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer (pH 7.4).
-
Tissue Dissection and Post-fixation: Dissect the desired nerve tissue (e.g., optic nerve, spinal cord, or sciatic nerve) and immerse it in the same fixative solution for at least 24 hours at 4°C.
-
Osmication: Wash the tissue in 0.1 M cacodylate buffer and post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours on ice.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) concentrations (50%, 70%, 90%, 100%) and propylene (B89431) oxide. Infiltrate and embed the tissue in Epon resin.
-
Sectioning: Cut semi-thin sections (1 µm) and stain with toluidine blue for light microscopy to identify areas of interest. Cut ultra-thin sections (70-90 nm) using an ultramicrotome.
-
Staining and Imaging: Mount the ultra-thin sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate. Examine the sections using a transmission electron microscope.
-
Analysis: Capture images of myelinated axons and measure the axon diameter and the total fiber diameter to calculate the g-ratio (axon diameter / fiber diameter). Quantify the number of myelinated versus unmyelinated axons and assess the morphology of the paranodal loops.
Flow Cytometry for T Cell Activation and Differentiation
This protocol outlines a general method for assessing the impact of sulfatide on T cell activation and differentiation markers.[11][12][13]
Objective: To quantify the expression of activation markers (e.g., CD69, CD25) and differentiation markers on T cell populations following exposure to sulfatide.
Procedure:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Culture the PBMCs in complete RPMI-1640 medium. Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of varying concentrations of sulfatide.
-
Surface Staining: After the desired incubation period (e.g., 24-72 hours), harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Incubate the cells with a cocktail of fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and activation/differentiation markers (e.g., CD69, CD25, CD45RA, CCR7).
-
Intracellular Staining (Optional): For cytokine or transcription factor analysis, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of culture. After surface staining, fix and permeabilize the cells using a commercial kit and then stain with antibodies against intracellular targets (e.g., FoxP3, IL-17).
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer. Analyze the data using appropriate software to gate on specific T cell populations and quantify the percentage of cells expressing the markers of interest.
Signaling Pathways and Molecular Interactions
The diverse effects of sulfatide deficiency stem from its involvement in multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Caption: Sulfatide signaling in myelinating cells.
Caption: Sulfatide signaling in immune cells.
Conclusion
The consequences of sulfatide deficiency are profound and cell-type specific. In myelinating cells, its absence disrupts myelin structure and function, leading to neurological deficits. In the immune system, sulfatide acts as a complex modulator, capable of both suppressing and, in some contexts, promoting inflammatory responses. A thorough understanding of these differential effects is paramount for the development of targeted therapeutic strategies for diseases associated with abnormal sulfatide metabolism, such as multiple sclerosis and other demyelinating disorders. This guide serves as a foundational resource for researchers navigating the intricate roles of this essential lipid.
References
- 1. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adult-onset depletion of sulfatide leads to axonal degeneration with relative myelin sparing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfatide decrease in myelin influences formation of the paranodal axo-glial junction and conduction velocity in the sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfatide is a negative regulator of oligodendrocyte differentiation: development in sulfatide-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfatide levels correlate with severity of neuropathy in metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transmission Electron Microscopy of Oligodendrocytes and Myelin | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Transmission electron microscopic analysis of myelination in the murine central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Ranges for Sulfatide Levels in Human Populations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing accurate reference ranges for sulfatides is crucial for understanding their role in health and disease. This guide provides a comprehensive comparison of methodologies for sulfatide quantification, summarizes available reference range data, and outlines key biological pathways involving these important lipids.
This compound, or sulfogalactosylceramides, are a class of sulfolipids enriched in the myelin sheath of the nervous system.[1][2] Alterations in sulfatide metabolism are associated with several neurological disorders, most notably Metachromatic Leukodystrophy (MLD), a rare genetic disorder caused by a deficiency of the enzyme arylsulfatase A, leading to sulfatide accumulation.[3][4] Consequently, the accurate measurement of sulfatide levels in various biological fluids is essential for diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
Comparison of Analytical Methodologies
The gold standard for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to differentiate and quantify individual sulfatide species. While Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used for the quantification of various biomolecules, their application for the direct measurement of this compound is less documented in the scientific literature compared to LC-MS/MS. The available information primarily pertains to ELISAs for the detection of anti-sulfatide antibodies.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation of molecules by chromatography followed by mass-based detection and fragmentation for specific identification and quantification.[5][6] | Antigen-antibody interaction, where an enzyme-linked antibody is used to detect the target molecule, resulting in a colorimetric or fluorescent signal. |
| Specificity | High. Can distinguish between different sulfatide species based on their mass-to-charge ratio and fragmentation patterns.[5] | Potentially lower. Cross-reactivity with structurally similar lipids is a possibility and needs to be rigorously validated.[7] |
| Sensitivity | High. Capable of detecting and quantifying low levels of this compound in various biological samples.[5] | Generally high, but depends on the affinity and specificity of the antibodies used. |
| Throughput | Moderate. Sample preparation can be time-consuming, although automation is possible. | High. Well-suited for screening a large number of samples. |
| Development | Requires specialized equipment and expertise for method development and validation. | Development of specific monoclonal or polyclonal antibodies against this compound is required. |
| Data Output | Provides quantitative data on the concentration of total this compound and individual molecular species.[5] | Typically provides a quantitative measure of the total sulfatide concentration. |
Reference Ranges for Sulfatide Levels in Healthy Individuals
The following tables summarize reported reference ranges for total sulfatide levels in healthy individuals across different biological matrices, as determined by LC-MS/MS. It is important to note that these values may vary between laboratories due to differences in methodology and instrumentation.
Table 1: Sulfatide Reference Ranges in Human Plasma
| Age Group | Sulfatide Concentration (µM) | Number of Subjects (n) |
| Adults | 0.5 - 1.3 | 10 |
Table 2: Sulfatide Reference Ranges in Human Urine (Normalized to Creatinine)
| Age Group | Sulfatide Concentration (nmol/mmol creatinine) | Number of Subjects (n) |
| 0 - 65 years | Undetectable to low levels | Not specified |
Note: In healthy individuals, urinary sulfatide levels are often very low or undetectable. Significant elevations are typically associated with MLD.
Table 3: Sulfatide Reference Ranges in Human Cerebrospinal Fluid (CSF)
| Age Group | Total Sulfatide Concentration (µg/mL) | Number of Subjects (n) |
| Children (<12 years) | Below the lower limit of quantification (0.02 µg/mL) | 60 |
Experimental Protocols
Key Experiment: Quantification of this compound by LC-MS/MS
Objective: To accurately measure the concentration of various sulfatide species in a biological sample.
Methodology:
-
Sample Preparation:
-
Lipid Extraction: this compound are extracted from the biological matrix (e.g., plasma, urine, CSF) using a solvent system, typically a mixture of chloroform (B151607) and methanol.
-
Internal Standard: A known amount of a non-endogenous sulfatide analog (e.g., C17:0 sulfatide) is added to each sample to serve as an internal standard for quantification.
-
Solid-Phase Extraction (SPE): The lipid extract is often purified using SPE to remove interfering substances and enrich the sulfatide fraction.
-
-
Liquid Chromatography (LC) Separation:
-
The extracted and purified lipid sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is commonly used to separate the different sulfatide species based on their hydrophobicity.
-
A gradient elution with a mobile phase consisting of solvents like methanol, water, and ammonium (B1175870) formate (B1220265) is employed to achieve optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in negative ion mode is typically used to generate sulfatide ions.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the intact sulfatide molecule) is selected and fragmented, and a specific product ion (e.g., the sulfate (B86663) head group at m/z 96.9) is monitored for quantification.[5] This highly specific detection method minimizes interference from other molecules in the sample.
-
-
Data Analysis:
-
The peak areas of the endogenous sulfatide species are measured and normalized to the peak area of the internal standard.
-
A calibration curve is generated using known concentrations of sulfatide standards to determine the absolute concentration of each sulfatide species in the sample.
-
Biological Pathways and Experimental Workflows
Sulfatide Metabolism
This compound are synthesized from ceramide in the endoplasmic reticulum and Golgi apparatus and are degraded in the lysosomes. The key enzymes involved in this pathway are ceramide galactosyltransferase (CGT), cerebroside sulfotransferase (CST), and arylsulfatase A (ARSA).[1][8]
References
- 1. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry[S] [agris.fao.org]
- 5. Quantification of this compound and lysothis compound in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Sulfatides: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of sulfatides is a critical component of laboratory safety and environmental responsibility. While some sulfatide variants may not be classified as hazardous under the Globally Harmonized System (GHS), their potential health effects and the overarching principles of chemical waste management necessitate a cautious and structured approach to their disposal. This guide provides essential, immediate safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). The SDS for lyso-Sulfatide, for example, indicates that it is not classified as a hazardous substance.[1] However, it is also noted that potential health effects may include anemia, central nervous system depression, and liver damage, underscoring the need for careful handling regardless of official classification.[1]
General safety practices for handling chemical waste should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[2][3] All spills should be cleaned up immediately, avoiding dust generation and contact with skin and eyes.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound should not be treated as routine trash or liquid waste. Under no circumstances should this compound be disposed of down the drain.[4] The following step-by-step protocol outlines the recommended procedure for the proper disposal of sulfatide waste.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for sulfatide waste.[4] The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Segregate sulfatide waste from other waste streams, such as regular trash, sharps, and Resource Conservation and Recovery Act (RCRA) hazardous waste.[4]
-
-
Waste Accumulation and Storage :
-
Place all materials contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, into the designated waste container.[4]
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your sulfatide waste.[4]
-
Provide the EHS department with accurate information about the waste, including its identity and quantity.
-
Quantitative Data on Sulfatide Disposal
Currently, there is no publicly available quantitative data specifying concentration limits or reportable quantities for the disposal of this compound. The following table summarizes the lack of specific quantitative disposal parameters.
| Parameter | Value | Source |
| RCRA Hazardous Waste Code | Not Listed | General Chemical Databases |
| Reportable Quantity (RQ) | Not Established | EPA Regulations |
| Permissible Exposure Limit (PEL) | Not Established | OSHA Regulations |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the general procedure for handling non-hazardous chemical waste requiring special handling is the accepted methodology. This involves the segregation, containment, and professional disposal through a certified waste management vendor or institutional EHS department as outlined in the step-by-step protocol above.
Sulfatide Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Sulfatides
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with sulfatides. Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure risks and prevent contamination. This guide provides essential, immediate safety and logistical information for the operational and disposal plans related to this compound.
It is crucial to note that the specific hazards of this compound can vary. For instance, while a safety data sheet (SDS) for lyso-Sulfatide (ammonium salt) may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), other related compounds like Sulfathiazole-d4 are associated with skin, eye, and respiratory irritation, and may have potential long-term health effects.[1][2] Therefore, it is imperative to always consult the specific Safety Data Sheet (SDS) for the particular sulfatide being used to obtain detailed safety information.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential for handling this compound safely. The following table outlines recommended PPE for various laboratory activities involving these compounds. This guidance is based on a conservative approach, assuming potential hazards in the absence of a specific SDS.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Unpacking/Receiving | Double chemotherapy-grade gloves (ASTM D6978 compliant) | Not required unless package is damaged | Safety glasses | Recommended if packaging is compromised |
| Weighing/Aliquoting (in a ventilated enclosure) | Double chemotherapy-grade gloves | Disposable gown | Safety goggles | Not required in a certified chemical fume hood or ventilated balance enclosure |
| Weighing/Aliquoting (on an open bench) | Double chemotherapy-grade gloves | Disposable gown | Face shield and safety goggles | N95 or higher respirator |
| Sample Preparation/Handling | Double chemotherapy-grade gloves | Disposable gown | Safety goggles | Not required in a certified chemical fume hood |
| Spill Cleanup | Double chemotherapy-grade gloves | Disposable gown | Face shield and safety goggles | N95 or higher respirator |
This table provides general recommendations. Always refer to the specific SDS for the sulfatide in use.
Operational Plan: Step-by-Step Handling Procedures
Proper techniques for donning (putting on) and doffing (taking off) PPE are critical to prevent cross-contamination.[1]
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water.[1]
-
Gown: Put on a disposable, impermeable gown, ensuring it is securely fastened.[1]
-
Respiratory Protection (if required): Place the respirator over your nose and mouth and secure the straps. Perform a seal check.[1]
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.[1]
-
Gloves: Don the first pair of chemotherapy-grade gloves. Tuck the gown cuffs under the gloves. Don the second pair of gloves over the first, extending them over the gown cuffs.[1]
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves.[1]
-
Gown: Untie the gown and pull it away from your body, turning it inside out as you remove it.[1]
-
Hand Hygiene: Perform hand hygiene.[1]
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.[1]
-
Respiratory Protection (if required): Remove the respirator without touching the front.[1]
-
Inner Gloves: Remove the inner pair of gloves.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
General Handling:
-
Avoid all personal contact, including inhalation.[3]
-
Wear protective clothing when there is a risk of exposure.[3]
-
Use a pipette pump or bulb; mouth pipetting is not permitted.[4]
-
Handle flammable hazardous liquids over a pan to contain spills.[5]
-
Never return unused chemicals to their original containers.[5]
-
When handling acids, always add acid slowly to water.[5]
Disposal Plan
The proper disposal of sulfatide waste is crucial to prevent environmental contamination.
-
Waste Containment: All waste containing this compound, including the pure chemical, solutions, and contaminated materials (e.g., paper towels, gloves), must be collected in a designated hazardous waste container.[6]
-
Container Requirements: The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[6]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "Sulfatide."[6]
-
Environmental Protection: Do not discharge sulfatide waste into drains or surface waters.[6] For sulfur-containing solid waste, disposal methods may include pit burial with limestone lining to neutralize acids produced during decomposition.[7] Each kilogram of sulfur may require 3.2 kilograms of limestone for neutralization.[7]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
